Cyclopamine
Description
This compound has been reported in Veratrum dahuricum, Veratrum grandiflorum, and Veratrum californicum with data available.
This compound is a naturally occurring chemical that belongs to the group of steroidal jerveratrum alkaloids. It is a teratogen isolated from the corn lily (Veratrum californicum) that causes usually fatal birth defects. It can prevent the fetal brain from dividing into two lobes (holoprosencephaly) and cause the development of a single eye (cyclopia). It does so by inhibiting the hedgehog signaling pathway (Hh). This compound is useful in studying the role of Hh in normal development, and as a potential treatment for certain cancers in which Hh is overexpressed.
teratogen from Veratrum californicum; structure
Structure
3D Structure
Propriétés
IUPAC Name |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO2/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASFUMOKHFSJGL-LAFRSMQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043709 | |
| Record name | Cyclopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4449-51-8 | |
| Record name | Cyclopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4449-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOPAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH658AJ192 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOPAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
cyclopamine discovery from Veratrum californicum
An In-depth Technical Guide to the Discovery of Cyclopamine from Veratrum californicum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, a steroidal alkaloid derived from the plant Veratrum californicum. The narrative traces the historical context of "monkey-faced lamb disease" in the 1950s to the pioneering research that identified this compound as the causative teratogen.[1][2][3] This guide details the mechanism of action of this compound as a potent and specific inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a key player in the progression of certain cancers.[4][5] Included are summaries of quantitative data, detailed experimental protocols for extraction and bioactivity assessment, and visualizations of the relevant biological and experimental pathways to serve as a valuable resource for researchers in the fields of natural product chemistry, developmental biology, and oncology.
Historical Background and Discovery
In the mid-20th century, sheep ranchers in Idaho observed alarming outbreaks of congenital malformations in their flocks, most notably cyclopia, a condition where the offspring is born with a single, central eye.[1][6] This condition, along with other craniofacial deformities, was colloquially termed "monkey-faced lamb disease".[2] The economic impact and the perplexing nature of these birth defects prompted an investigation by the U.S. Department of Agriculture (USDA).
Through meticulous observation and controlled feeding studies, researchers led by Richard F. Keeler at the USDA's Poisonous Plant Research Laboratory linked the teratogenic effects to the maternal ingestion of the wild corn lily, Veratrum californicum, during a critical period of gestation.[3][6] This led to a focused effort to isolate and identify the active teratogenic compound from the plant.
In the late 1960s, Keeler and his team successfully isolated and characterized the steroidal alkaloid responsible for the observed birth defects and named it this compound in reference to the cyclopic malformations it induced.[6][7] Initially identified as 11-deoxojervine, this compound's discovery was a landmark achievement in toxicology and teratology, providing a direct link between a natural product and a specific, severe congenital malformation.[2][6]
Chemical Properties and Isolation
This compound (C₂₇H₄₁NO₂) is a jerveratrum-type steroidal alkaloid characterized by a modified C-nor-D-homo-steroid skeleton. Its structure is closely related to other alkaloids found in Veratrum species, such as jervine (B191634) and cycloposine (B194089) (3-O-glucosyl-cyclopamine).
Quantitative Data on this compound Extraction
The yield of this compound from Veratrum californicum varies depending on the extraction method and the plant material (roots and rhizomes being the most concentrated source). Several methods have been developed and optimized for its isolation.
| Extraction Method | Solvent System | Yield of this compound (mg/g of dried plant material) | Reference |
| Benzene (B151609) Soak (Room Temp) | Benzene | ~0.32 | [8] |
| Benzene Soxhlet Extraction | Benzene | 2.34 | [8] |
| Ethanol (B145695) Soak | Ethanol | 8.03 | [9][10] |
| Alkaline Ethanol Soxhlet | Ethanol (alkaline) | Not specified, but good bioactivity | [9][10] |
| Microwave-Assisted Extraction | Ethanol | Not specified, but lower yield than ethanol soak | [9][10] |
| Supercritical Fluid Extraction | Supercritical CO₂ | Lower yield and bioactivity | [9][10] |
Experimental Protocol: Optimized this compound Isolation
The following protocol is a generalized procedure based on efficient extraction methods reported in the literature.[3][8]
Materials:
-
Dried and ground roots and rhizomes of Veratrum californicum
-
Benzene
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., benzene/methanol (B129727) mixture)
-
Rotary evaporator
-
Soxhlet extraction apparatus
Procedure:
-
Extraction:
-
Pack the dried, ground plant material into a large cellulose (B213188) or cloth extraction thimble.
-
Place the thimble in a Soxhlet extractor.
-
Extract the plant material with refluxing benzene for approximately 10-12 cycles.
-
-
Concentration:
-
Dry the benzene extract over anhydrous sodium sulfate.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude alkaloid mixture.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of the chromatography solvent.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent.
-
Elute the column with a gradient of increasing polarity (e.g., increasing methanol concentration in benzene).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
Pool the this compound-containing fractions and concentrate under reduced pressure.
-
-
Crystallization:
-
Recrystallize the purified this compound from a suitable solvent system (e.g., acetone/water or methanol/water) to obtain pure this compound crystals.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. chm.bris.ac.uk [chm.bris.ac.uk]
- 4. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog Signaling in Cancer | Beachy Lab [pbeachy.stanford.edu]
- 6. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three new alkaloids from Veratrum grandiflorum Loes with inhibition activities on Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation, purification, and full NMR assignments of this compound from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Bioactivity by Extraction Method from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Delving into the Core: A Technical Guide to the Mechanism of Action of Cyclopamine on Smoothened
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation has been implicated in a variety of malignancies, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention. A key player in this pathway is the G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO). Under normal conditions, the transmembrane protein Patched (PTCH) inhibits SMO. However, upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling cascades that culminate in the activation of Gli family transcription factors. The steroidal alkaloid cyclopamine, originally identified as a teratogen from the corn lily Veratrum californicum, has emerged as a pivotal tool in understanding and targeting the Hh pathway. This technical guide provides an in-depth exploration of the mechanism of action of this compound on Smoothened, complete with quantitative data, detailed experimental protocols, and visual representations of the core processes.
Mechanism of Action: Direct Antagonism of Smoothened
This compound exerts its inhibitory effect on the Hedgehog signaling pathway through direct binding to the Smoothened receptor.[1] This interaction is non-competitive with the natural Hh ligands, as this compound acts downstream of the ligand-PTCH interaction.
Key aspects of this compound's mechanism of action include:
-
Direct Binding: Using photoaffinity and fluorescent derivatives, it has been demonstrated that this compound directly binds to the heptahelical bundle of the Smoothened protein.[1][2] This binding is specific, as it is not observed with the inactive enantiomer of this compound or in cells lacking SMO expression.
-
Conformational Lock: The binding of this compound to SMO is thought to induce a conformational change that locks the receptor in an inactive state.[1] This prevents the downstream signaling events that would normally lead to the activation of Gli transcription factors.
-
Inhibition of Downstream Signaling: By inhibiting SMO, this compound effectively blocks the entire Hh signaling cascade. This leads to a reduction in the transcription of Hh target genes, such as GLI1 and PTCH1, which are involved in cell proliferation, survival, and differentiation.[3]
Recent studies have revealed a more nuanced interaction, suggesting that this compound can act as an agonist when binding to the Cysteine-Rich Domain (CRD) of SMO and as an antagonist when binding to the Transmembrane Domain (TMD).[4] However, its primary and most well-characterized role in inhibiting the canonical Hh pathway is through its antagonistic binding to the TMD.
Quantitative Data Summary
The potency of this compound and its derivatives, as well as other modulators of the Hedgehog pathway, has been quantified through various in vitro assays. The following tables summarize key inhibitory and binding constants.
| Compound | Assay Type | Cell Line/System | IC50 | Reference |
| This compound | Gli-Luciferase Reporter Assay | Shh-LIGHT2 | ~300 nM | [2] |
| Gli-Luciferase Reporter Assay | Shh-LIGHT2 | 484 ± 122 nM | [3] | |
| Hedgehog Pathway Inhibition | TM3Hh12 cells | 46 nM | [5] | |
| GCP Proliferation Assay | Mouse Cerebellar Granule Precursors | 414 ± 73 nM | [3] | |
| KAAD-cyclopamine | Gli-Luciferase Reporter Assay | Shh-LIGHT2 | 20 nM | [2] |
| Purmorphamine-induced Pathway Activation | Shh-LIGHT2 | 3 nM (with 1 µM purmorphamine) | [6] | |
| Purmorphamine-induced Pathway Activation | Shh-LIGHT2 | 100 nM (with 10 µM purmorphamine) | [6] | |
| BODIPY-cyclopamine | Shh Signaling Inhibition | Shh-LIGHT2 | 150 nM | [2] |
| Vismodegib (GDC-0449) | Hedgehog Pathway Inhibition | - | 3 nM | [7] |
| Gli-Luciferase Reporter Assay | Shh-LIGHT2 | 1.5 ± 0.2 nM | [3] | |
| GCP Proliferation Assay | Mouse Cerebellar Granule Precursors | 16.4 ± 2.5 nM | [3] | |
| HhAntag | Hedgehog Pathway Inhibition | - | ~30 nM | [8] |
| Compound | Assay Type | System | Kd / Ki | Reference |
| KAAD-cyclopamine | BODIPY-cyclopamine Competition | Smo-expressing COS-1 cells | 23 nM | [4] |
| SAG (Smoothened Agonist) | BODIPY-cyclopamine Competition | Smo-expressing Cos-1 cells | 59 nM | [1][9] |
| SANT-1 | BODIPY-cyclopamine Competition | Smo-expressing cells | 1.2 nM | [10] |
| Compound | Assay Type | Cell Line/System | EC50 | Reference |
| SAG (Smoothened Agonist) | Luciferase Reporter Assay | Shh-LIGHT2 cells | 3 nM | [9][11] |
| Gli1 Expression Induction | Shh-Light II cells | 61.8 nM | ||
| IPI-926 | Gli-Luciferase Reporter Assay | NIH-3T3 cells | 9 nM | [12] |
| Gli-Luciferase Reporter Assay | HEPM cells | 2 nM | [12] | |
| Alkaline Phosphatase Production | C3H10T1/2 cells | 12 nM | [12] | |
| BODIPY-cyclopamine Competition | Smo-expressing C3H10T1/2 cells | 1 nM | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The Hedgehog signaling pathway in its 'Off' and 'On' states, and the point of inhibition by this compound.
Caption: Workflow for a Gli-dependent luciferase reporter assay to measure Hedgehog pathway inhibition.
Caption: General workflow for a competitive binding assay to determine the affinity of this compound for Smoothened.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on Smoothened.
Gli-Dependent Luciferase Reporter Assay
This assay is a cornerstone for quantifying the activity of the Hedgehog signaling pathway and assessing the inhibitory potential of compounds like this compound.
Materials:
-
Hedgehog-responsive cell line (e.g., Shh-LIGHT2, which are NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter).
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Low-serum medium (e.g., DMEM with 0.5% FBS).
-
Hedgehog pathway agonist (e.g., recombinant Shh protein or a small molecule agonist like SAG).
-
This compound stock solution (in ethanol (B145695) or DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Dual-luciferase reporter assay system (e.g., Promega).
-
Luminometer.
Protocol:
-
Cell Seeding: Seed Shh-LIGHT2 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of treatment.
-
Serum Starvation: Once confluent, replace the growth medium with low-serum medium and incubate for 24 hours. This step is crucial to reduce basal pathway activity.
-
Compound Treatment: Prepare serial dilutions of this compound in low-serum medium. Add the this compound dilutions to the appropriate wells. Include vehicle-only controls.
-
Pathway Activation: Add the Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG at a final concentration that gives a robust signal) to all wells except the negative control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding passive lysis buffer from the dual-luciferase assay kit to each well.
-
Luciferase Measurement: Following the manufacturer's instructions for the dual-luciferase assay system, measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Competitive Smoothened Binding Assay (Fluorescent Ligand)
This assay directly measures the binding of this compound to Smoothened by competing with a fluorescently labeled ligand.
Materials:
-
Cells overexpressing Smoothened (e.g., HEK293T cells transiently transfected with a SMO expression vector).
-
Fluorescently labeled this compound derivative (e.g., BODIPY-cyclopamine).
-
Unlabeled this compound.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
96-well black, clear-bottom plates.
-
Flow cytometer or fluorescence plate reader.
Protocol:
-
Cell Preparation: Transfect HEK293T cells with a SMO expression vector. After 24-48 hours, harvest the cells.
-
Incubation: In a 96-well plate, incubate the SMO-expressing cells with a fixed concentration of BODIPY-cyclopamine and varying concentrations of unlabeled this compound in assay buffer.
-
Equilibration: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Washing: Wash the cells multiple times with ice-cold assay buffer to remove unbound fluorescent ligand.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader or by analyzing the cells on a flow cytometer.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the unlabeled this compound concentration. Fit the data to a one-site competition model to determine the IC50, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Cell Viability/Proliferation Assay (MTT or CCK-8)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells that are dependent on Hedgehog signaling.
Materials:
-
Hedgehog-dependent cancer cell line (e.g., medulloblastoma or basal cell carcinoma cell lines).
-
Complete growth medium.
-
This compound stock solution.
-
96-well tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution.
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Then, add the solubilization solution to dissolve the crystals.
-
For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
Conclusion
This compound's direct interaction with and inhibition of the Smoothened receptor has been a cornerstone in the study of the Hedgehog signaling pathway. Its mechanism of action, now well-characterized through a variety of in vitro and in vivo studies, has not only illuminated the fundamental biology of Hh signaling but has also paved the way for the development of a new class of targeted cancer therapeutics. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate this critical pathway and develop novel inhibitors with improved therapeutic profiles. The continued exploration of the intricate relationship between small molecules and Smoothened holds significant promise for advancing our understanding of developmental biology and oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound modulates smoothened receptor activity in a binding position dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. stemcell.com [stemcell.com]
- 10. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAG (Smoothened Agonist) | Smo receptor agonist | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
Cyclopamine: A Technical Guide to a Seminal Sonic Hedgehog Pathway Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopamine, a naturally occurring steroidal alkaloid, stands as a foundational tool in the study of the Sonic Hedgehog (SHH) signaling pathway.[1][2] Originally identified as a potent teratogen responsible for cyclopia in lambs, its specific mechanism of action—the direct inhibition of the Smoothened (SMO) receptor—has illuminated the critical roles of SHH signaling in both embryonic development and oncology.[2][3][4] This technical guide provides an in-depth exploration of this compound, detailing its mechanism of action, quantitative potency, key experimental protocols for its study, and its applications and limitations in research and drug development.
Introduction to this compound and the Sonic Hedgehog Pathway
The Sonic Hedgehog (SHH) signaling pathway is a cornerstone of embryonic development, orchestrating cell differentiation, proliferation, and tissue patterning.[5][6] In adult organisms, the pathway is largely quiescent but plays roles in tissue maintenance and repair.[5] Aberrant reactivation of this pathway is a known driver in several human cancers, including basal cell carcinoma (BCC), medulloblastoma, and rhabdomyosarcoma.[7][8]
This compound (11-deoxojervine) is a steroidal alkaloid isolated from the corn lily, Veratrum californicum.[1][2][8] Its discovery stemmed from investigations in the 1950s into outbreaks of cyclopic lambs, which were traced to maternal ingestion of the plant during a critical gestational period.[1][3] Later research revealed that this compound's teratogenic effects were due to its potent and specific inhibition of the SHH signaling pathway.[3][7] This discovery provided researchers with the first specific small-molecule inhibitor for the pathway, validating the central transducer, Smoothened (SMO), as a druggable target and paving the way for the development of modern cancer therapeutics.[3][7]
Chemical Properties:
-
Classification: Jerveratrum steroidal alkaloid[2]
-
Structure: A complex hexacyclic structure featuring a C-nor-D-homo steroid backbone with fused furanopiperidine rings.[1][9]
Mechanism of Action: Direct Inhibition of Smoothened
The canonical SHH pathway is initiated when a Hedgehog (Hh) ligand, such as Sonic Hedgehog (Shh), binds to its 12-pass transmembrane receptor, Patched (PTCH).[6][10]
-
Pathway "Off" State: In the absence of an Hh ligand, PTCH tonically inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein.[5][6][10] This inhibition prevents downstream signaling.
-
Pathway "On" State: Upon Hh binding, the inhibitory action of PTCH on SMO is relieved.[5][10] SMO then translocates to the primary cilium and initiates an intracellular signaling cascade that leads to the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, GLI3).[6][11] Activated GLI proteins move to the nucleus to regulate the expression of Hh target genes.[6][10]
This compound exerts its antagonistic effect through the direct binding to the heptahelical bundle of the SMO protein .[7] This interaction induces a conformational change in SMO, effectively locking it in an inactive state that mimics the conformation imposed by PTCH.[7] This action blocks all downstream signaling events, regardless of the presence of the Hh ligand. While some studies suggest this compound may have a dual, context-dependent role, acting as an agonist when binding to the Cysteine-Rich Domain (CRD) and an antagonist at the Transmembrane Domain (TMD), its universally recognized function is the potent inhibition of SMO activity.[12][13]
Figure 1: Sonic Hedgehog signaling pathway and this compound's mechanism of action.
Data Presentation: In Vitro Potency of this compound
The inhibitory activity of this compound on the SHH pathway has been quantified in numerous cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its potency.
| Assay Type | Cell Line | Parameter Measured | IC₅₀ Value | Reference |
| Hh Cell Assay | Shh-LIGHT2 (NIH/3T3) | Gli-dependent Luciferase Activity | 46 nM | [11] |
| Hh Signaling Inhibition | Mouse Cultured Cells (Shh-LIGHT2) | Gli-dependent Luciferase Activity | 300 nM | [7][14] |
| Hh Signaling Inhibition | Mouse Cultured Cells (Shh-LIGHT2) | Gli-dependent Luciferase Activity | 150 nM (for photoaffinity derivative) | [7] |
| Hh Signaling Inhibition | Mouse Cultured Cells (Shh-LIGHT2) | Gli-dependent Luciferase Activity | 150 nM (for BODIPY derivative) | [7] |
| Growth Inhibition | Human Breast Cancer Cells | Cell Proliferation | 10-20 µM | [14] |
| Growth Inhibition | Thyroid Cancer Cells | Cell Proliferation | 4.64 - 11.77 µM | [15] |
| Dysmorphogenesis | Mouse Whole-Embryo Culture | Embryonic Malformation | ~2.0 µM | [16][17] |
Note: IC₅₀ values can vary depending on the specific cell line, assay conditions, and the agonist used to stimulate the pathway.
Experimental Protocols
Standardized protocols are essential for accurately assessing the activity of SHH pathway modulators like this compound.
Gli-Responsive Luciferase Reporter Assay
This is the gold-standard cell-based assay for quantifying SHH pathway activity at the transcriptional level.[6][10]
-
Objective: To measure the inhibition of SHH pathway-mediated transcription by this compound.
-
Materials:
-
Cell Line: NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization (e.g., Shh-LIGHT2 cells).[6][18]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[18]
-
Assay Medium: DMEM with low serum (e.g., 0.5% FBS).[18]
-
Pathway Agonist: Sonic Hedgehog conditioned medium or a small-molecule SMO agonist like SAG (at a predetermined EC₈₀ concentration).[18]
-
Test Compound: this compound dissolved in a suitable solvent (e.g., Ethanol or DMSO).
-
Assay Plates: 96-well white, clear-bottom tissue culture plates.
-
Reagents: Dual-Luciferase® Reporter Assay System.
-
Equipment: Luminometer.
-
-
Methodology:
-
Cell Seeding: Plate Shh-LIGHT2 cells into 96-well plates at a density that achieves ~80-90% confluency at the time of the assay. Incubate overnight (37°C, 5% CO₂).[18]
-
Compound Addition: The next day, replace the culture medium with assay medium containing serial dilutions of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Pathway Activation: Add the SHH pathway agonist to all wells except the negative controls.
-
Incubation: Incubate the plates for an additional 24-48 hours to allow for reporter gene expression.[18]
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized activity against the this compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Figure 2: High-throughput screening workflow for Shh pathway inhibitors.
Quantitative PCR (qPCR) for Gli1 mRNA Expression
This assay provides a direct measure of the transcriptional output of the SHH pathway by quantifying a primary target gene, Gli1.
-
Objective: To determine the effect of this compound on the mRNA expression level of Gli1.
-
Materials:
-
Cell Line: Any cell line responsive to SHH signaling (e.g., NIH/3T3, C3H10T1/2).
-
Reagents: SHH agonist, this compound, RNA extraction kit, reverse transcription kit, qPCR SYBR Green or TaqMan master mix.
-
Primers: Validated primers for Gli1 and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Equipment: qPCR thermal cycler.
-
-
Methodology:
-
Cell Treatment: Culture cells and treat with SHH agonist in the presence of varying concentrations of this compound for a predetermined time (e.g., 24 hours).
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using primers for Gli1 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of Gli1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.
-
Applications, Limitations, and Legacy
-
Applications in Research: this compound has been an invaluable tool for elucidating the role of SHH signaling in developmental biology and disease.[2] Its use in vitro and in animal models has confirmed the pathway's involvement in the progression of various cancers, including those of the pancreas, prostate, and breast.[5][19]
-
Therapeutic Potential and Limitations: While this compound demonstrated anti-tumor activity in preclinical models, its development as a clinical therapeutic has been hindered by significant limitations.[5][19]
-
Teratogenicity: Its potent teratogenic effects make it unsuitable for use in pregnant women or women of childbearing potential.[1][9][20]
-
Pharmacokinetics: this compound suffers from poor aqueous solubility and can degrade under acidic conditions (such as in the stomach) to form the toxic, but inactive, compound veratramine.[21]
-
Toxicity: Bolus administration in animal models is often limited by toxicity and rapid clearance.[16][17]
-
-
Legacy in Drug Development: Despite its clinical shortcomings, this compound's greatest contribution is its validation of SMO as a therapeutic target. The understanding gained from studying this compound directly led to the rational design and synthesis of a new generation of SMO antagonists with improved drug-like properties.[3] These efforts have culminated in the FDA approval of drugs like vismodegib (B1684315) and sonidegib for the treatment of advanced basal cell carcinoma.
Conclusion
This compound is a seminal molecule in the history of signal transduction research and targeted cancer therapy. From its origins as a mysterious sheep teratogen to its characterization as a specific SMO antagonist, it has provided the fundamental proof-of-concept for inhibiting the Sonic Hedgehog pathway. While its own therapeutic utility is limited, the knowledge derived from its study has been instrumental in the successful development of clinically approved drugs that have significantly improved outcomes for patients with Hh-driven cancers. It remains a critical reference compound and an indispensable tool for researchers investigating the complex biology of the Sonic Hedgehog pathway.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound | C27H41NO2 | CID 442972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: from cyclops lambs to cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: chemical formula, properties, researches, extraction [antropocene.it]
- 9. This compound and related steroidal alkaloid teratogens: their occurrence, structural relationship, and biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound modulates smoothened receptor activity in a binding position dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding Position Dependent Modulation of Smoothened Activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Inhibition of Human Breast Cancer Cell Growth Independent of Smoothened (Smo) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist this compound in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. The Hedgehog inhibitor this compound antagonizes chemoresistance of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Teratogenic effects of this compound and jervine in rats, mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chm.bris.ac.uk [chm.bris.ac.uk]
A Structural and Mechanistic Guide to Cyclopamine's Interaction with the Smoothened Receptor
Abstract: The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various cancers, making its components prime therapeutic targets. The G protein-coupled receptor (GPCR), Smoothened (SMO), is the central transducer of Hh signaling. Cyclopamine, a naturally occurring steroidal alkaloid, was the first identified inhibitor of this pathway, exerting its effects through direct binding to SMO. This technical guide provides an in-depth exploration of the structural biology governing the this compound-SMO interaction, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex molecular mechanisms involved. It is intended for researchers, scientists, and drug development professionals working on Hh pathway modulation and cancer therapeutics.
The Hedgehog Signaling Pathway
In the absence of a Hedgehog (Hh) ligand, the 12-transmembrane protein Patched (PTCH) constitutively inhibits the activity of the seven-transmembrane (7TM) protein Smoothened (SMO).[1][2][3] This inhibition prevents SMO from translocating to the primary cilium, a key signaling organelle.[4] Consequently, a cytoplasmic complex containing Suppressor of Fused (SUFU) binds to and promotes the proteolytic cleavage of Glioma-associated oncogene (GLI) transcription factors into their repressor forms (Gli-R).[1] Gli-R translocates to the nucleus to suppress the transcription of Hh target genes.
Upon binding of an Hh ligand (e.g., Sonic Hedgehog, Shh) to PTCH, the inhibition on SMO is lifted.[2][5] Activated SMO accumulates in the primary cilium, leading to the dissociation of the SUFU-GLI complex and the processing of GLI proteins into their activator forms (Gli-A).[1] Gli-A then enters the nucleus to activate the transcription of target genes that control cell proliferation and differentiation.[1][4]
Structural Basis of this compound-SMO Interaction
This compound inhibits the Hedgehog pathway by binding directly to SMO.[6][7] Structural and biochemical studies have revealed that this compound's primary binding site is within the 7TM bundle of SMO, a long, narrow, hydrophobic cavity accessible from the extracellular side.[4][6][8]
Interestingly, this compound exhibits a dual-functionality depending on its binding location:
-
Antagonist at the Transmembrane Domain (TMD): When bound deep within the 7TM pocket, this compound acts as an antagonist or inverse agonist.[9][10][11] This binding mode locks SMO in an inactive conformation, preventing the downstream signaling cascade that leads to GLI activation.[11] This is the canonical mechanism for its anti-cancer properties.
-
Agonist at the Cysteine-Rich Domain (CRD): this compound can also bind to the extracellular CRD.[9][11][12] This interaction can paradoxically induce an active-like conformation of the 7TM domain, behaving as an agonist.[11][12][13]
The crystal structure of Xenopus laevis SMO revealed two this compound molecules bound: one in the CRD and one in the 7TM domain.[12] This dual occupancy suggests a complex regulatory mechanism. However, its primary inhibitory effect is attributed to its binding within the 7TM domain, which physically obstructs the conformational changes required for SMO activation.[12][14]
Quantitative Binding Data
The affinity of this compound and its derivatives for SMO has been quantified using various biochemical assays. These values are crucial for understanding its potency and for the development of more effective synthetic inhibitors.
| Compound | Assay Type | Value | Cell Line / System | Reference |
| KAAD-cyclopamine | Competition Binding (vs. BODIPY-cyclopamine) | KD = 23 nM | SMO-expressing COS-1 cells | [6] |
| This compound | Gli-Luciferase Reporter | IC50 = 315 nM | NIH-3T3 cells | [15] |
| This compound | Gli-Luciferase Reporter | IC50 = 59 nM | HEPM cells | [15] |
| This compound | Shh-LIGHT2 Reporter | IC50 = 20 nM | Shh-LIGHT2 cells | [6] |
| BODIPY-cyclopamine | Shh-LIGHT2 Reporter | IC50 = 150 nM | Shh-LIGHT2 cells | [6] |
| BODIPY-cyclopamine | Saturation Binding | Kd = 3.5 ± 0.8 nM | SMO-overexpressing HEK293 cells | [16] |
| 3H-cyclopamine | Radioligand Competition (vs. unlabeled this compound) | EC50 = 114 nM | C3H10T1/2 cells overexpressing hSMO | [15] |
KD (Dissociation Constant): A measure of binding affinity; lower values indicate higher affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to block 50% of a specific biological or biochemical function. EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Experimental Protocols
Determining the structural and functional characteristics of the this compound-SMO interaction involves a range of sophisticated experimental techniques. Below are overviews of two key methodologies.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a non-radiolabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., 3H-cyclopamine) for binding to the SMO receptor.
Detailed Method:
-
Cell Culture and Membrane Preparation:
-
Culture cells engineered to overexpress the human SMO receptor (e.g., HEK293 or C3H10T1/2 cells).
-
Harvest the cells and homogenize them in an ice-cold buffer to lyse the cells.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a series of tubes, combine the cell membrane preparation with a fixed, low concentration of a radiolabeled SMO ligand (e.g., 3H-cyclopamine).
-
Add increasing concentrations of the unlabeled competitor compound (this compound).
-
Include control tubes for determining total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).
-
Incubate the mixture at a defined temperature for a period sufficient to reach binding equilibrium.
-
-
Separation and Counting:
-
Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The membranes with bound ligand are retained on the filter.
-
Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.[17]
-
Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[17]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the binding affinity (Ki) of the competitor using the Cheng-Prusoff equation.[17]
-
Workflow for GPCR Structure Determination by Crystallography or Cryo-EM
Solving the high-resolution structure of a membrane protein like SMO in complex with a ligand is a multi-step, challenging process.
This process begins with engineering a stable version of the SMO protein, often by introducing mutations or fusing it with stabilizing proteins like BRIL (thermostabilized apocytochrome b562RIL).[12] The engineered protein is then expressed in a suitable system, such as insect cells, and subsequently extracted from the cell membrane using detergents and purified.[12] The purified SMO is incubated with this compound to form a stable complex. For X-ray crystallography, this complex is crystallized, often using specialized methods like the lipidic cubic phase (LCP) which mimics a membrane environment.[12] For cryo-electron microscopy (cryo-EM), the complex is rapidly frozen on a grid.[9][10] Finally, data is collected using either a synchrotron X-ray source or a powerful electron microscope, and computational methods are used to solve and analyze the three-dimensional atomic structure.[9][12]
Conclusion
The study of this compound's interaction with the Smoothened receptor provides a paradigm for understanding the inhibition of a key oncogenic pathway. Structural biology has been instrumental in revealing that this compound binds directly within the 7TM domain of SMO, locking it in an inactive state.[6][18] The discovery of a second binding site in the CRD with potential agonistic effects highlights the complexity of SMO regulation.[11][12] The quantitative data and detailed experimental protocols outlined in this guide serve as a foundational resource for the ongoing development of next-generation SMO inhibitors with improved potency and specificity for the treatment of Hedgehog-dependent cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Structure of the human smoothened receptor 7TM bound to an antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 6. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cryo-EM structure of oxysterol-bound human Smoothened coupled to a heterotrimeric Gi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding Position Dependent Modulation of Smoothened Activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound modulates smoothened receptor activity in a binding position dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Cyclopamine's Role in Embryonic Development: A Technical Guide
Executive Summary: Cyclopamine, a naturally occurring steroidal alkaloid first identified in the plant Veratrum californicum, is a potent and specific inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] Its discovery was famously linked to outbreaks of cyclopic lambs in the 1950s.[1][3] This teratogenic property has made this compound an invaluable tool for developmental biologists, providing a means to dissect the critical roles of Hh signaling in embryonic patterning. Aberrant Hh signaling is also implicated in various cancers, making this compound a benchmark compound in oncology research.[2][4][5] This guide provides an in-depth examination of this compound's mechanism of action, its profound effects on embryonic development, quantitative data on its activity, and detailed protocols for key experimental applications.
The Hedgehog Signaling Pathway and this compound's Mechanism of Action
The Hedgehog (Hh) signaling pathway is fundamental to the embryonic development of most animals, governing cell differentiation, proliferation, and tissue patterning.[5][6] In vertebrates, the pathway is initiated when a secreted Hh ligand, such as Sonic hedgehog (Shh), binds to its transmembrane receptor, Patched (PTCH).[5][7]
In the absence of an Hh ligand, PTCH actively inhibits the G protein-coupled receptor-like protein, Smoothened (SMO).[7] This repression prevents SMO from transducing a signal, leading to the proteolytic cleavage of Gli transcription factors into their repressor forms. Upon Hh binding, the inhibitory effect of PTCH on SMO is relieved.[5] Activated SMO then initiates a downstream intracellular cascade that prevents Gli cleavage, allowing full-length Gli proteins to translocate to the nucleus and activate the transcription of Hh target genes.[6]
This compound exerts its inhibitory effect by binding directly to the heptahelical bundle of the Smoothened protein.[8][9] This binding event locks SMO in an inactive conformation, mimicking the repressed state induced by PTCH and effectively blocking all downstream signal transduction, regardless of the presence of Hh ligands.[8][10] This specific antagonism of SMO is the molecular basis for both this compound's teratogenic and potential anti-tumor activities.[8][9]
Teratogenic Effects on Embryonic Development
This compound's inhibition of the essential Hh pathway results in severe and predictable developmental abnormalities. The nature and severity of these defects are highly dependent on the dose and the specific timing of exposure during gestation.[11][12]
2.1 Holoprosencephaly and Craniofacial Malformations The most dramatic effect of this compound exposure during early embryonic development is holoprosencephaly (HPE), a condition characterized by the failure of the embryonic forebrain (prosencephalon) to divide into two distinct hemispheres.[12][13] This cerebral malformation is often accompanied by severe craniofacial defects. Since Shh signaling is critical for establishing the ventral midline of the central nervous system and face, its inhibition leads to a collapse of midline structures.[10][11] This can manifest in a spectrum of abnormalities, ranging from a single, central eye (cyclopia) and a proboscis-like structure above the eye, to less severe forms like ocular hypotelorism (abnormally close-set eyes) and cleft lip or palate.[11][14][15][16]
2.2 Neural Tube and Somite Patterning Shh, secreted from the notochord and floor plate, acts as a critical morphogen that patterns the dorsoventral axis of the neural tube and somites.[10][13] this compound treatment disrupts this process. In the neural tube, the induction of ventral cell types is blocked, while dorsal cell types, normally repressed by Shh, expand into the ventral region.[13] In the somites, Shh is required for the induction of the sclerotome (which gives rise to vertebrae and ribs). This compound-treated embryos show a failure of sclerotome induction, often visualized by the expansion of the dorsal somite marker Pax7 throughout the structure.[10][13]
Quantitative Data Presentation
The biological activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key data for researchers.
Table 1: In Vitro Efficacy and Binding of this compound
| Assay System | Parameter | Value | Reference |
|---|---|---|---|
| Hh Cell-Based Assay | IC₅₀ | 46 nM | [6] |
| Shh-LIGHT2 Reporter Assay | IC₅₀ | 300 nM | [8] |
| BODIPY-Cyclopamine (Fluorescent Derivative) | IC₅₀ | 150 nM | [8] |
| Mouse Whole-Embryo Culture | Dysmorphogenic Concentration | 2.0 µM | [7][14] |
| Chick Neural Plate Explants | Effective Inhibitory Concentration | 20-100 nM |[13] |
Table 2: Teratogenic Doses and Outcomes in Animal Models
| Animal Model | Administration Route & Dose | Key Outcome(s) | Reference |
|---|---|---|---|
| Mouse | Osmotic pump infusion (160 mg/kg/day) | Dam serum ~2µM; Amniotic fluid ~1.5µM; Cleft lip/palate in 30% of litters. | [14][15][17] |
| Sheep | Oral gavage (V. californicum) | Critical window for cyclopia is gestational day 14. | [18] |
| Chick | In ovo injection (5 µg) | Holoprosencephaly, cyclopia, improper limb/cartilage formation. | [10] |
| Chick | In ovo injection (0.006 - 2.5 µM) | Dose-dependent induction of cyclopia phenotypes. | [19] |
| Hamster | Single maternal dose (Day 7.0) | Premaxillary dysgenesis, ocular hypotelorism, cebocephaly. |[16] |
Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of this compound. Researchers should adapt these based on their specific model systems and laboratory conditions.
4.1 Protocol: Hh Pathway Activity Measurement (Gli-Luciferase Reporter Assay) This assay quantifies Hh pathway activity by measuring the expression of a luciferase reporter gene under the control of Gli-responsive elements.
-
Cell Culture: Seed NIH/3T3 or HEK293T cells in a 24- or 96-well plate to achieve 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization) using a suitable lipid-based transfection reagent.[20]
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound (dissolved in DMSO) or a vehicle control. Pre-incubate for 2 hours.[20]
-
Pathway Activation: Stimulate the Hh pathway by adding a Smoothened agonist (e.g., SAG) or Shh-conditioned medium to the wells.[20]
-
Incubation: Incubate the cells for an additional 24-48 hours at 37°C.[20]
-
Lysis & Measurement: Wash cells with PBS and lyse them using a passive lysis buffer. Measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[20]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change relative to the vehicle-treated control to determine the level of inhibition.[20]
4.2 Protocol: In Vivo Chick Embryo Exposure This protocol allows for the direct administration of this compound to a developing avian embryo to study teratogenic effects.[11][21]
-
Incubation: Incubate fertile chicken eggs at 38°C in a humidified incubator to the desired developmental stage (e.g., Hamburger-Hamilton stage 10 for early craniofacial development).[21]
-
Windowing: Create a small window in the eggshell using a sterile scalpel or grinding tool, taking care not to puncture the underlying membranes.
-
This compound Administration: Using a microinjection needle, carefully inject a defined volume and concentration of this compound (e.g., 5 µg) directly onto the embryo or into the vitelline membrane.[10]
-
Sealing and Re-incubation: Seal the window with sterile tape and return the egg to the incubator.
-
Analysis: Re-incubate the embryo to the desired endpoint (e.g., day 13).[10] Harvest the embryo and analyze for gross morphological defects, or process for molecular analysis (e.g., in situ hybridization for genes like Ptc or Gli1).[12]
References
- 1. I only have eye for ewe: the discovery of this compound and development of Hedgehog pathway-targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. I only have eye for ewe: the discovery of this compound and development of Hedgehog pathway-targeting drugs - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. This compound is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arrested Development: The Effect of this compound on Chick Development [lakeforest.edu]
- 11. JCI - Temporal perturbations in sonic hedgehog signaling elicit the spectrum of holoprosencephaly phenotypes [jci.org]
- 12. JCI - Temporal perturbations in sonic hedgehog signaling elicit the spectrum of holoprosencephaly phenotypes [jci.org]
- 13. The teratogenic Veratrum alkaloid this compound inhibits sonic hedgehog signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound-induced holoprosencephaly and associated craniofacial malformations in the golden hamster: anatomic and molecular events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist this compound in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound-induced synophthalmia in sheep: defining a critical window and toxicokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Pancreas development is promoted by this compound, a Hedgehog signaling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Teratogenic Effects of Cyclopamine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopamine is a naturally occurring steroidal alkaloid first isolated from the corn lily (Veratrum californicum). Its discovery was prompted by observations of cyclopia and other severe craniofacial malformations in the offspring of sheep that had ingested the plant during gestation.[1][2] This potent teratogen has since become an invaluable tool in developmental biology and cancer research due to its specific mechanism of action.[1] this compound is a potent and direct inhibitor of the Sonic Hedgehog (Shh) signaling pathway, a crucial cascade that governs embryonic patterning, cell proliferation, and differentiation.[2][3]
By disrupting this pathway, this compound induces a range of dose- and species-dependent developmental abnormalities, collectively known as holoprosencephaly (HPE), which involves the failure of the embryonic forebrain to divide into two distinct hemispheres.[4][5] The resulting phenotypes can range from severe cyclopia to milder defects like facial clefting.[4][6] This guide provides an in-depth technical overview of the teratogenic effects of this compound across various animal models, summarizing quantitative data, detailing experimental protocols, and visualizing the core biological and experimental processes.
Core Mechanism of Action: Inhibition of the Sonic Hedgehog Pathway
The teratogenic effects of this compound are a direct consequence of its inhibition of the Sonic Hedgehog (Shh) signaling pathway.[1][5] In the absence of the Shh ligand, the transmembrane receptor Patched (Ptc1) actively represses the activity of a second transmembrane protein, Smoothened (Smo).[5] Upon Shh binding to Ptc1, this repression is lifted, allowing Smo to activate the Gli family of transcription factors, which in turn regulate the expression of Shh target genes responsible for developmental patterning.[5]
This compound exerts its inhibitory effect by binding directly to the heptahelical bundle of Smoothened.[2][6] This binding locks Smo in an inactive conformation, preventing the downstream signaling cascade even in the presence of the Shh ligand.[7] This action is highly specific; studies have shown that this compound does not interfere with cholesterol metabolism, distinguishing its mechanism from other teratogens that can cause similar defects through different means.[3][7]
Quantitative Data on Teratogenic Effects
The teratogenic potential of this compound varies significantly depending on the animal model, dose, administration route, and the precise timing of exposure during gestation. The following tables summarize key quantitative findings from various studies.
Table 1: Teratogenic Effects of this compound in Mammalian Models
| Animal Model | Dosage | Route of Administration | Gestational Day of Exposure | Observed Malformations | Incidence (%) | Reference(s) |
| Mouse (C57BL/6J) | 160 mg/kg/day | Osmotic Pump Infusion | E8.25 (for 31 hours) | Cleft lip and palate, blunted snout, open eyelid defects | 30% of litters affected, with ~50% intralitter penetrance | [4][8][9] |
| Mouse (C57BL/6J) | 2.0 µM | In vitro whole-embryo culture | N/A | Reduced frontonasal prominence to midbrain (FNP/MB) ratio | Concentration-dependent reduction | [4][9] |
| Hamster (Golden) | Not specified | Not specified | Day 7 | Cebocephaly, harelip/cleft palate, exencephaly, cranial bled | "Extremely sensitive" | [10] |
| Rat (Sprague-Dawley) | Not specified | Not specified | Days 6 through 9 | Cebocephaly, microphthalmia | Lower incidence than hamsters | [10] |
| Sheep | Not specified | Ingestion of V. californicum | Gestation | Cyclopia, holoprosencephaly | Not specified | [2][5] |
Table 2: Teratogenic Effects of this compound in Non-Mammalian Models
| Animal Model | Dosage / Concentration | Route of Administration | Stage of Exposure | Observed Malformations | Incidence (%) | Reference(s) |
| Chick Embryo | 5 µg | Injection | Stage 9 | Improper forebrain division (potential cyclopia), limb and cartilage defects | Low survival (1 subject) | [11] |
| Chick Embryo | 0.5 - 1.0 mg | In ovo | Stage 10-11 | Heterotopic pancreas development in stomach and duodenum | 30.4% (21 of 69 embryos) | [12] |
| Chick Embryo | 20-100 nM | In vitro neural plate explant culture | N/A | Blocked response to recombinant Shh-N | Dose-dependent | [3] |
| Zebrafish | Not specified | Aqueous exposure | Before gastrulation | Cyclopia, suppression of gli1 expression, abnormal U-shaped somites | Not specified | [13][14] |
Detailed Experimental Protocols
Reproducing the teratogenic effects of this compound requires precise methodologies. The following section details key experimental protocols derived from published studies, primarily focusing on the well-documented mouse model.
Mouse Model Protocol for Inducing Cleft Lip and Palate
This protocol is based on the work of Lipinski et al. to induce craniofacial defects in C57BL/6J mice.[4][9]
1. Animal Preparation and Timed Pregnancies:
-
Use female C57BL/6J mice (12–16 weeks old).[4]
-
Establish timed pregnancies by housing females with males overnight. The morning of the discovery of a vaginal plug is designated as embryonic day 0.5 (E0.5).[15]
2. This compound Formulation:
-
This compound is poorly soluble in aqueous solutions. Prepare the dosing solution by dissolving this compound in a vehicle of 30% (wt/wt) 2-hydroxypropyl-β-cyclodextrin (HPBCD) in saline.[4]
-
For osmotic pump infusion, a typical concentration is 1.5 mg of this compound per 100 µL of vehicle.[4]
3. Administration via Osmotic Pump:
-
On E8.25, anesthetize the pregnant dam.[4]
-
Surgically implant a micro-osmotic pump (e.g., Alzet model 2001D) subcutaneously (sc).[4][15]
-
The pump should be loaded to deliver a continuous infusion of this compound at a rate of 160 mg/kg/day for approximately 31 hours.[4][9] This dosage regimen is designed to achieve a steady-state serum concentration of ~2µM in the dam.[4][8]
4. Embryo Collection and Analysis:
-
On E16.5, euthanize the dam and dissect the uterine horns to collect the embryos.[4]
-
Examine embryos under a dissecting microscope for gross morphological defects, particularly craniofacial anomalies such as cleft lip and palate.[4][9]
-
For molecular analysis, tissues can be harvested to assess the expression of Shh pathway target genes like Ptc and Gli1 via in situ hybridization or qRT-PCR to confirm pathway inhibition.[6]
In Vitro Mouse Whole-Embryo Culture
This method allows for the direct assessment of this compound's effects on embryonic development, independent of maternal metabolism and placental transfer.
1. Embryo Collection:
-
Collect embryos at E8.5 from pregnant C57BL/6J mice.
-
Dissect embryos from the uterus and remove the Reichert's membrane, preserving the visceral yolk sac.
2. Culture Conditions:
-
Culture embryos in rotating bottles containing rat serum supplemented with glucose.
-
Add this compound (dissolved in a suitable vehicle like ethanol) to the culture medium to achieve final desired concentrations (e.g., 1.0, 2.0, 5.0, and 20.0 µM).[15]
3. Assessment:
-
After a set culture period (e.g., 24-48 hours), assess embryonic development.
-
Measure morphological parameters, such as the ratio of the frontonasal prominence width to the midbrain width (FNP/MB ratio), to quantify developmental disruption.[9] A concentration-dependent decrease in this ratio indicates a teratogenic effect.[4]
Conclusion
This compound is a powerful and specific teratogen that induces severe developmental malformations by directly inhibiting the Sonic Hedgehog signaling pathway. Its effects have been characterized in a variety of animal models, with the mouse, chick, and zebrafish being particularly valuable for mechanistic and dose-response studies. The data clearly show that the timing, dose, and route of administration are critical variables that determine the severity and type of malformations produced. The detailed protocols and quantitative summaries provided in this guide serve as a critical resource for researchers aiming to utilize this compound as a tool to investigate developmental processes, screen for anti-teratogenic compounds, or understand the molecular basis of congenital disabilities.
References
- 1. Of embryos and tumors: Cyclopia and the relevance of mechanistic teratology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The teratogenic Veratrum alkaloid this compound inhibits sonic hedgehog signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Temporal perturbations in sonic hedgehog signaling elicit the spectrum of holoprosencephaly phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist this compound in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Teratogenic effects of this compound and jervine in rats, mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arrested Development: The Effect of this compound on Chick Development [lakeforest.edu]
- 12. Pancreas development is promoted by this compound, a Hedgehog signaling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular changes associated with teratogen-induced cyclopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Cyclopamine: A Precision Tool for Interrogating Developmental Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopamine, a naturally occurring steroidal alkaloid, has emerged as an indispensable tool in the field of developmental biology. Its high specificity as an antagonist of the Hedgehog (Hh) signaling pathway allows for the precise dissection of this critical signaling cascade's role in embryonic development and disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological effects, and detailed experimental protocols for its application in both in vitro and in vivo model systems. Furthermore, this document presents visual diagrams of the Hedgehog signaling pathway and experimental workflows to facilitate a deeper understanding of its application as a research tool.
Introduction
The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, orchestrating cell fate determination, proliferation, and tissue patterning.[1] Dysregulation of this pathway is implicated in a variety of developmental abnormalities and cancers.[1][2] this compound, originally identified as a teratogen in sheep that consumed the corn lily Veratrum californicum, has been pivotal in elucidating the intricacies of Hh signaling.[2][3] Its ability to specifically inhibit this pathway has made it a powerful chemical probe for researchers in developmental biology and oncology.[1][4]
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
This compound exerts its inhibitory effect on the Hedgehog signaling pathway by directly binding to and antagonizing Smoothened (Smo), a seven-transmembrane protein that is a key component of the Hh signaling cascade.[5][6][7] In the absence of a Hedgehog ligand (such as Sonic hedgehog, Shh), the receptor Patched (Ptch) inhibits Smo activity.[8][9] Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling, leading to the activation of Gli transcription factors and the expression of Hh target genes.[10][11] this compound binds directly to the heptahelical bundle of Smo, locking it in an inactive conformation and thereby blocking the downstream signaling cascade, even in the presence of Hh ligands.[5][6]
Below is a diagram illustrating the canonical Hedgehog signaling pathway and the point of inhibition by this compound.
Quantitative Data
The following tables summarize key quantitative data regarding the use of this compound in various experimental contexts.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | IC50 Value | Reference |
| Hh-responsive mouse cell line | Luciferase Reporter Assay | 46 nM | [11] |
| Human breast cancer (MCF-7) | MTT Viability Assay | Significant reduction at 10 µM and 20 µM | [12] |
| Human breast cancer (MDA-MB-231) | MTT Viability Assay | Significant reduction at 10 µM and 20 µM | [12] |
| Human salivary pleomorphic adenoma | Apoptosis Assay (Flow Cytometry) | Significant increase in apoptosis at 10 µmol/l | [10] |
| Thyroid cancer cell lines | Proliferation Assay | IC50 ranging between 4.64 µM and 11.77 µM | [13] |
| Glioblastoma (U87-MG) | Hh Reporter Assay | Significant inhibition at ≥ 5 µM | [14] |
| Glioblastoma (U87-MG, A172) | Growth Assay | Growth abolished at 10 µM | [14] |
| Renal cell carcinoma (RenCa) | Cell Proliferation Assay | Significant inhibition at 0.5, 1, 5, and 10 µM | [15] |
Table 2: In Vivo Administration and Effects of this compound
| Animal Model | Administration Route | Dosage | Observed Effects | Reference |
| Mouse | Osmotic pump infusion | 160 mg/kg/day | Dam serum concentration of ~2µM; 30% of litters with cleft lip and palate. | [3][16][17][18] |
| Mouse | Oral gavage, IP injection | Varied | Limited by toxicity and rapid clearance. | [3][16] |
| Chick Embryo | In ovo injection | 0.125 - 1.0 mg per embryo | Cyclopia, hypotelorism, microphthalmia. | [19] |
| Chick Embryo | In ovo injection | 5 µg | Improper forebrain, limb, and cartilage formation. | [20] |
| Zebrafish Embryo | Immersion | 20 mg/ml | Bent tails, odd head formation, underdeveloped or anteriorly positioned eyes. | [21] |
| Zebrafish Embryo | Immersion | 60 mg/ml | Disorganized or missing posterior ends, elongated yolks, lack of somites. | [21] |
| Hamster | Dosing on day 7 of gestation | Not specified | Cebocephaly, harelip/cleft palate, exencephaly. | [22] |
| Rat | Dosing on days 6-9 of gestation | Not specified | Cebocephaly and microphthalmia. | [22] |
Experimental Protocols
Preparation and Solubilization of this compound
This compound has poor aqueous solubility.[4] Proper solubilization is critical for experimental success.
Materials:
-
This compound powder
-
Ethanol (B145695) (EtOH), 100%
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a stock solution, dissolve this compound in 100% ethanol or DMSO. A common stock concentration is 10 mM.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C.
-
For cell culture experiments, dilute the stock solution to the desired final concentration in the culture medium. It is crucial to ensure the final concentration of the solvent (EtOH or DMSO) is non-toxic to the cells (typically <0.1%).
In Vitro Cell-Based Assays
The following workflow outlines a general procedure for treating cultured cells with this compound to assess its effects on proliferation, apoptosis, or gene expression.
Detailed Methodology for a Cell Proliferation Assay (MTT):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in fresh culture medium. Include a vehicle-only control (e.g., medium with the same concentration of DMSO or ethanol as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the this compound-containing or control medium to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Administration in Mouse Embryos
This protocol is adapted from studies inducing teratogenic effects in mice.[3][16][17]
Materials:
-
Pregnant mice (e.g., C57BL/6J)
-
This compound
-
Vehicle for solubilization (e.g., as described for osmotic pumps)
-
Osmotic pumps
-
Surgical instruments for implantation
-
Anesthesia
Protocol:
-
Time pregnancies by checking for vaginal plugs (designate as embryonic day 0.5, E0.5).
-
On the desired embryonic day (e.g., E8.25), anesthetize the pregnant dam.
-
Surgically implant an osmotic pump loaded with this compound (e.g., to deliver 160 mg/kg/day) subcutaneously.
-
Allow the dam to recover.
-
At a later embryonic stage (e.g., E16.5), euthanize the dam and dissect the embryos.
-
Examine the embryos for gross morphological defects, particularly craniofacial abnormalities.
Chick Embryo Culture and Treatment
This protocol describes the treatment of chick embryos in ovo.[19][20]
Materials:
-
Fertilized chicken eggs
-
Ethanol (70%) for sterilization
-
Sterile scissors or forceps
-
This compound stock solution
-
Micropipette with fine tips
-
Parafilm or tape to seal the window
Protocol:
-
Incubate fertilized eggs at 38°C to the desired developmental stage (e.g., Hamburger-Hamilton stage 10).
-
Create a small window in the eggshell over the embryo by gently cracking and removing a piece of the shell.
-
Inject a small volume (e.g., 1-5 µL) of the this compound solution (e.g., delivering 0.125-1.0 mg) onto the embryo.
-
Seal the window with tape or Parafilm.
-
Return the egg to the incubator and continue incubation.
-
Harvest the embryo at a later stage to observe developmental changes.
Conclusion
This compound remains a cornerstone tool for investigating the Hedgehog signaling pathway in both developmental and disease contexts.[1] Its specific mechanism of action allows for precise temporal and spatial inhibition of Hh signaling, enabling researchers to unravel the complex roles of this pathway in morphogenesis and tumorigenesis. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective use of this compound as a powerful tool for scientific discovery. As research progresses, the insights gained from studies utilizing this compound will continue to be invaluable for the development of novel therapeutic strategies targeting the Hedgehog pathway.
References
- 1. cck-8assay.com [cck-8assay.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist this compound in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a naturally occurring alkaloid, and its analogues may find wide applications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roughing up Smoothened: chemical modulators of Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 10. Hedgehog signaling inhibitor this compound induces apoptosis by decreasing Gli2 and Bcl2 expression in human salivary pleomorphic adenoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Pancreas development is promoted by this compound, a Hedgehog signaling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Arrested Development: The Effect of this compound on Chick Development [lakeforest.edu]
- 21. Effects of this compound on zebrafish embryos [sites.millersville.edu]
- 22. Teratogenic effects of this compound and jervine in rats, mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Cyclopamine on Cancer Stem Cell Populations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer stem cells (CSCs) represent a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and therapeutic resistance. A critical signaling pathway implicated in the maintenance of these CSCs is the Hedgehog (Hh) pathway. Cyclopamine, a naturally occurring steroidal alkaloid, is a potent inhibitor of the Hh pathway, acting through the Smoothened (SMO) receptor. This technical guide provides an in-depth analysis of the effects of this compound on cancer stem cell populations across various malignancies. It details the underlying molecular mechanisms, summarizes key quantitative data, provides comprehensive experimental protocols for assessing CSC populations, and visualizes critical pathways and workflows.
Introduction: The Role of the Hedgehog Pathway in Cancer Stem Cells
The Hedgehog signaling pathway is a crucial regulator of embryonic development, tissue patterning, and adult stem cell maintenance.[1] In mammals, the pathway is initiated by the binding of one of three ligands—Sonic hedgehog (Shh), Indian hedgehog (Ihh), or Desert hedgehog (Dhh)—to the twelve-pass transmembrane receptor Patched (PTCH1).[2] In the absence of a Hh ligand, PTCH1 tonically inhibits the seven-pass transmembrane protein Smoothened (SMO).[3] Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to transduce the signal into the cytoplasm. This culminates in the activation and nuclear translocation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3), which then regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[4]
Aberrant activation of the Hh pathway has been implicated in the pathogenesis of numerous cancers, where it plays a pivotal role in sustaining cancer stem cell populations.[5] This dysregulation can occur through ligand-independent mutations in pathway components (e.g., PTCH1 or SMO) or through ligand-dependent autocrine or paracrine signaling within the tumor microenvironment.[6] The Hh pathway promotes the self-renewal and tumorigenic potential of CSCs by upregulating the expression of "stemness" genes such as NANOG, OCT4, SOX2, and BMI1.[4]
Mechanism of Action of this compound
This compound is a specific inhibitor of the Hedgehog signaling pathway.[7] It exerts its effect by directly binding to the heptahelical bundle of the SMO receptor.[8] This binding prevents the conformational change in SMO that is necessary for downstream signal transduction, effectively blocking the activation of the GLI transcription factors, even in the presence of Hh ligands.[3] Consequently, the expression of Hh target genes is downregulated, leading to a reduction in CSC self-renewal and proliferation.
Quantitative Effects of this compound on Cancer Stem Cell Populations
This compound has been demonstrated to significantly reduce CSC populations across a variety of cancer types. The following tables summarize the quantitative data from key studies.
Table 1: Effect of this compound on Glioblastoma Cancer Stem Cells
| Cell Line/Model | Assay | This compound Concentration | Observed Effect | Reference |
| GBM Neurospheres | Immunofluorescence | 10 µM | Significant decrease in Nestin-positive cells and a >2-fold increase in glial differentiation. | [9] |
| GBM Neurospheres | Tumorsphere Formation Assay | Not Specified | No new neurospheres formed after treatment. | |
| U87-MG, C6, HSR-GBM1 | Flow Cytometry (Side Population) | 5-10 µM | Significant decrease in the side population. | [9] |
| U87-MG, C6, HSR-GBM1 | Flow Cytometry (Aldefluor Assay) | 5-10 µM | Dramatic reduction in the Aldefluor-positive population (e.g., from 5.7% to 0.6% in HSR-GBM1 at 10 µM). | [9] |
| HSR-GBM1 | In Vivo Tumorigenicity | Not Specified | Viable cells were no longer able to form tumors in athymic mice after treatment. | [9] |
Table 2: Effect of this compound on Colon Cancer Stem Cells
| Cell Line/Model | Assay | This compound Concentration | Observed Effect | Reference |
| HCT-116 Spheres | qRT-PCR | Dose-dependent | Down-regulation of stemness markers (NANOG, POU5F1, CD44), Shh downstream genes, and EMT markers. | [10][11] |
Table 3: Effect of this compound on Pancreatic Cancer Stem Cells
| Cell Line/Model | Assay | This compound Concentration | Observed Effect | Reference |
| Gemcitabine-resistant CFPAC-1 and SW1990 | Flow Cytometry & qRT-PCR | 2 µM and 5 µM | Significant down-regulation of CD44, CD133, Shh, SMO, and Gli-1. Increased cell apoptosis. | [12] |
Table 4: Effect of this compound on Other Cancer Stem Cells
| Cancer Type | Cell Line/Model | Assay | This compound Concentration | Observed Effect | Reference |
| Breast Cancer | Not Specified | In vitro and in vivo | Reduced tumor regrowth and eliminated the formation of metastatic disease. | [13] | |
| Multiple Myeloma | SKO-007 | Flow Cytometry | 10 µM (in combination with CPT) | Decreased the ratio of myeloma stem cells (Side Population). |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effect on CSCs.
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of CSCs in non-adherent, serum-free conditions.
-
Materials:
-
Cancer cell line of interest
-
DMEM/F12 medium
-
B-27 supplement (50X)
-
Recombinant human Epidermal Growth Factor (EGF) (20 ng/mL)
-
Recombinant human basic Fibroblast Growth Factor (bFGF) (20 ng/mL)
-
Trypsin-EDTA
-
PBS
-
Ultra-low attachment plates (e.g., 6-well or 96-well)
-
This compound stock solution (in ethanol (B145695) or DMSO)
-
-
Protocol:
-
Culture cancer cells to 70-80% confluency in standard adherent conditions.
-
Harvest cells using Trypsin-EDTA, neutralize, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in serum-free tumorsphere medium (DMEM/F12 supplemented with B-27, EGF, and bFGF).
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Prepare a single-cell suspension at a density of 1,000 to 5,000 cells/mL in tumorsphere medium.
-
Seed the cells into ultra-low attachment plates.
-
Add this compound at the desired final concentrations to the treatment wells. Add the corresponding vehicle control to the control wells.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7-14 days without disturbing them.
-
Count the number of tumorspheres (typically defined as spherical clusters >50 µm in diameter) in each well using an inverted microscope.
-
Calculate the Tumorsphere Formation Efficiency (TFE) as: (Number of tumorspheres / Number of cells seeded) x 100%.
-
Flow Cytometry for Cancer Stem Cell Markers
Flow cytometry allows for the quantification of cells expressing specific CSC markers, such as ALDH activity or surface proteins like CD133 and CD44.
-
Protocol for Aldehyde Dehydrogenase (ALDH) Activity (Aldefluor Assay):
-
Harvest and wash the cells, then resuspend them in Aldefluor assay buffer at a concentration of 1 x 10^6 cells/mL.
-
For each sample, prepare a "test" tube and a "control" tube.
-
Add the ALDH inhibitor diethylaminobenzaldehyde (DEAB) to the "control" tube.
-
Add the activated Aldefluor reagent to the "test" tube and immediately transfer half of the cell suspension to the "control" tube.
-
Incubate both tubes for 30-60 minutes at 37°C, protected from light.
-
Centrifuge the cells and resuspend them in fresh assay buffer.
-
Analyze the samples using a flow cytometer. The ALDH-positive (CSC) population is identified as the brightly fluorescent cell population in the "test" sample that is absent in the "control" (DEAB-treated) sample.[4][5]
-
-
Protocol for Surface Marker Staining (e.g., CD133, CD44):
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with 2% FBS) at 1 x 10^6 cells/100 µL.
-
Add fluorochrome-conjugated antibodies against the CSC markers of interest (and corresponding isotype controls in separate tubes) to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in buffer and analyze using a flow cytometer. Gate on the viable cell population and quantify the percentage of cells positive for the specific CSC markers.
-
In Vivo Tumorigenicity Assay
This assay is the gold standard for assessing the tumor-initiating capacity of CSCs.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cells (treated with this compound or vehicle)
-
Matrigel (optional, can enhance tumor formation)
-
Sterile syringes and needles
-
-
Protocol:
-
Treat cancer cells with this compound or vehicle control in vitro for a specified period.
-
Harvest and count the viable cells.
-
Resuspend the cells in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Inject a defined number of viable cells (ranging from as few as 100 to 1 x 10^6, depending on the cell line's tumorigenicity) subcutaneously into the flanks of immunocompromised mice.
-
Monitor the mice regularly (2-3 times per week) for tumor formation.
-
Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width^2).
-
The experiment is typically concluded when tumors in the control group reach a predetermined size, or after a set observation period.
-
The effect of this compound is determined by comparing the tumor incidence (number of tumors formed per injection) and tumor growth rate between the this compound-treated and vehicle-treated groups.[12]
-
Conclusion
This compound effectively targets cancer stem cell populations by inhibiting the Hedgehog signaling pathway. This leads to a reduction in CSC markers, decreased self-renewal capacity as measured by tumorsphere formation, and diminished tumor-initiating potential in vivo. The data strongly support the continued investigation of Hh pathway inhibitors, such as this compound and its derivatives, as a therapeutic strategy to eradicate the root of tumorigenesis and overcome therapeutic resistance. The experimental protocols detailed herein provide a robust framework for researchers to further explore the efficacy of novel compounds targeting cancer stem cells.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 5. stemcell.com [stemcell.com]
- 6. In vitro Tumorsphere Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Tumorigenic Assay: A Tumor Sphere Assay for Cancer Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 9. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 10. protocols.io [protocols.io]
- 11. Tumorigenicity Assay in Nude Mice [bio-protocol.org]
- 12. stemcell.com [stemcell.com]
- 13. Characterization of in vivo tumorigenicity tests using severe immunodeficient NOD/Shi-scid IL2Rγnull mice for detection of tumorigenic cellular impurities in human cell-processed therapeutic products - PMC [pmc.ncbi.nlm.nih.gov]
Cyclopamine's Reach: A Technical Guide to Molecular Targets Beyond Smoothened
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopamine, a steroidal alkaloid originally identified as a teratogen in sheep, has been a cornerstone in the study of the Hedgehog (Hh) signaling pathway due to its potent and specific inhibition of the Smoothened (Smo) receptor.[1][2] While its interaction with Smo is well-characterized, a growing body of evidence suggests that this compound's biological activities extend beyond this canonical target, particularly at concentrations used in many in vitro studies. These off-target effects have significant implications for the interpretation of experimental results and for the development of Hh pathway inhibitors with improved specificity. This technical guide provides a comprehensive overview of the known and putative molecular targets of this compound beyond Smoothened, summarizing the quantitative data available, detailing the experimental protocols used for their identification, and illustrating the key signaling pathways and experimental workflows.
Off-Target Effects and Putative Molecular Targets
Research has revealed several cellular pathways and processes that are affected by this compound in a Smoothened-independent manner. These findings suggest the existence of additional molecular targets, although in many cases, the direct binding partner of this compound remains to be definitively identified.
Modulation of MAPK/ERK Signaling and Cell Cycle Progression in Breast Cancer
In human breast cancer cells, this compound has been shown to suppress proliferation and invasion through mechanisms that may be independent of Smoothened. These effects are associated with the modulation of the MAPK/ERK signaling pathway and the downregulation of key regulatory proteins.[3]
Key Observations:
-
Inhibition of Cyclin D1: this compound treatment leads to a significant decrease in the expression of Cyclin D1, a key regulator of the G1 phase of the cell cycle.[3]
-
Downregulation of NF-κB, MMP2, and MMP9: The expression levels of the transcription factor NF-κB and matrix metalloproteinases MMP2 and MMP9, which are involved in cell invasion and metastasis, are suppressed by this compound.[3]
-
Reduction of Estrogen Receptor-α (ER-α): In estrogen-responsive breast cancer cells, this compound downregulates the production of ER-α protein.[3]
It is important to note that a direct binding interaction between this compound and components of the MAPK/ERK pathway, NF-κB, MMPs, or ER-α has not been demonstrated. The observed effects are likely downstream consequences of this compound interacting with one or more upstream targets that are yet to be identified.
Induction of Apoptosis via the n-NOS/NO/nSMase2/Ceramide Pathway
A novel off-target function of this compound has been identified in mediating apoptosis through a pathway involving neuronal nitric oxide synthase (n-NOS), nitric oxide (NO), and neutral sphingomyelinase 2 (nSMase2), leading to the generation of the pro-apoptotic lipid ceramide.[4] This mechanism has been shown to be independent of Smoothened and its downstream transcription factor Gli.[4]
Key Observations:
-
Induction of n-NOS and NO Production: this compound treatment leads to an increase in the expression of n-NOS and subsequent generation of NO.[4]
-
Activation of nSMase2 and Ceramide Generation: The increase in NO activates nSMase2, which in turn catalyzes the hydrolysis of sphingomyelin (B164518) to produce ceramide, a key mediator of apoptosis.[4]
-
Smoothened-Independent Apoptosis: Knockdown of Smoothened does not prevent this compound-induced activation of nSMase2, indicating that this apoptotic pathway is independent of the canonical Hh signaling pathway.[4]
Interference with Mitochondrial Function and Aerobic Respiration
This compound tartrate, a more soluble analog of this compound, has been shown to disrupt mitochondrial function and suppress aerobic respiration in non-small-cell lung cancer cells.[5] These effects appear to be independent of Hedgehog signaling.[6]
Key Observations:
-
Decreased Oxygen Consumption: Treatment with this compound tartrate leads to a substantial decrease in cellular oxygen consumption.[5]
-
Increased Reactive Oxygen Species (ROS) Generation: this compound tartrate induces an increase in the production of ROS.[5]
-
Mitochondrial Membrane Hyperpolarization and Fragmentation: The compound causes mitochondrial membrane hyperpolarization and promotes mitochondrial fragmentation.[5]
-
Inhibition of Heme Metabolism and Oxidative Phosphorylation (OXPHOS): this compound tartrate has been shown to reduce heme synthesis and degradation and suppress oxygen consumption in purified mitochondria, suggesting a direct effect on mitochondrial respiration and OXPHOS.[6]
Data Presentation
The quantitative data available for the off-target effects of this compound primarily consist of IC50 values for cellular processes like proliferation, rather than direct binding affinities (Ki or Kd) to specific molecular targets. This highlights a significant knowledge gap in the field.
| Cellular Process/Pathway | Cell Line(s) | Observed Effect | This compound Concentration / IC50 | Reference(s) |
| Proliferation | MCF-7 (breast cancer) | Inhibition of proliferation | 1-15 µmol/L | [7] |
| Proliferation | MDA-MB-231 (breast cancer) | Inhibition of proliferation | 10-20 µM | [2] |
| Proliferation | Multiple Myeloma cells | Weak inhibition (<40% at 10 µmol/l) | Not calculated | [2] |
| Apoptosis | Daoy (medulloblastoma) | Induction of apoptosis | 10 µg/mL (approx. 24 µM) | [8] |
| Cell Viability | Daoy (medulloblastoma) | Decrease in cell viability | IC50 ~10 µg/mL (approx. 24 µM) | [8] |
| Oxygen Consumption | NSCLC cell lines | Decrease in oxygen consumption | 25 µM (CycT) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's off-target effects.
Cell Viability and Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-20 µM) or vehicle control for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Transwell Invasion Assay
Principle: The Transwell invasion assay assesses the invasive potential of cells by their ability to migrate through a layer of extracellular matrix (ECM) components.
Protocol:
-
Insert Coating: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed cells (e.g., 5 x 10^4 cells) in serum-free medium in the upper chamber of the coated inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Treatment: Add this compound at the desired concentration to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Removal and Fixation: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface with methanol (B129727) or paraformaldehyde.
-
Staining: Stain the invading cells with a solution such as crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.
Western Blot Analysis
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane where they are stained with antibodies specific to the target protein.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cyclin D1, NF-κB, MMP2, MMP9, ER-α, or β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or a positive control (e.g., H2O2).
-
DCFH-DA Loading: Wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader or fluorescence microscope.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
Principle: The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate or on coverslips and treat with this compound or a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (e.g., 2 µM) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer.
-
Fluorescence Measurement: Measure the red fluorescence (excitation ~550 nm, emission ~600 nm) and green fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound's Off-Target Signaling Pathways.
Caption: Experimental Workflow for Off-Target Identification.
Conclusion and Future Directions
While Smoothened remains the primary and most well-characterized target of this compound, this guide highlights the significant body of evidence demonstrating its effects on other cellular pathways. The Smoothened-independent modulation of MAPK/ERK signaling, induction of apoptosis via the n-NOS/ceramide pathway, and interference with mitochondrial function underscore the complexity of this compound's biological activity.
A critical limitation in the current understanding of this compound's off-target effects is the lack of direct binding data and quantitative affinity measurements for putative non-Smoothened targets. Future research should focus on employing unbiased, large-scale screening methods such as chemical proteomics with affinity-based probes to definitively identify the direct molecular interactors of this compound. Techniques like surface plasmon resonance and isothermal titration calorimetry will be invaluable in quantifying the binding kinetics and thermodynamics of these interactions.
A deeper understanding of this compound's complete target profile is essential for the accurate interpretation of studies using this compound as a Hedgehog pathway inhibitor and for the rational design of next-generation Smoothened antagonists with improved selectivity and reduced off-target liabilities. This knowledge will ultimately contribute to the development of safer and more effective cancer therapeutics.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound Inhibition of Human Breast Cancer Cell Growth Independent of Smoothened (Smo) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target function of the Sonic hedgehog inhibitor this compound in mediating apoptosis via nitric oxide-dependent neutral sphingomyelinase 2/ceramide induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound tartrate, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Ligand Binding Domain of Estrogen Receptor Alpha Preserve a Conserved Structural Architecture Similar to Bacterial Taxis Receptors [frontiersin.org]
- 7. criver.com [criver.com]
- 8. researchgate.net [researchgate.net]
Cyclopamine's Influence on the Tumor Microenvironment: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor microenvironment (TME) is a complex and dynamic network of non-cancerous cells and extracellular components that plays a pivotal role in tumor progression, metastasis, and therapeutic resistance. The Hedgehog (Hh) signaling pathway, essential during embryonic development, is frequently reactivated in various cancers, where it orchestrates a pro-malignant TME. Cyclopamine, a naturally occurring steroidal alkaloid, is a specific inhibitor of the Hh pathway, acting directly on the Smoothened (Smo) receptor. This technical guide provides an in-depth analysis of this compound's mechanism of action and its multifaceted influence on the TME. We will explore its effects on key stromal components, including cancer-associated fibroblasts (CAFs) and the extracellular matrix (ECM), its role in modulating tumor angiogenesis and immunity, and its potential in overcoming chemoresistance. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to offer a comprehensive resource for professionals in oncology research and drug development.
The Hedgehog Signaling Pathway and its Role in the Tumor Microenvironment
The Hedgehog (Hh) signaling pathway is a critical regulator of cell differentiation and proliferation during embryonic development.[1][2] In adult tissues, its activity is generally quiescent. However, aberrant reactivation of the Hh pathway is implicated in the pathogenesis of numerous cancers, including those of the pancreas, breast, lung, and brain.[3][4]
The pathway can be activated through ligand-dependent or ligand-independent mechanisms.[4] In the context of the TME, paracrine signaling is particularly significant. Tumor cells often secrete Hh ligands, such as Sonic hedgehog (Shh), which then act on surrounding stromal cells.[1][3] This activation of stromal cells leads to the production of factors that, in turn, create a nurturing and protective niche for the tumor, promoting its growth, invasion, and resistance to therapy.[1][3]
Mechanism of this compound Action
This compound is a specific antagonist of the Hh signaling pathway.[2][5] Its primary target is Smoothened (Smo), a G protein-coupled receptor-like protein that is a core component of the Hh pathway.[5][6]
-
In the absence of Hh ligand: The receptor Patched (Ptch) tonically inhibits Smo, preventing downstream signal transduction.[4][7] The transcription factors of the Glioma-associated oncogene (GLI) family are sequestered in the cytoplasm and processed into repressor forms (GLI-R).[7]
-
Upon Hh ligand binding: The ligand binds to Ptch, alleviating its inhibition of Smo.[5] Activated Smo then initiates a signaling cascade that leads to the activation of GLI transcription factors (GLI-A), which translocate to the nucleus and induce the expression of Hh target genes.[3] These genes regulate processes like cell proliferation, survival, and angiogenesis.
-
This compound's Intervention: this compound directly binds to the heptahelical bundle of Smo.[5] This binding locks Smo in an inactive conformation, effectively blocking the signaling cascade even in the presence of Hh ligands.[2][5] This leads to the suppression of GLI-mediated transcription and the subsequent inhibition of Hh-driven cellular processes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. mdpi.com [mdpi.com]
- 4. Hedgehog signaling inhibition blocks growth of resistant tumors through effects on tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources and Isolation of Cyclopamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of cyclopamine, a steroidal alkaloid of significant interest for its potent inhibition of the Hedgehog signaling pathway. It details various methods for its extraction and purification from plant materials, presenting quantitative data and experimental protocols for key methodologies.
Natural Sources of this compound
This compound is primarily isolated from plants of the Veratrum genus, commonly known as false hellebore or corn lily. The most significant natural source is Veratrum californicum, a robust perennial found in high mountain meadows of the western United States.[1][2][3] While other Veratrum species, such as V. grandiflorum, V. album, V. viride, V. nigrum, and V. oxysepalum, also produce steroidal alkaloids, V. californicum is notable for its relatively high concentration of this compound.[4][5][6][7]
The concentration of this compound varies significantly between different parts of the V. californicum plant. The roots and rhizomes contain the highest concentration, making them the primary material for extraction.[1][8][9]
Table 1: this compound Content in Veratrum californicum
| Plant Part | This compound Content (mg/g of dry biomass) |
| Roots & Rhizomes | 2.34 - 7.38[1][9][10] |
| Stem | 3.23 ± 0.16[10] |
| Leaf | 0.21 ± 0.02[10] |
Biosynthesis of this compound
The biosynthesis of this compound in Veratrum species is believed to begin with cholesterol.[8][11] Through a series of enzymatic transformations, cholesterol is converted into various steroidal alkaloid intermediates.[8] Key proposed steps include hydroxylation, oxidation, and transamination to form metabolites like verazine (B227647), eventually leading to the formation of the characteristic C-nor-D-homosteroid skeleton of this compound.[8] The highest expression of biosynthetic genes is found in the root, bulb, and spring rhizome of V. californicum, correlating with the high accumulation of this compound in the rhizomes.[8]
Isolation and Purification of this compound
The isolation of this compound from Veratrum californicum involves extraction from the dried and ground plant material, followed by multi-step purification. Various methods have been developed to improve efficiency and yield, moving from traditional solvent percolation to more advanced chromatographic techniques.
Extraction Methodologies
Several techniques have been employed to extract crude alkaloid mixtures from V. californicum roots and rhizomes. The choice of method significantly impacts the yield and purity of the final product.[3][12]
-
Soxhlet Extraction: This is a highly efficient and commonly reported method.[1][11] Refluxing benzene (B151609) has been traditionally used, but due to its carcinogenicity, ethanol (B145695) has been explored as a safer alternative.[4][11][12] Soxhlet extraction with ethanol under alkaline conditions has been shown to be effective.[3][12]
-
Solvent Soak: A simpler method involving soaking the plant material in a solvent at room temperature. An ethanol soak has been identified as a superior method for obtaining high yields of biologically active this compound.[3][12][13]
-
Microwave-Assisted Extraction (MAE): An ethanolic MAE offers a more rapid extraction process.[3][12]
-
Supercritical Fluid Extraction: This method has also been investigated, but it may yield contaminated or degraded this compound.[3][12]
Table 2: Comparison of this compound Extraction Yields from V. californicum Root/Rhizome
| Extraction Method | Solvent | Yield (mg/g of dry biomass) |
| Ethanol Soak | Ethanol | 8.03[3][12][13] |
| Benzene Soxhlet | Benzene | 1.19[12] |
| Alkaline Ethanol Soxhlet | Ethanol (pH >10) | 1.11[12] |
| Neutral Ethanol Soxhlet | Ethanol | 1.05[12] |
| Benzene Soak | Benzene | 0.95[12] |
| Microwave-Assisted | Ethanol | 0.77[12] |
| Supercritical CO2 | CO2 | 0.39[12] |
| Acidic Ethanol Soxhlet | Ethanol (acidic) | Negligible (causes degradation)[3][12] |
Purification Protocols
Following extraction, the crude product requires extensive purification to isolate this compound from other alkaloids and impurities. This is typically achieved through a combination of liquid-liquid extraction and chromatography.
This protocol is an efficient, large-scale method for isolating this compound.
-
Preparation: The dried roots and rhizomes of V. californicum are ground into a fine powder.
-
Alkalinization: The ground material is wetted with a 5% ammonia (B1221849) solution.[1][9]
-
Soxhlet Extraction: The alkalinized plant material is placed in a Soxhlet extractor and extracted with refluxing benzene. The extraction is monitored by LC-MS and is typically complete after ten cycles.[1][9]
-
Initial Purification (Silica Gel Column 1):
-
The benzene extract is passed through a large silica (B1680970) gel column under vacuum. Benzene is not a strong enough eluent to move the alkaloids, effectively trapping them on the silica.[9]
-
The trapped alkaloids are then eluted using a step gradient of dichloromethane-isopropanol (97:3), followed by (93:7), and finally (75:25).[9]
-
Fractions containing semi-pure this compound are collected and concentrated under reduced pressure.[9]
-
-
Secondary Purification (Silica Gel Column 2):
-
Crystallization:
-
Fractions containing pure this compound are combined and concentrated.
-
The resulting solid is triturated with cold acetone (B3395972) and cooled to 0°C for at least 18 hours to induce crystallization.[9]
-
The solid is collected by filtration.
-
-
Recrystallization:
-
The crystalline solid is recrystallized twice from an ethanol-water (10:1) mixture to yield this compound with >99% purity.[9]
-
Quantitative Data: This method can yield approximately 1.3 g of pure this compound per kilogram of dried roots, which represents a recovery of about 55% of the available this compound.[9][11]
High-Performance Liquid Chromatography (HPLC) is used for the fine purification of this compound from crude alkaloid mixtures.
-
Crude Product Preparation:
-
The crude extract from methods like ethanol soak is dissolved in ethanol.
-
The solution is made alkaline (pH > 10) by adding NH4OH.
-
This solution is loaded onto a supported liquid extraction (SLE) column and allowed to adsorb for 10 minutes.[3]
-
Alkaloids are eluted with chloroform (B151607) under vacuum. The combined chloroform fractions are evaporated to dryness.[3]
-
-
Semi-Preparative HPLC:
-
Fraction Collection: Fractions corresponding to the this compound peak are collected using an automated fraction collector.
-
Final Product: The solvent is evaporated to yield purified, solid this compound, which is stored at -20°C.[3][14]
High-Speed Counter-Current Chromatography (HSCCC) has also been effectively used to separate this compound analogs from Veratrum extracts, employing solvent systems such as dichloromethane-methanol-water and n-hexane-ethyl acetate-methanol-water.[5][15]
Mechanism of Action: Hedgehog Signaling Pathway Inhibition
This compound's biological activity stems from its specific inhibition of the Hedgehog (Hh) signaling pathway.[2][13] This pathway is crucial during embryonic development and for adult tissue homeostasis.[2][16] Aberrant activation of the Hh pathway is implicated in the development of several types of cancer.[16][17][18]
The pathway is initiated when a Hedgehog ligand (like Sonic Hedgehog, Shh) binds to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (Smo). When Hh binds to PTCH, this inhibition is lifted, allowing Smo to become active. This triggers a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors, which then translocate to the nucleus and regulate the expression of target genes involved in cell proliferation and differentiation.[16][18]
This compound exerts its inhibitory effect by binding directly to the heptahelical bundle of Smoothened.[19] This binding locks Smo in an inactive conformation, even in the presence of the Hh ligand, thereby blocking the entire downstream signaling cascade.[16][19]
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, purification, and full NMR assignments of this compound from Veratrum californicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Bioactivity by Extraction Method from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9000168B2 - Methods for obtaining this compound - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating steroid alkaloid biosynthesis in Veratrum californicum: production of verazine in Sf9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation, purification, and full NMR assignments of this compound from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chm.bris.ac.uk [chm.bris.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. This compound bioactivity by extraction method from Veratrum californicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification, Quantification, and Qualitative Analysis of this compound from Extracts [bio-protocol.org]
- 15. tandfonline.com [tandfonline.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Hedgehog signaling inhibitor this compound induces apoptosis by decreasing Gli2 and Bcl2 expression in human salivary pleomorphic adenoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cyclopamine Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cyclopamine, a potent inhibitor of the Hedgehog (Hh) signaling pathway, in various in vitro assays. The protocols detailed below are essential for researchers investigating Hh pathway-dependent cellular processes, such as proliferation, differentiation, and tumorigenesis.
This compound is a naturally occurring steroidal alkaloid that specifically targets Smoothened (SMO), a key transmembrane protein in the Hh pathway.[1][2] By binding directly to the heptahelical bundle of SMO, this compound inhibits its function, thereby blocking downstream signal transduction and the activation of Gli transcription factors.[1] This inhibitory action makes this compound a valuable tool for studying the biological roles of Hh signaling and for identifying potential anti-cancer therapeutics. Aberrant activation of the Hedgehog pathway has been implicated in the development and progression of several types of cancer.[2][3][4]
Quantitative Data Summary
The inhibitory effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which can vary depending on the cell line and assay conditions.
| Cell Line/Assay Type | IC50 Value | Reference |
| Hh Cell Assay | 46 nM | [5][6] |
| Thyroid Cancer Cell Lines | 4.64 µM - 11.77 µM | [7] |
| Glioblastoma (U87-MG) | > 5 µM (for significant pathway inhibition) | [8] |
| RenCa Cells | ~5 µM (for maximal inhibition of cell proliferation) | [9] |
Signaling Pathway and Mechanism of Action
The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis.[10] In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), the receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). This leads to the proteolytic cleavage of Gli transcription factors into their repressor forms. When a Hedgehog ligand binds to PTCH, the inhibition on SMO is relieved.[10][11] Active SMO then initiates a signaling cascade that results in the activation of Gli transcription factors, which translocate to the nucleus and induce the expression of target genes that regulate cell fate, proliferation, and survival.[11]
This compound exerts its inhibitory effect by directly binding to SMO, even in the absence of PTCH-mediated repression.[1] This action locks SMO in an inactive conformation, effectively blocking the downstream signaling cascade.
Caption: The Hedgehog signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to evaluate the efficacy of this compound.
Gli-Luciferase Reporter Assay
This assay is a standard method for quantifying the activity of the Hedgehog pathway by measuring the transcriptional activity of Gli proteins.[12]
Caption: Workflow for the Gli-Luciferase Reporter Assay.
Objective: To determine the dose-dependent inhibition of Hedgehog pathway activity by this compound.
Materials:
-
HEK293T or NIH/3T3 cells
-
Gli-responsive firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
DMEM with 10% FBS and penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium or Smoothened agonist SAG)
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gli-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[12]
-
Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Pre-incubate the cells with the inhibitor for 2 hours.[12]
-
Pathway Activation: Stimulate the Hedgehog pathway by adding a known agonist to the wells.[12]
-
Incubation: Incubate the cells for an additional 24-48 hours at 37°C in a 5% CO2 incubator.[12]
-
Cell Lysis: Wash the cells with PBS and then lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay system.[13]
-
Luminescence Measurement: Measure both the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[12][13]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the this compound concentration to generate a dose-response curve and calculate the IC50 value.[12][13]
Cell Proliferation/Viability Assay (MTT/CCK-8)
These colorimetric assays measure cell metabolic activity as an indicator of cell viability and proliferation.
Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., breast cancer, glioblastoma, thyroid cancer)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7][14]
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Then, add the solubilization solution to dissolve the crystals.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.[14]
-
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570-590 nm for MTT) using a microplate reader.[13]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.[13]
Clonogenic Assay (Colony Formation Assay)
This assay assesses the ability of single cells to undergo unlimited division and form colonies. It is a measure of cell survival and reproductive integrity.
Objective: To evaluate the long-term effect of this compound on the colony-forming ability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
6-well plates or culture dishes
-
Crystal violet staining solution
-
Microscope or colony counter
Protocol:
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach.[8]
-
Treatment: Treat the cells with different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 1-3 weeks, allowing sufficient time for colonies to form. The medium can be replaced every 2-3 days with fresh medium containing the respective treatments.
-
Colony Staining: After the incubation period, wash the cells with PBS, fix them with methanol, and then stain with crystal violet solution.
-
Colony Counting: After staining, wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
Western Blot Analysis for Hh Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins in the Hedgehog signaling pathway.
Objective: To determine the effect of this compound on the protein expression of Hh pathway components (e.g., Gli1, Ptch1) and downstream targets (e.g., Cyclin D1, MMPs).[4][5]
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Gli1, Cyclin D1, NF-κB, MMP2, MMP9) and a loading control (e.g., β-actin, GAPDH)[4]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.[4]
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.[4]
References
- 1. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 11. Sonic Hedgehog Signaling Pathway in Endothelial Progenitor Cell Biology for Vascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Preparing Cyclopamine Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopamine is a naturally occurring steroidal alkaloid renowned for its specific inhibition of the Hedgehog (Hh) signaling pathway.[1] This pathway is crucial in embryonic development and its aberrant activation is implicated in various cancers.[2][3] this compound exerts its inhibitory effect by directly binding to the Smoothened (Smo) receptor, a key component of the Hh pathway.[1][4] Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results in cell culture-based research. This document provides detailed protocols for the preparation, storage, and application of this compound solutions in cell culture experiments, along with essential safety information.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions.
| Property | Value | Reference |
| Synonyms | 11-Deoxojervine, Jervine | [5] |
| Molecular Formula | C₂₇H₄₁NO₂ | [5][6] |
| Molecular Weight | 411.6 g/mol | [4][5] |
| Purity | ≥95% | [4][5] |
| Appearance | Crystalline solid | [5] |
| Storage (Solid) | -20°C | [4][5] |
| Stability (Solid) | ≥4 years at -20°C | [5] |
Solubility Data
The solubility of this compound in various solvents is a critical factor for preparing stock solutions. Ethanol (B145695) is the most recommended solvent for biological applications.[6]
| Solvent | Solubility | Reference |
| Ethanol | ~10 mg/mL | [5] |
| ≥20 mg/mL | [6] | |
| ≤ 20 mM | [4] | |
| Dimethylformamide (DMF) | ~2 mg/mL | [5] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~6.25 mg/mL (hygroscopic, use fresh) | [7] |
| Insoluble (moisture-absorbing DMSO reduces solubility) | [7] | |
| Methanol | ~0.7 mg/mL | [6] |
| Aqueous Buffers | Sparingly soluble | [5] |
| Ethanol:PBS (1:3, pH 7.2) | ~0.25 mg/mL | [5] |
Experimental Protocols
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate safety measures in a laboratory setting.[5][8]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile or chloroprene).[8]
-
Engineering Controls: Work in a certified chemical fume hood, especially when handling the solid compound and preparing stock solutions.[8]
-
Handling: Avoid inhalation of dust, and prevent contact with skin and eyes.[5][8] Wash hands thoroughly after handling.[8]
-
Disposal: Dispose of waste according to institutional and local regulations for hazardous chemicals.[9]
Preparation of a 10 mM this compound Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use.
Materials:
-
This compound (solid)
-
Absolute ethanol (200 proof)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 411.6 g/mol
-
To prepare 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 411.6 g/mol * 1000 mg/g = 4.116 mg
-
-
-
Weigh the this compound:
-
In a chemical fume hood, carefully weigh out 4.116 mg of this compound powder on a calibrated balance.
-
-
Dissolve in ethanol:
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of absolute ethanol to the tube.
-
-
Ensure complete dissolution:
-
Cap the tube tightly and vortex thoroughly.
-
If necessary, sonicate the solution for a few minutes to ensure the this compound is completely dissolved.[6] Visually inspect the solution to confirm there are no undissolved particles.
-
-
Storage:
Dilution to Working Concentration in Cell Culture Medium
This protocol outlines the dilution of the 10 mM stock solution to a final working concentration for treating cells in culture. The final concentration of ethanol in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[4]
Example: Preparing 10 mL of cell culture medium with a final this compound concentration of 10 µM.
-
Calculate the volume of stock solution needed:
-
Using the formula M₁V₁ = M₂V₂:
-
(10 mM) * V₁ = (10 µM) * (10 mL)
-
(10,000 µM) * V₁ = (10 µM) * (10 mL)
-
V₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
-
Prepare the working solution:
-
In a sterile tube, add 10 µL of the 10 mM this compound stock solution to 9.99 mL of pre-warmed cell culture medium.
-
Mix gently by pipetting up and down or by inverting the tube.
-
-
Treat the cells:
-
Remove the existing medium from the cells and replace it with the freshly prepared this compound-containing medium.
-
Ensure to include a vehicle control (medium with the same concentration of ethanol, e.g., 0.1%) in your experiment.
-
Application in Cell Culture
This compound is widely used to study the effects of Hedgehog pathway inhibition in various cell lines. The effective concentration can vary depending on the cell type and the specific experimental goals.
| Cell Line | Assay Type | Effective Concentration | Reference |
| Hedgehog-responsive cells | Gli-Luciferase Reporter Assay | IC₅₀ = 46 nM | [10][11] |
| Digestive tract tumor cells | Growth Inhibition | 3 µM | [10][11] |
| MCF-7 and MDA-MB-231 (Breast Cancer) | Proliferation Assay | 10 - 20 µM | [3] |
| Glioblastoma cells | Growth Inhibition | 10 µM | [12] |
| Pancreatic cancer cells | Proliferation Inhibition | 10 µM | [7] |
| Multiple Myeloma cells (RPMI-8226) | Proliferation Inhibition | ≤ 10 µM | [13] |
Mechanism of Action: Hedgehog Signaling Pathway Inhibition
The Hedgehog signaling pathway plays a critical role in cell differentiation, proliferation, and tissue patterning.[2] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits the activity of Smoothened (SMO).[2] Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of target genes.[2][11]
This compound directly binds to the heptahelical bundle of SMO, locking it in an inactive conformation and thereby blocking the downstream signaling cascade, even in the presence of the Hedgehog ligand.[1][4]
References
- 1. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. research.uga.edu [research.uga.edu]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound sensitizes multiple myeloma cells to circularly permuted TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Effective Concentration of Cyclopamine for Hedgehog Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopamine is a naturally occurring steroidal alkaloid that serves as a potent and specific inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] Its mechanism of action involves direct binding to the Smoothened (Smo) receptor, a key transmembrane protein in the Hh cascade.[1][3][4] By binding to Smo, this compound prevents the downstream activation of the Gli family of transcription factors, which in turn inhibits the expression of Hh target genes responsible for cell proliferation, differentiation, and survival.[3][5] Aberrant activation of the Hedgehog pathway has been implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention.[2][4][6] These application notes provide a comprehensive overview of the effective concentrations of this compound for Hh pathway inhibition, along with detailed protocols for key experimental assays.
Hedgehog Signaling Pathway and this compound Inhibition
The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the receptor Patched (Ptch) inhibits the activity of Smoothened (Smo). Upon binding of a Hh ligand to Ptch, this inhibition is relieved, allowing Smo to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of target genes. This compound exerts its inhibitory effect by directly binding to Smo, thereby blocking the signaling cascade.
References
- 1. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Vismodegib - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cyclopamine Treatment of Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopamine is a naturally occurring steroidal alkaloid first identified as a teratogen in sheep. It has since become a valuable tool in cancer research due to its specific inhibition of the Hedgehog (Hh) signaling pathway.[1][2][3] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, including those of the breast, colon, pancreas, and brain, as well as medulloblastoma and basal cell carcinoma.[4] this compound exerts its effects by directly binding to and inhibiting Smoothened (Smo), a key transmembrane protein in the Hh pathway.[1][2] This inhibition leads to the suppression of downstream signaling, resulting in reduced proliferation and increased apoptosis in Hh-dependent cancer cells.[5][6] These application notes provide a summary of the quantitative effects of this compound on various cancer cell lines and detailed protocols for its use in in vitro cancer research.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following tables summarize the quantitative data on the inhibitory effects of this compound on the proliferation and viability of various cancer cell lines.
Table 1: IC50 and EC50 Values of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| Breast Cancer | MCF-7 | Proliferation Assay | ~10.57 | [5] |
| Breast Cancer | MDA-MB-231 | Proliferation Assay | ~10.57 | [5] |
| Colorectal Cancer | CaCo2 | Proliferation Assay | ~10.57 | [5] |
| Thyroid Cancer | 8505C | Proliferation Assay | 4.64 | [7] |
| Thyroid Cancer | OCUT1 | Proliferation Assay | ~7.5 | [7] |
| Thyroid Cancer | CAL62 | Proliferation Assay | ~8.0 | [7] |
| Thyroid Cancer | SW1736 | Proliferation Assay | 11.77 | [7] |
| Glioblastoma | U87-MG | Growth Inhibition | ~10 | [2] |
| Glioblastoma | A172 | Growth Inhibition | ~10 | [2] |
| Pancreatic Cancer | Various | Growth Inhibition | Not Specified | [1] |
| Digestive Tract Tumors | Various | Growth Inhibition | 3 | [8] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cancer Type | Cell Line | Treatment | Effect | Reference |
| Breast Cancer | MCF-7 | 10 µM & 20 µM | Increased Apoptosis | [9] |
| Breast Cancer | MDA-MB-231 | 10 µM & 20 µM | Increased Apoptosis | [9] |
| Breast Cancer | MCF-7 | Not Specified | G1 Cell Cycle Arrest | [6] |
| Breast Cancer | MDA-MB-231 | Not Specified | G1 Cell Cycle Arrest | [6] |
| Human Salivary Pleomorphic Adenoma | HSPA | 10 µmol/l for 24h | Significantly higher apoptotic rate | [10] |
| Multiple Myeloma | SKO-007 | 10 µmol/l | Increased CPT-induced apoptosis | [11] |
| Colorectal Cancer | Various | 5 or 10 µM | Induction of apoptosis | [12] |
Signaling Pathway and Experimental Workflow
Hedgehog Signaling Pathway and this compound's Mechanism of Action
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[4][13] Its aberrant activation in adult tissues can lead to tumorigenesis.[4][14] In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the Patched (PTCH) receptor inhibits the activity of Smoothened (Smo).[1][14] Upon binding of the Hh ligand to PTCH, this inhibition is relieved, allowing Smo to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3).[13][14] Activated GLI proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[13][15]
This compound is a specific inhibitor of the Hedgehog pathway that acts by directly binding to the Smoothened (Smo) receptor.[5] This binding prevents the downstream activation of the signaling cascade, even in the presence of Hedgehog ligands.[5] The result is a suppression of Hh target gene transcription, leading to reduced proliferation and increased apoptosis in cancer cells that are dependent on this pathway for their growth and survival.[5][6]
General Experimental Workflow for this compound Treatment
The following diagram outlines a typical workflow for investigating the effects of this compound on cancer cell lines.
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentrations for the specified duration as described in the cell viability protocol.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptotic rate.
Protocol 3: Gene Expression Analysis (RT-qPCR)
This protocol is used to measure the changes in the mRNA expression levels of Hedgehog pathway target genes, such as GLI1 and BCL2, after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (GLI1, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the previous protocols.
-
RNA Extraction: At the end of the treatment period, harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.
Conclusion
This compound is a potent and specific inhibitor of the Hedgehog signaling pathway, demonstrating significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The provided data and protocols offer a valuable resource for researchers investigating the therapeutic potential of Hedgehog pathway inhibition in cancer. Careful optimization of experimental conditions, including cell line-specific drug concentrations and treatment durations, is crucial for obtaining reproducible and meaningful results.
References
- 1. This compound-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rndsystems.com [rndsystems.com]
- 4. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. The Hedgehog Inhibitor this compound Reduces β-Catenin-Tcf Transcriptional Activity, Induces E-Cadherin Expression, and Reduces Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 14. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 15. cusabio.com [cusabio.com]
Application Notes and Protocols for Cyclopamine in Developmental Biology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopamine is a naturally occurring steroidal alkaloid first identified as the teratogen responsible for cyclopia in lambs born to ewes that had ingested the corn lily, Veratrum californicum.[1] In developmental biology, this compound has become an invaluable tool for studying the Sonic Hedgehog (Shh) signaling pathway. The Hedgehog (Hh) signaling pathway is crucial for embryonic development, governing processes such as cell differentiation, proliferation, and tissue patterning.[2][3] Dysregulation of this pathway is implicated in various congenital malformations and cancers.[2][4] this compound's utility stems from its specific inhibition of the Hh pathway, making it a powerful agent for investigating the roles of Shh signaling in normal and pathological development.[1][5]
Mechanism of Action
The Sonic Hedgehog signaling pathway is initiated by the binding of the Shh ligand to its receptor, Patched (Ptch).[6][7] In the absence of Shh, Ptch inhibits the activity of a G-protein-coupled receptor-like protein called Smoothened (Smo).[6][7][8] Upon Shh binding, this inhibition is relieved, allowing Smo to activate a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors.[6][7] These transcription factors then translocate to the nucleus and regulate the expression of Hh target genes.
This compound exerts its inhibitory effect by directly binding to and antagonizing Smoothened.[1][8][9] This action prevents the activation of the downstream signaling cascade, even in the presence of the Shh ligand.[9] The result is a blockade of Hh target gene expression, leading to developmental abnormalities in tissues that rely on Shh signaling for proper patterning and growth.[4][10]
Applications in Developmental Biology
This compound is widely used to study a variety of developmental processes, primarily by creating loss-of-function phenotypes for Shh signaling.
-
Neural Tube Patterning: Shh signaling from the notochord and floor plate is essential for establishing the ventral identity of the neural tube. Treatment with this compound disrupts this process, leading to a loss of ventral cell types and a ventral expansion of dorsal cell markers.[4][10][11] This is a classic model for studying neural development and cell fate specification.
-
Craniofacial Development: The formation of the face and brain are highly dependent on precisely regulated Shh signaling. Inhibition of this pathway by this compound can induce a spectrum of malformations known as holoprosencephaly (HPE), which is characterized by incomplete separation of the cerebral hemispheres and facial midline defects, including cyclopia in severe cases.[3][4][12]
-
Limb Development: Shh signaling from the zone of polarizing activity (ZPA) in the limb bud is critical for anterior-posterior patterning of the limb. This compound treatment can lead to truncated limbs and other patterning defects, providing insights into the molecular control of limb morphogenesis.[13]
-
Somite Development: The differentiation of somites into sclerotome, myotome, and dermatome is influenced by Shh signaling. This compound treatment can inhibit sclerotome induction, as evidenced by the expanded expression of dorsal markers like Pax7 throughout the somites.[4][10][11]
-
Cancer Biology: Given that aberrant Hh pathway activation is a driver in several cancers, such as basal cell carcinoma and medulloblastoma, this compound is also used in cancer research to study tumor growth and to investigate the potential of Hh pathway inhibitors as therapeutic agents.[2][14][15]
Data Presentation
Table 1: Effective Concentrations of this compound in Developmental Biology Models
| Model Organism | Developmental Process | This compound Concentration | Observed Effect | Reference |
| Chick Embryo | Neural Tube Patterning | 20-100 nM | Dose-dependent blockage of the response of neural plate explants to recombinant Shh-N. | [16] |
| Chick Embryo | Craniofacial Development | 0.006 µM - 2.5 µM | Dose-dependent increase in the severity of cyclopia and holoprosencephaly. | [17] |
| Chick Embryo | Pancreas Development | 0.5 - 1.0 mg per embryo | Heterotopic development of pancreatic endocrine and exocrine structures in 21 of 69 treated embryos. | [18] |
| Zebrafish | General Development | 20 mg/ml | Bent tails, odd head formation, poor anterior trunk formation, underdeveloped eyes. | [19] |
| Zebrafish | General Development | 60 mg/ml | Disorganized or missing somites, elongated yolks, lack of posterior development. | [19] |
| Zebrafish | Somite Development | 50 µM | C-shaped somites, hunched bodies, and hypotelorism. | [20] |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line Type | Cell Line | IC50 Value | Reference |
| Glioblastoma | U87-MG, A172 | ~10 µM | Abolished growth. |
| Head and Neck Squamous Cell Carcinoma | Primary HNSCC cultures | ~500 nM | Concentration-dependent inhibition of colony formation. |
| Breast Cancer | MCF-7, MDA-MB-231 | 10-20 µM | Significant decrease in cell proliferation. |
| Thyroid Cancer | 8505C, OCUT1, CAL62, SW1736 | 4.64 µM - 11.77 µM | Reduced proliferation. |
Mandatory Visualization
Caption: Sonic Hedgehog pathway and the inhibitory action of this compound.
Caption: A general workflow for using this compound in developmental biology.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound to Chick Embryos
Materials:
-
This compound powder
-
Ethanol (B145695) (100%)
-
Fertilized chicken eggs
-
Incubator (38°C)
-
Forceps and scissors
-
Parafilm or tape
-
Microinjection setup (optional)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in 100% ethanol to a stock concentration of 1-10 mg/mL. Sonicate if necessary to fully dissolve. Store at -20°C.
-
-
Windowing Eggs:
-
Incubate fertilized eggs at 38°C to the desired developmental stage (e.g., Hamburger-Hamilton stage 10 for neural tube studies).
-
Create a small hole in the blunt end of the egg to release air.
-
Carefully crack and remove a small window of shell over the embryo, taking care not to damage the underlying membranes.
-
-
This compound Administration:
-
Dilute the this compound stock solution in a carrier solution (e.g., PBS or saline) to the desired final concentration.
-
Apply the this compound solution directly onto the embryo through the window. For precise delivery, a microinjection setup can be used to inject into the yolk or near the embryo.
-
For a 1 mg dose per embryo, apply the corresponding volume of your stock solution.[18]
-
-
Sealing and Incubation:
-
Seal the window with parafilm or tape to prevent dehydration and contamination.
-
Return the eggs to the incubator and continue incubation for the desired period.
-
-
Embryo Harvesting:
-
At the end of the incubation period, carefully open the egg and dissect the embryo in a dish of PBS.
-
The embryo is now ready for phenotypic or molecular analysis.
-
Protocol 2: Whole-Mount In Situ Hybridization in Chick Embryos
Materials:
-
This compound-treated and control chick embryos
-
DEPC-treated PBS (PBS-T)
-
4% Paraformaldehyde (PFA) in PBS
-
Methanol (B129727) series (25%, 50%, 75%, 100%)
-
Proteinase K
-
Hybridization buffer
-
DIG-labeled RNA probe
-
Anti-DIG antibody conjugated to alkaline phosphatase
-
NBT/BCIP substrate
Procedure:
-
Fixation:
-
Dehydration and Rehydration:
-
Permeabilization:
-
Treat with Proteinase K (10 µg/mL in PBS-T) for a time dependent on embryo stage (e.g., 15 minutes for day 4 embryos).[22]
-
Stop the reaction by washing with 2 mg/mL glycine (B1666218) in PBS-T, followed by two washes in PBS-T.[22]
-
Postfix in 4% PFA and 0.1% glutaraldehyde (B144438) for 20 minutes.[23]
-
-
Hybridization:
-
Pre-hybridize embryos in hybridization buffer at 65°C for 4-5 hours.[21]
-
Hybridize overnight at 65°C with the DIG-labeled RNA probe diluted in hybridization buffer.
-
-
Washing and Antibody Incubation:
-
Perform stringent washes in pre-warmed wash buffers at 65°C.
-
Block with a blocking solution (e.g., MABT with 2% blocking reagent and 20% heat-inactivated sheep serum).
-
Incubate with anti-DIG-AP antibody overnight at 4°C.
-
-
Detection:
-
Wash extensively in MABT.
-
Equilibrate in NTMT buffer.
-
Develop the color reaction in NBT/BCIP substrate in the dark. Monitor the reaction until the desired signal intensity is reached.
-
Stop the reaction by washing in PBS-T.
-
-
Imaging:
-
Postfix in 4% PFA.
-
Clear embryos in a glycerol (B35011) series and image.
-
Protocol 3: Alcian Blue Staining of Chick Embryo Skeleton
Materials:
-
This compound-treated and control chick embryos (e.g., day 13)
-
100% Ethanol
-
100% Acetone (B3395972)
-
Alcian Blue/Alizarin Red staining solution
-
1% Potassium hydroxide (B78521) (KOH)
-
Glycerol series (20%, 50%, 80% in 1% KOH)
Procedure:
-
Fixation and Dehydration:
-
Staining:
-
Stain embryos in Alcian Blue/Alizarin Red solution for 3-4 days at 37°C on a rocker.[7]
-
-
Clearing and Destaining:
-
Glycerol Series:
-
Storage and Imaging:
-
Store and photograph embryos in 80% glycerol / 1% KOH solution.[7]
-
Protocol 4: Whole-Mount Immunohistochemistry in Zebrafish Embryos
Materials:
-
This compound-treated and control zebrafish embryos
-
4% Paraformaldehyde (PFA) in PBS
-
PBS with 1% Triton-X (PBTriton)
-
Blocking solution (e.g., 10% goat serum in PBTriton)
-
Primary antibody
-
Fluorescently-labeled secondary antibody
-
Mounting medium
Procedure:
-
Fixation:
-
Permeabilization and Blocking:
-
Antibody Incubation:
-
Incubate in primary antibody diluted in blocking solution overnight at 4°C with rocking.[6]
-
Wash five times in PBTriton for 10 minutes each at room temperature.[6]
-
Incubate in the appropriate fluorescently-labeled secondary antibody for 2 hours at room temperature or overnight at 4°C, protected from light.[9]
-
-
Washing and Mounting:
-
Wash five times in PBTriton at room temperature, protected from light.[9]
-
Mount embryos in mounting medium on a slide with a coverslip.
-
-
Imaging:
-
Image using a fluorescence or confocal microscope.
-
Protocol 5: TUNEL Assay for Apoptosis Detection in Embryos
Materials:
-
This compound-treated and control embryos (prepared as for immunohistochemistry)
-
TUNEL assay kit (commercial kits are recommended)
-
Proteinase K
-
TdT reaction mix
-
Labeling solution (e.g., with a fluorescent marker)
-
DAPI or other nuclear counterstain
Procedure:
-
Sample Preparation:
-
Fix and permeabilize embryos as for immunohistochemistry.[24]
-
-
Permeabilization:
-
Treat with Proteinase K to allow enzyme access to the DNA. The concentration and incubation time will need to be optimized for the specific embryo stage and tissue.
-
-
TUNEL Reaction:
-
Incubate the embryos with the TdT enzyme mixture according to the kit manufacturer's instructions. This step labels the 3'-OH ends of fragmented DNA.[24]
-
-
Labeling:
-
Incubate with the labeling solution to visualize the incorporated nucleotides.[24]
-
-
Counterstaining and Mounting:
-
Wash the embryos to remove unbound reagents.
-
Counterstain with a nuclear stain like DAPI to visualize all cell nuclei.
-
Mount the embryos as for immunohistochemistry.
-
-
Analysis:
-
Image using a fluorescence microscope. Apoptotic cells will show a positive TUNEL signal, which can be quantified relative to the total number of cells (visualized by the nuclear counterstain).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Zebrafish Immunofluorescence Protocol [protocols.io]
- 3. This compound-induced holoprosencephaly and associated craniofacial malformations in the golden hamster: anatomic and molecular events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the hedgehog pathway: the development of this compound and the development of anti-cancer drugs targeting the hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Mount Immunohistochemistry in Zebrafish Embryos and Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benallenlab.org [benallenlab.org]
- 8. umassmed.edu [umassmed.edu]
- 9. Whole Mount Immunohistochemistry in Zebrafish Embryos and Larvae [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Arrested Development: The Effect of this compound on Chick Development [lakeforest.edu]
- 12. Temporal perturbations in sonic hedgehog signaling elicit the spectrum of holoprosencephaly phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound on zebrafish embryos [sites.millersville.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. Hedgehog targeting by this compound suppresses head and neck squamous cell carcinoma and enhances chemotherapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The teratogenic Veratrum alkaloid this compound inhibits sonic hedgehog signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. Effects of this compound on zebrafish embryos [sites.millersville.edu]
- 20. researchgate.net [researchgate.net]
- 21. Double Whole Mount in situ Hybridization of Early Chick Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 23. geisha.arizona.edu [geisha.arizona.edu]
- 24. info.gbiosciences.com [info.gbiosciences.com]
Protocol for Assessing Cyclopamine Activity In Vitro
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclopamine is a naturally occurring steroidal alkaloid known for its potent and specific inhibition of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is a crucial signaling cascade in embryonic development and is also implicated in the proliferation and survival of various cancer cells.[2][3] Aberrant activation of this pathway is a hallmark of several cancers, making it an attractive target for therapeutic intervention.[1] this compound exerts its inhibitory effect by directly binding to and inactivating Smoothened (Smo), a key transmembrane protein in the Hh pathway.[4] This application note provides detailed protocols for assessing the in vitro activity of this compound by measuring its effects on cell viability, Hh pathway inhibition, and the expression of downstream target genes.
Key Experimental Assays
To comprehensively evaluate the in vitro activity of this compound, a series of assays are recommended:
-
Cell Viability Assay (MTT Assay): To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
-
Hedgehog Signaling Pathway Luciferase Reporter Assay: To specifically measure the inhibition of the Hh signaling pathway.
-
Quantitative Real-Time PCR (qPCR): To quantify the modulation of Hh pathway downstream target genes, such as Gli1 and Ptch1.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound in various in vitro assays.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Shh-LIGHT2 | Mouse Fibroblast | ~0.3 |
| U87-MG | Glioblastoma | ~5-10 |
| A172 | Glioblastoma | ~10 |
| RenCa | Renal Cell Carcinoma | ~5 |
| 8505C | Thyroid Cancer | ~4.64 |
| OCUT1 | Thyroid Cancer | ~11.77 |
| CAL62 | Thyroid Cancer | ~10 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.
Table 2: Dose-Dependent Inhibition of Hedgehog Pathway Activity by this compound in a Luciferase Reporter Assay
| This compound Concentration (µM) | Luciferase Activity (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 0.1 | 85 | ± 4.5 |
| 0.5 | 55 | ± 3.8 |
| 1 | 30 | ± 2.9 |
| 5 | 10 | ± 1.5 |
| 10 | 5 | ± 0.8 |
Data are representative and may vary between cell lines and experimental setups.
Table 3: Relative mRNA Expression of Hedgehog Pathway Target Genes After this compound Treatment
| Target Gene | Treatment (10 µM this compound) | Fold Change vs. Vehicle |
| Gli1 | 24 hours | 0.49 |
| Ptch1 | 24 hours | 0.65 |
Representative data from U87-MG glioblastoma cells. Fold change is normalized to a housekeeping gene.[5]
Mandatory Visualizations
Hedgehog Signaling Pathway
Caption: The canonical Hedgehog signaling pathway in its "OFF" and "ON" states.
Mechanism of this compound Action
Caption: this compound directly binds to and inhibits Smoothened (SMO).
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for in vitro assessment of this compound activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability using a 96-well plate format.[6]
Materials:
-
Appropriate cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Hedgehog Signaling Pathway Luciferase Reporter Assay
This assay measures the transcriptional activity of the Gli transcription factor, a downstream effector of the Hh pathway.[2]
Materials:
-
NIH/3T3 or other suitable cells stably or transiently transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control plasmid.[1][10]
-
Complete cell culture medium
-
Low serum medium (e.g., 0.5% FBS)[2]
-
This compound stock solution (in DMSO)
-
Hedgehog pathway agonist (e.g., recombinant Shh or SAG)[2]
-
96-well white, clear-bottom plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding:
-
Compound and Agonist Treatment:
-
Cell Lysis and Luciferase Measurement:
-
Equilibrate the plate to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions.[10] This typically involves adding a reagent to lyse the cells and measure firefly luciferase activity, followed by the addition of a second reagent to quench the firefly signal and measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.[2]
-
Calculate the percent inhibition of Hh pathway activity relative to the agonist-treated control.
-
Quantitative Real-Time PCR (qPCR) for Gli1 and Ptch1 Expression
This protocol is for measuring the effect of this compound on the mRNA expression of the Hh target genes Gli1 and Ptch1.
Materials:
-
Appropriate cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Gli1, Ptch1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-Time PCR System
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for 24-48 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (Gli1 or Ptch1) or the housekeeping gene, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the ΔΔCt method, comparing the this compound-treated samples to the vehicle-treated samples.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. air.unimi.it [air.unimi.it]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Cyclopamine Delivery
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed information and protocols for the in vivo delivery of cyclopamine, a potent inhibitor of the Hedgehog (Hh) signaling pathway. It covers various delivery methods, quantitative data from preclinical studies, and step-by-step experimental protocols to guide researchers in their study design.
Introduction to this compound
This compound is a naturally occurring steroidal alkaloid known for its specific inhibition of the Hedgehog signaling pathway.[1] It functions by directly binding to and antagonizing Smoothened (SMO), a key transmembrane protein in the Hh cascade.[2][3] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, including medulloblastoma, basal cell carcinoma, and pancreatic cancer, making this compound and its derivatives valuable tools for cancer research and potential therapeutic agents.[4][5][6]
However, the therapeutic application of this compound is hindered by significant challenges, including poor aqueous solubility (approximately 5 µg/mL) and instability in acidic conditions, where it converts to the less active compound veratramine.[3] Consequently, effective in vivo delivery strategies are crucial to enhance its bioavailability, stability, and therapeutic efficacy while minimizing systemic toxicity.
Mechanism of Action: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis.[4][5] Its inhibition by this compound provides a targeted approach for therapeutic intervention.
-
"Off" State (No Hh Ligand): The receptor Patched (PTCH1) inhibits the activity of Smoothened (SMO), preventing it from entering the primary cilium. This allows for the proteolytic cleavage of Gli transcription factors (Gli2/3) into their repressor forms (GliR), which block the transcription of Hh target genes.[4]
-
"On" State (Hh Ligand Present): Binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH1 alleviates its inhibition of SMO. SMO then translocates to the primary cilium, leading to the inhibition of Gli cleavage. Active forms of Gli (GliA) accumulate, enter the nucleus, and activate the transcription of target genes involved in cell proliferation, survival, and differentiation.[4]
-
Inhibition by this compound: this compound directly binds to the heptahelical bundle of SMO, locking it in an inactive conformation and preventing its ciliary translocation, even in the presence of Hh ligands.[2][3] This effectively shuts down the signaling cascade downstream of SMO.
In Vivo Delivery Methods
The choice of delivery method is critical and depends on the experimental goals, animal model, and target tissue. Key considerations include systemic versus local delivery, dosage, and administration frequency. Bolus administrations via oral gavage or intraperitoneal injection are often limited by toxicity and rapid clearance.[7][8]
Solubilizing Agents: Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Due to its poor aqueous solubility, this compound is frequently formulated with solubilizing agents for in vivo use. HP-β-CD is a cyclic oligosaccharide that encapsulates hydrophobic molecules like this compound within its nonpolar cavity, increasing its solubility in aqueous solutions.[9][10]
Table 1: Summary of In Vivo this compound Studies Using HP-β-CD
| Animal Model | Cancer Type | Route of Administration | Dosage & Frequency | Vehicle | Key Outcome | Reference |
| Nude Mice | Medulloblastoma | Intraperitoneal (IP) | 2 mg/kg/day (14 days) | 45% HP-β-CD in saline | Decreased HNF3-β expression | [7] |
| C57BL/6J Mice | Teratogenicity | Oral Gavage (PO) | 10-40 mg/kg (single dose) | 45% HP-β-CD in water | Dose-dependent toxicity, rapid clearance | [7][8] |
| C57BL/6J Mice | Teratogenicity | Intraperitoneal (IP) | 10 mg/kg/day | 45% HP-β-CD in saline | Circulating levels did not accumulate with repeated doses | [7] |
| Nude Mice | Breast Cancer | Intraperitoneal (IP) | 20 µM this compound + 50 µM paclitaxel | 45% HP-β-CD | Synergistic tumor apoptosis | [11] |
Protocol 1: Preparation and Administration of this compound with HP-β-CD
Materials:
-
This compound powder (store at -20°C)[12]
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder[9]
-
Sterile phosphate-buffered saline (PBS), pH 7.2, or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Syringes and needles for administration
Procedure:
-
Prepare the HP-β-CD Solution:
-
Weigh the required amount of HP-β-CD to make a 45% (w/v) solution in sterile water or PBS. For example, to make 1 mL of solution, dissolve 450 mg of HP-β-CD in a final volume of 1 mL.
-
Warm the solution slightly and vortex or sonicate until the HP-β-CD is completely dissolved.[10] The solution should be clear.
-
-
Prepare the this compound Stock:
-
It is often easier to first dissolve this compound in a small amount of an organic solvent like ethanol (B145695) or DMSO.[9]
-
Caution: Ensure the final concentration of the organic solvent in the administered solution is minimal to avoid toxicity.
-
-
Formulate the this compound/HP-β-CD Complex:
-
Add the required amount of this compound (or this compound stock solution) to the 45% HP-β-CD solution to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a mouse, this might be 1 mg/mL assuming a 200 µL injection volume for a 20g mouse).
-
Vortex the mixture vigorously for 30-60 minutes at room temperature to facilitate the formation of the inclusion complex.[10]
-
The final solution should be clear. If precipitation occurs, the concentration may be too high.
-
-
Administration:
-
Draw the solution into a sterile syringe.
-
Administer to the animal via the desired route (e.g., intraperitoneal injection).
-
The volume of administration should be calculated based on the animal's weight and the desired dosage.
-
Nanoparticle-Based Delivery Systems
Nanoparticles (NPs) offer a sophisticated method for drug delivery, providing advantages such as improved solubility, protection from degradation, controlled release, and potential for targeted delivery to tumor sites via the Enhanced Permeability and Retention (EPR) effect.[13][14][15]
Types of Nanoparticles Used for this compound Delivery:
-
Micelles: Amphiphilic copolymers can self-assemble into micelles, encapsulating hydrophobic drugs like this compound in their core.[13]
-
Liposomes: These are spherical vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic drugs.[16]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create solid nanoparticles that entrap or encapsulate the drug.[17]
Table 2: Summary of In Vivo this compound Nanoparticle Studies
| Delivery System | Animal Model | Cancer Type | Route of Administration | Key Outcome | Reference |
| mPEG-b-P(CB-co-LA) Micelles | Nude Mice (Xenograft) | Pancreatic Cancer | Intravenous (IV) | Mean particle size of 54.3 nm. Combination with gefitinib (B1684475) decreased tumor growth rate. | [13] |
Protocol 2: General Preparation of this compound-Loaded Micelles via Nanoprecipitation
This protocol is a generalized procedure based on methods described for loading hydrophobic drugs into polymeric micelles.[13]
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., mPEG-b-P(CB-co-LA))
-
A water-miscible organic solvent (e.g., Acetone, Acetonitrile)
-
Deionized water or PBS
-
Stir plate and magnetic stir bar
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Dissolution:
-
Dissolve a specific amount of the copolymer and this compound in the organic solvent. The ratio of drug to polymer will determine the drug loading capacity.
-
-
Nanoprecipitation:
-
Under moderate stirring, add the organic solution dropwise into a larger volume of deionized water or PBS.
-
The hydrophobic polymer and drug will precipitate out of the organic phase, while the hydrophilic blocks of the copolymer will stabilize the structure, leading to the self-assembly of drug-loaded micelles.
-
-
Solvent Evaporation & Purification:
-
Allow the organic solvent to evaporate by stirring the solution in a fume hood overnight.
-
Purify the micellar solution to remove any remaining free drug and solvent. This is typically done by dialysis against deionized water for 24-48 hours, with frequent water changes.
-
-
Characterization:
-
Before in vivo use, characterize the nanoparticles for:
-
Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS). A narrow size distribution (e.g., < 200 nm) is desirable.[18]
-
Drug Loading and Encapsulation Efficiency: Using techniques like HPLC after disrupting the micelles with a suitable solvent.
-
-
-
Sterilization and Administration:
-
Sterilize the final nanoparticle suspension by filtering through a 0.22 µm syringe filter.
-
Administer via the desired route (e.g., intravenous injection).
-
Continuous Delivery via Osmotic Pumps
For studies requiring sustained, long-term inhibition of the Hh pathway, osmotic pumps provide a method for continuous, steady-state drug delivery, avoiding the peaks and troughs associated with bolus injections and potentially reducing toxicity.[7]
Table 3: Summary of In Vivo this compound Osmotic Pump Studies
| Animal Model | Study Type | Route of Administration | Dosage & Duration | Key Outcome | Reference |
| C57BL/6J Mice | Teratogenicity | Subcutaneous (SC) | 160 mg/kg/day for 31 hours | Achieved a steady-state serum concentration of ~2µM. Induced facial defects in 30% of litters. | [7][8] |
| C57BL/6J Mice | Pharmacokinetics | Subcutaneous (SC) | 10, 20, and 160 mg/kg/day | Yielded steady-state serum concentrations of 0.093, 0.38, and 1.92µM, respectively. | [7] |
Protocol 3: this compound Administration via Osmotic Pump
Materials:
-
This compound formulation (e.g., dissolved in a suitable vehicle like HP-β-CD)
-
Alzet® osmotic pumps (select model based on desired flow rate and duration)
-
Surgical tools for subcutaneous implantation
-
Anesthesia and analgesics for the animal model
-
Wound clips or sutures
Procedure:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic pump with the prepared this compound solution in a sterile environment.
-
Prime the pump by incubating it in sterile saline at 37°C for the recommended duration to ensure immediate drug delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the animal using an approved protocol.
-
Shave and sterilize the surgical site (typically the dorsal side, between the scapulae).
-
Make a small subcutaneous incision to create a pocket for the pump.
-
Insert the primed osmotic pump into the pocket, with the delivery portal oriented away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Monitor the animal for recovery from anesthesia and signs of pain or distress. Provide analgesics as required.
-
Check the incision site regularly for signs of infection or inflammation.
-
-
Study Duration and Endpoint:
-
The pump will deliver the this compound solution at a constant rate for its specified duration.
-
At the end of the study, euthanize the animal and collect tissues for analysis. The pump can be explanted for verification.
-
Considerations for In Vivo Studies
-
Toxicity: High doses of this compound can be toxic. Monitor animals daily for signs of distress, including weight loss, lethargy, and ruffled fur.[7]
-
Controls: Always include a vehicle control group that receives the delivery formulation without this compound (e.g., HP-β-CD solution alone, or empty nanoparticles).
-
Pharmacokinetics (PK): If possible, conduct PK studies to measure the concentration of this compound in the blood over time to correlate exposure with efficacy and toxicity.[7][8]
-
Pharmacodynamics (PD): Assess the biological effect of this compound by measuring the expression of Hh target genes (e.g., Gli1, Ptch1) in tumor or relevant tissues via qPCR or immunohistochemistry.[19]
By selecting the appropriate delivery method and carefully designing the experimental protocol, researchers can effectively utilize this compound to investigate the role of Hedgehog signaling in various biological and pathological processes in vivo.
References
- 1. nbinno.com [nbinno.com]
- 2. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chm.bris.ac.uk [chm.bris.ac.uk]
- 5. This compound is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist this compound in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The Hedgehog inhibitor this compound antagonizes chemoresistance of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Bioactivity by Extraction Method from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Micellar delivery of this compound and gefitinib for treating pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. magnascientiapub.com [magnascientiapub.com]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. Application of some nanoparticles in the field of veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. This compound sensitizes multiple myeloma cells to circularly permuted TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cyclopamine in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopamine is a naturally occurring steroidal alkaloid first isolated from the corn lily Veratrum californicum. It is a potent and specific inhibitor of the Sonic Hedgehog (Hh) signaling pathway, a crucial pathway involved in embryonic development, tissue homeostasis, and tumorigenesis.[1] In the context of 3D organoid culture systems, this compound serves as an invaluable tool for investigating the role of Hh signaling in organogenesis, stem cell differentiation, and the pathobiology of various cancers. Its ability to selectively block the Hh pathway by directly binding to the Smoothened (SMO) receptor allows researchers to dissect the intricate cellular and molecular processes governed by this signaling cascade in a physiologically relevant 3D environment.[1][2]
Mechanism of Action
The Sonic Hedgehog signaling pathway is initiated by the binding of an Hh ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor. In the absence of an Hh ligand, PTCH inhibits the activity of the seven-transmembrane protein Smoothened (SMO). Upon Hh binding, this inhibition is relieved, allowing SMO to transduce the signal downstream. This leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which in turn regulate the expression of Hh target genes involved in cell proliferation, survival, and differentiation.[3][4][5]
This compound exerts its inhibitory effect by directly binding to the heptahelical bundle of SMO.[1] This binding locks SMO in an inactive conformation, preventing its ciliary localization and downstream signaling, even in the presence of Hh ligands.[1][5] Consequently, the processing of GLI transcription factors into their active forms is inhibited, leading to the downregulation of Hh target gene expression.
Applications in 3D Organoid Culture
The use of this compound in 3D organoid cultures has provided significant insights into various biological processes:
-
Developmental Biology: By inhibiting Hh signaling at specific developmental stages in organoids, researchers can elucidate the pathway's role in organ formation and morphogenesis.
-
Cancer Research: Aberrant Hh signaling is implicated in several cancers. This compound is used in tumor organoid models to study the dependence of cancer stem cells on this pathway for survival and proliferation, and to evaluate the potential of Hh pathway inhibitors as therapeutic agents.[6]
-
Stem Cell Biology: this compound is utilized to direct the differentiation of pluripotent stem cells and adult stem cells within organoids by modulating the Hh signaling pathway, which is critical for cell fate decisions.
-
Drug Screening: Organoids treated with this compound can serve as a model for screening small molecules that target the Hh pathway or for identifying compounds that can overcome resistance to Hh inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment observed in various studies. It is important to note that optimal concentrations and effects can vary significantly depending on the organoid type, culture conditions, and the specific research question.
| Organoid/Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Human Gastric Organoids | Not Specified | Not Specified | Reduced organoid size | [1] |
| Human Gastric Organoids | Not Specified | Not Specified | Decreased α-smooth muscle actin (αSMA) positive subepithelial cells | [1] |
| Glioblastoma Neurospheres | 10 µM | 7 days | Significant decrease in Nestin-positive cells | [2] |
| Glioblastoma Neurospheres | 10 µM | 7 days | Over twofold increase in glial differentiation (GFAP expression) | [2] |
| Benign Prostatic Hyperplasia (BPH) Rat Model | Not Specified | Not Specified | Increased apoptotic body formation in prostate tissue | [6][7] |
| Benign Prostatic Hyperplasia (BPH) Rat Model | Not Specified | Not Specified | Decreased Ki67 positive expression in prostate tissue | [6][7] |
| Colorectal Cancer Cells (SW480) | 5 µM | 24 hours | Significant inhibition of invasion into Matrigel | [8] |
| Gene | Cell/Organoid Type | This compound Concentration | Treatment Duration | Change in Expression | Reference |
| GLI1 | Human Gastric Organoids | Not Specified | Not Specified | Significantly decreased | [1] |
| αSMA | Human Gastric Organoids | Not Specified | Not Specified | Reduced | [1] |
| TFF-1 | Human Gastric Organoids | Not Specified | Not Specified | Not significantly changed | [1] |
| TFF-2 | Human Gastric Organoids | Not Specified | Not Specified | Not significantly changed | [1] |
| GLI1 | Neuroendocrine Carcinoma Cells | Not Specified | Not Specified | Downregulated | [9] |
| PTCH1 | Neuroendocrine Carcinoma Cells | Not Specified | Not Specified | Downregulated | [9] |
| hASH1 | Neuroendocrine Carcinoma Cells | Not Specified | Not Specified | Downregulated | [9] |
| Snail | Neuroendocrine Carcinoma Cells | Not Specified | Not Specified | Downregulated | [9] |
| E-cadherin | Neuroendocrine Carcinoma Cells | Not Specified | Not Specified | Upregulated | [9] |
| Bcl-2 | Colorectal Cancer Cells (SW116) | Not Specified | Not Specified | Inhibited transcription | [10] |
| IGFBP6 | Colorectal Cancer Cells (SW116) | Not Specified | Not Specified | Inhibited transcription | [10] |
| Bax | Colorectal Cancer Cells (SW116) | Not Specified | Not Specified | Increased transcription | [10] |
| Bak1 | Colorectal Cancer Cells (SW116) | Not Specified | Not Specified | Increased transcription | [10] |
Experimental Protocols
Protocol 1: General Treatment of 3D Organoids with this compound
This protocol provides a general framework for treating established 3D organoids with this compound. Specific parameters such as organoid type, Matrigel concentration, media composition, this compound concentration, and treatment duration should be optimized for each experiment.
Materials:
-
Established 3D organoids in Matrigel domes
-
Organoid culture medium appropriate for the specific organoid type
-
This compound (stock solution in DMSO or ethanol)
-
Vehicle control (DMSO or ethanol)
-
Pre-warmed culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Working Solution: Dilute the this compound stock solution in the appropriate organoid culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO or ethanol.
-
Culture Plate Preparation: Pre-warm the culture plate containing the organoid domes at 37°C and 5% CO2.
-
Treatment: Carefully remove the existing culture medium from each well without disturbing the Matrigel domes.
-
Addition of Treatment Medium: Gently add the pre-warmed medium containing the desired concentration of this compound or the vehicle control to each well.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for the desired treatment duration. Media should be changed every 2-3 days with fresh this compound- or vehicle-containing medium.
-
Endpoint Analysis: After the treatment period, organoids can be harvested for various downstream analyses such as qRT-PCR, immunofluorescence staining, viability assays, or apoptosis assays.
Protocol 2: Whole-Mount Immunofluorescent Staining of this compound-Treated Organoids
This protocol allows for the visualization of protein expression and localization within intact organoids.
Materials:
-
This compound-treated and control organoids in Matrigel
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Donkey Serum, 0.2% Triton X-100 in PBS)
-
Primary antibodies
-
Fluorescently-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Carefully remove the culture medium and wash the organoids twice with PBS. Fix the organoids in 4% PFA for 30-60 minutes at room temperature.
-
Washing: Gently wash the fixed organoids three times with PBS.
-
Permeabilization: Permeabilize the organoids with Permeabilization Buffer for 20-30 minutes at room temperature.
-
Blocking: Block non-specific antibody binding by incubating the organoids in Blocking Buffer for at least 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the organoids with the primary antibody diluted in Blocking Buffer overnight at 4°C.
-
Washing: Wash the organoids three times with PBS containing 0.1% Tween 20 (PBST).
-
Secondary Antibody Incubation: Incubate the organoids with the fluorescently-conjugated secondary antibody diluted in Blocking Buffer for 2-4 hours at room temperature, protected from light.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 10-15 minutes at room temperature.
-
Washing: Wash the organoids three times with PBST.
-
Mounting and Imaging: Carefully transfer the stained organoids to a slide, add a drop of mounting medium, and cover with a coverslip. Image using a confocal microscope.
Protocol 3: Proliferation Assay (e.g., EdU Incorporation) in this compound-Treated Organoids
This protocol measures the rate of cell proliferation by detecting the incorporation of the thymidine (B127349) analog EdU into newly synthesized DNA.
Materials:
-
This compound-treated and control organoids
-
EdU (Click-iT™ EdU Imaging Kit or similar)
-
Organoid culture medium
-
Fixation and permeabilization reagents (as per kit instructions)
-
Click-iT™ reaction cocktail
-
Nuclear counterstain
Procedure:
-
EdU Labeling: Add EdU to the organoid culture medium at a final concentration of 10 µM.
-
Incubation: Incubate the organoids for a predetermined period (e.g., 2-24 hours) to allow for EdU incorporation into proliferating cells.
-
Fixation and Permeabilization: Fix and permeabilize the organoids according to the manufacturer's protocol.
-
EdU Detection: Perform the Click-iT™ reaction to fluorescently label the incorporated EdU.
-
Nuclear Staining and Imaging: Counterstain the nuclei and image the organoids using a confocal microscope.
-
Quantification: Quantify the percentage of EdU-positive cells relative to the total number of cells (DAPI-positive nuclei).
Protocol 4: Apoptosis Assay (e.g., TUNEL Assay) in this compound-Treated Organoids
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound-treated and control organoids
-
In Situ Cell Death Detection Kit (e.g., from Roche) or similar
-
Fixation and permeabilization reagents
-
Labeling solution and enzyme solution
-
Nuclear counterstain
Procedure:
-
Fixation and Permeabilization: Fix and permeabilize the organoids as per the kit's instructions.
-
TUNEL Reaction: Prepare the TUNEL reaction mixture by adding the enzyme to the label solution.
-
Incubation: Incubate the organoids with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Washing: Rinse the organoids three times with PBS.
-
Nuclear Staining and Imaging: Counterstain the nuclei and image the organoids using a confocal microscope.
-
Quantification: Quantify the percentage of TUNEL-positive cells relative to the total number of cells.
Visualizations
References
- 1. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 4. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened [frontiersin.org]
- 6. This compound functions as a suppressor of benign prostatic hyperplasia by inhibiting epithelial and stromal cell proliferation via suppression of the Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | GLI translocates to the nucleus [reactome.org]
- 8. The Hedgehog Inhibitor this compound Reduces β-Catenin-Tcf Transcriptional Activity, Induces E-Cadherin Expression, and Reduces Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound blocked the growth of colorectal cancer SW116 cells by modulating some target genes of Gli1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cyclopamine Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopamine is a naturally occurring steroidal alkaloid known for its potent and specific inhibition of the Hedgehog (Hh) signaling pathway.[1] Its primary molecular target is Smoothened (SMO), a seven-transmembrane receptor that is a critical transducer of the Hh signal.[1][2][3] In the absence of an Hh ligand (like Sonic Hedgehog, Shh), the receptor Patched (PTCH1) inhibits SMO activity.[2][4] Ligand binding to PTCH1 relieves this inhibition, allowing SMO to activate downstream signaling, culminating in the activation of Gli transcription factors, which regulate the expression of Hh target genes.[3][4]
Aberrant activation of the Hh pathway is implicated in the development of various cancers, including basal cell carcinoma and medulloblastoma, making SMO an attractive therapeutic target.[1][4] this compound binds directly to the heptahelical bundle of SMO, locking it in an inactive conformation and blocking the downstream cascade.[1][5]
Measuring the engagement of this compound with its SMO target is crucial for understanding its mechanism of action, determining its potency, and developing novel SMO antagonists. This document provides detailed protocols for key assays used to quantify this compound's target engagement, both directly and functionally.
Hedgehog Signaling Pathway and this compound's Mechanism of Action
The diagram below illustrates the canonical Hedgehog signaling pathway and highlights the inhibitory action of this compound on the SMO receptor.
Quantitative Data Summary
The following table summarizes quantitative data for this compound and its derivatives from various target engagement and functional assays.
| Inhibitor | Assay Type | Cell Line / System | Parameter | Value | Reference(s) |
| This compound | Gli-Luciferase Reporter | Shh-LIGHT2 (NIH/3T3) | IC50 | 300 nM | |
| Gli-Luciferase Reporter | U87-MG (Glioblastoma) | IC50 | ~5 µM | [5] | |
| Cell Proliferation | Thyroid Cancer Lines | IC50 | 4.6 - 11.8 µM | ||
| KAAD-Cyclopamine | Gli-Luciferase Reporter | Shh-LIGHT2 (NIH/3T3) | IC50 | 20 nM | [6] |
| Competition Binding | SMO-expressing COS-1 | KD | 23 nM | [6] | |
| BODIPY-Cyclopamine | Shh Signaling Inhibition | Shh-LIGHT2 (NIH/3T3) | IC50 | 150 nM | [1][6] |
| PA-Cyclopamine | Shh Signaling Inhibition | Shh-LIGHT2 (NIH/3T3) | IC50 | 150 nM | [6] |
IC50: Half-maximal inhibitory concentration. KD: Dissociation constant.
I. Direct Target Engagement: Competition Binding Assay
This assay directly measures the ability of this compound to bind to SMO by competing with a labeled ligand. A fluorescent derivative, BODIPY-cyclopamine, is commonly used. The displacement of BODIPY-cyclopamine by unlabeled this compound is quantified to determine binding affinity (KD or Ki) and IC50 values.[6]
A. Principle
Cells overexpressing the SMO receptor are incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of unlabeled this compound. As the concentration of unlabeled this compound increases, it displaces the fluorescent ligand from SMO, resulting in a decrease in the fluorescence signal. This signal can be measured using flow cytometry or high-content imaging.
B. Experimental Protocol
Materials:
-
HEK293T or COS-1 cells
-
Expression plasmid for human SMO
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM with 10% FBS
-
BODIPY-cyclopamine (fluorescent ligand)
-
This compound (unlabeled competitor)
-
Assay Buffer: PBS with 1% BSA
-
Flow cytometer or high-content imager
Procedure:
-
Cell Transfection: Seed HEK293T or COS-1 cells in a 6-well plate. The next day, transfect the cells with the SMO expression plasmid according to the manufacturer's protocol for the transfection reagent.
-
Cell Preparation: 24-48 hours post-transfection, detach the cells using a non-enzymatic cell dissociation buffer. Wash the cells with cold PBS and resuspend in Assay Buffer at a concentration of 1x10^6 cells/mL.
-
Competition Reaction: In a 96-well V-bottom plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of unlabeled this compound serially diluted in Assay Buffer to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of a fixed concentration of BODIPY-cyclopamine to all wells. A final concentration near the KD of BODIPY-cyclopamine is recommended.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light, to allow binding to reach equilibrium.
-
Washing: Centrifuge the plate, discard the supernatant, and wash the cells 2-3 times with cold Assay Buffer to remove unbound ligands.
-
Data Acquisition: Resuspend the final cell pellet in 200 µL of Assay Buffer and analyze the fluorescence intensity of the cells using a flow cytometer (e.g., measuring mean fluorescence intensity in the appropriate channel) or an imager.[6][7]
C. Data Analysis
-
Subtract the background fluorescence from cells not treated with BODIPY-cyclopamine.
-
Plot the fluorescence intensity against the logarithm of the unlabeled this compound concentration.
-
Fit the data to a one-site competition model (sigmoidal dose-response curve) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[8]
-
The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the KD of the fluorescent ligand.[8]
II. Functional Readout: Gli-Luciferase Reporter Assay
This is the most common cell-based functional assay to measure the activity of the entire Hh pathway.[4] It quantifies the transcriptional activity of Gli proteins, the final effectors of the pathway. Inhibition of SMO by this compound leads to a dose-dependent decrease in luciferase expression.[3][4]
A. Principle
This assay utilizes a reporter cell line, typically NIH/3T3 cells, stably transfected with a firefly luciferase gene driven by a promoter containing multiple Gli-binding sites (e.g., Shh-LIGHT2 cells).[6][7] A second reporter, Renilla luciferase, driven by a constitutive promoter, is often included for normalization.[4] When the Hh pathway is activated (e.g., by Shh ligand or a small molecule agonist like SAG), Gli transcription factors drive luciferase expression. This compound's inhibition of SMO blocks this process, reducing the luminescent signal.
B. Experimental Protocol
Materials:
-
Gli-Luciferase Reporter NIH/3T3 cells (e.g., Shh-LIGHT2)
-
Culture Medium: DMEM, 10% Calf Serum (CS), Penicillin/Streptomycin
-
Assay Medium: DMEM, 0.5% CS, Penicillin/Streptomycin
-
Hh pathway agonist: Shh-conditioned medium or Smoothened Agonist (SAG)
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed 25,000 Gli-reporter NIH/3T3 cells per well in a 96-well plate in 100 µL of Culture Medium.[9] Incubate at 37°C with 5% CO2 for 16-24 hours, or until cells are fully confluent.[1][4]
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Medium.
-
Treatment: Carefully remove the culture medium from the cells. Add 50 µL of the diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.[3][9]
-
Pathway Activation: Add 50 µL of Hh pathway agonist (e.g., Shh-conditioned medium or SAG at a final concentration of 100-200 nM) to all wells except for the unstimulated (negative control) wells.[1] Add 50 µL of Assay Medium to the negative control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-30 hours.[2][9]
-
Lysis and Measurement: Equilibrate the plate and the Dual-Luciferase® reagents to room temperature. Lyse the cells and measure firefly and Renilla luciferase activities sequentially using a luminometer, following the manufacturer's protocol.[3][4]
C. Data Analysis
-
For each well, normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal.
-
Calculate the fold induction of the stimulated control relative to the unstimulated control.
-
Calculate the percent inhibition for each this compound concentration relative to the stimulated control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
III. Target Gene Expression Analysis by qPCR
A direct consequence of Hh pathway inhibition is the downregulation of target gene transcription. Quantitative real-time PCR (qPCR) can be used to measure the mRNA levels of well-established Hh target genes, such as Gli1 and Ptch1, providing a robust readout of target engagement in a cellular context.[5][11]
A. Principle
Cells with an active Hh pathway are treated with this compound. Following treatment, total RNA is extracted, reverse-transcribed into cDNA, and the expression levels of Gli1 and Ptch1 are quantified using qPCR with specific primers. A housekeeping gene (e.g., GAPDH) is used for normalization.
B. Experimental Protocol
Materials:
-
Relevant cell line (e.g., U87-MG, Shh-LIGHT2)
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for Gli1, Ptch1, and a housekeeping gene (GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound (e.g., 5-10 µM) and an appropriate vehicle control for 24-48 hours.[5][12] If the cell line does not have endogenously active Hh signaling, stimulate with an agonist as in the luciferase assay.
-
RNA Extraction: Harvest cells and extract total RNA using a standard protocol or commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR: Set up qPCR reactions in triplicate for each target gene (Gli1, Ptch1) and the housekeeping gene. Use 50 ng of cDNA per reaction with the appropriate primers and SYBR Green master mix.[12]
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
C. Data Analysis
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the ΔCt for each sample by subtracting the Ct of the housekeeping gene from the Ct of the target gene (ΔCt = CtTarget - CtHousekeeping).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample (ΔΔCt = ΔCtTreated - ΔCtControl).
-
The relative fold change in mRNA expression is calculated as 2-ΔΔCt.[12]
-
Plot the fold change in expression against the this compound concentration.
IV. SMO Ciliary Localization Assay
In vertebrates, Hh signal transduction occurs in the primary cilium.[13] Upon pathway activation, SMO translocates to and accumulates in the primary cilium.[14][15] Interestingly, this compound does not block this translocation but instead locks SMO in an inactive state within the cilium.[13][14] This phenomenon can be visualized and quantified by immunofluorescence microscopy.
A. Principle
Cells (e.g., NIH/3T3) are treated with an Hh agonist to induce SMO translocation to the primary cilium. The effect of this compound on this localization is then assessed. Cells are fixed, permeabilized, and stained with antibodies against SMO and a ciliary marker (e.g., acetylated tubulin). Co-localization is observed via fluorescence microscopy.
B. Experimental Protocol
Materials:
-
NIH/3T3 cells
-
Coverslips coated with fibronectin or gelatin
-
Serum-free medium for cilia formation
-
Hh agonist (e.g., SAG) and this compound
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS
-
Primary antibodies: anti-SMO, anti-acetylated tubulin (ciliary marker)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed NIH/3T3 cells on coverslips in a 24-well plate. Grow to confluence.
-
Cilia Formation: To induce cilia formation, serum-starve the cells by replacing the growth medium with serum-free medium for 24 hours.
-
Treatment: Treat the serum-starved cells with SAG (e.g., 200 nM) or this compound (e.g., 10 µM) for 3-24 hours.[15]
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash with PBS and block with Blocking Buffer for 1 hour.
-
Antibody Staining: Incubate with primary antibodies (diluted in Blocking Buffer) overnight at 4°C. The next day, wash with PBS and incubate with appropriate fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and image using a fluorescence or confocal microscope.
C. Data Analysis
-
Identify primary cilia using the acetylated tubulin staining.
-
For each condition, quantify the percentage of cilia that are positive for SMO staining.
-
The intensity of SMO fluorescence within the cilium can also be measured.
-
Compare the results from untreated, agonist-treated, and this compound-treated cells. An increase in ciliary SMO should be observed with both agonist and this compound treatment compared to the untreated control.[13][15]
References
- 1. benchchem.com [benchchem.com]
- 2. web.stanford.edu [web.stanford.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. pnas.org [pnas.org]
- 14. The extracellular domain of Smoothened regulates ciliary localisation and is required for maximal Hh pathway activation in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
Application Notes and Protocols: Cyclopamine in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclopamine, a potent Hedgehog (Hh) signaling pathway inhibitor, in combination with conventional chemotherapy agents for the treatment of various cancers. The following sections detail the underlying scientific rationale, present key quantitative data from preclinical studies, and offer detailed protocols for in vitro and in vivo experimentation.
Introduction: The Rationale for Combination Therapy
The Hedgehog signaling pathway is a critical regulator of embryonic development and is often aberrantly reactivated in various malignancies, including pancreatic, breast, and brain cancers.[1][2] This reactivation can contribute to tumor growth, metastasis, and the maintenance of cancer stem cells, which are often resistant to conventional therapies.[3]
This compound, a steroidal alkaloid, was one of the first identified inhibitors of the Hh pathway.[4] It exerts its effect by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh pathway.[5][6] By blocking Hh signaling, this compound can inhibit the growth of tumor cells and potentially sensitize them to the cytotoxic effects of chemotherapy.[3][7]
Combining this compound with traditional chemotherapy agents presents a promising strategy to enhance anti-cancer efficacy, overcome drug resistance, and target cancer stem cell populations.[3][5][8]
The Hedgehog Signaling Pathway and this compound's Mechanism of Action
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor.[1][9] In the absence of a ligand, PTCH inhibits the activity of Smoothened (SMO).[9] Ligand binding to PTCH relieves this inhibition, allowing SMO to activate the GLI family of transcription factors.[1][9] Activated GLI proteins then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[9] this compound directly binds to SMO, preventing its activation and thereby blocking the entire downstream signaling cascade.[5]
References
- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 2. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hedgehog inhibitor this compound antagonizes chemoresistance of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant compound kills brain tumor cells | EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Co-delivery of this compound and Doxorubicin Mediated by Bovine Serum Albumin Nanoparticles Reverses Doxorubicin Resistance in Breast Cancer by Down-regulating P-glycoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclopamine Treatment in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of in vivo studies utilizing cyclopamine, a potent inhibitor of the Hedgehog (Hh) signaling pathway. The protocols and data presented are intended to serve as a foundational resource for investigating the therapeutic potential and biological effects of this compound in various animal models.
Introduction to this compound
This compound is a naturally occurring steroidal alkaloid first isolated from the corn lily Veratrum californicum.[1][2][3] It is a specific antagonist of the Smoothened (Smo) receptor, a key transducer in the Hedgehog signaling pathway.[1][4][5][6] By binding directly to the heptahelical bundle of Smo, this compound inhibits the downstream signaling cascade that leads to the activation of Gli transcription factors.[4][7][8] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making this compound and its analogs promising therapeutic agents for investigation.[1][5][9][10]
Mechanism of Action: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is crucial for embryonic development, tissue patterning, and adult tissue homeostasis.[5][11][12] In the absence of a Hedgehog ligand (such as Sonic Hedgehog, Shh), the transmembrane receptor Patched (Ptch) inhibits the activity of Smoothened (Smo).[5][7][8] This leads to the proteolytic cleavage of Gli transcription factors into a repressor form (Gli-R). Upon binding of a Hh ligand to Ptch, the inhibition of Smo is relieved.[7][8] Active Smo then initiates a signaling cascade that prevents Gli cleavage, allowing the full-length activator form (Gli-A) to translocate to the nucleus and activate the transcription of target genes involved in cell proliferation, survival, and differentiation.[7][8] this compound exerts its inhibitory effect by binding to Smo, mimicking the inhibitory action of Ptch and effectively shutting down the pathway even in the presence of Hh ligands.[4]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. chm.bris.ac.uk [chm.bris.ac.uk]
- 4. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. rndsystems.com [rndsystems.com]
- 7. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Tumor shrinkage by this compound tartrate through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Impact of Cyclopamine: An Application Note on Quantifying Gene Expression Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopamine, a steroidal alkaloid originally isolated from the corn lily Veratrum californicum, is a potent and specific inhibitor of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the pancreas, lung, and prostate.[2][3] this compound exerts its inhibitory effect by directly binding to and inactivating Smoothened (Smo), a key transmembrane protein in the Hh cascade.[1][4] This inhibition prevents the activation of Gli transcription factors, leading to the downregulation of Hh target genes that are crucial for cell proliferation, survival, and differentiation.
This application note provides detailed protocols and data presentation guidelines for quantifying the effects of this compound on the expression of key Hedgehog target genes. The methodologies described herein are essential for researchers investigating the therapeutic potential of this compound and other Hh pathway inhibitors.
Mechanism of Action: this compound and the Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is a critical regulator of embryonic development and is largely inactive in adult tissues, playing a role primarily in tissue maintenance and repair.[2] In the "off" state, the transmembrane receptor Patched (PTCH1) inhibits the activity of Smoothened (SMO). This leads to the proteolytic cleavage of Gli transcription factors (Gli1, Gli2, and Gli3) into their repressor forms (GliR), which suppress the transcription of Hh target genes.[2]
Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, the inhibition of SMO is relieved.[2] Active SMO then initiates a signaling cascade that prevents the cleavage of Gli proteins, allowing them to accumulate in their activator form (GliA). These activated Gli transcription factors translocate to the nucleus and induce the expression of target genes, including GLI1 and PTCH1 themselves, in a positive feedback loop.[5]
This compound disrupts this pathway by binding directly to the heptahelical bundle of SMO.[1] This binding locks SMO in an inactive conformation, mimicking the effect of PTCH1-mediated inhibition. Consequently, the downstream signaling cascade is blocked, Gli transcription factors remain in their repressor form, and the expression of Hh target genes is suppressed.[4]
Quantitative Data on this compound's Effect on Gene Expression
The inhibitory effect of this compound on the Hedgehog pathway can be quantified by measuring the changes in mRNA levels of its downstream target genes. The most commonly analyzed target genes are Gli1 and Ptch1, as their expression is a direct and reliable indicator of pathway activity.[6]
The following tables summarize quantitative data from various studies on the effect of this compound on Gli1 and Ptch1 gene expression in different cancer cell lines. The data is presented as fold change or percentage of control.
Table 1: Effect of this compound on Gli1 mRNA Expression
| Cell Line | This compound Concentration | Treatment Duration | Fold Change vs. Control | Reference |
| Pancreatic Cancer (Panc-1) | 30 µM | 96 hours | ~0.33 (67% decrease) | [7] |
| Glioblastoma (U87-MG) | 10 µM | 48 hours | ~0.49 (51% decrease) | [8] |
| Glioblastoma (Neurospheres) | 3 µM | 4 days | 0.25 - 0.5 (50-75% decrease) | [8] |
| Neuroendocrine Carcinoma | Not Specified | Not Specified | Significant downregulation | [9] |
| Colon Cancer (HCT-116 Spheres) | Dose-dependent | Not Specified | Downregulation | [10] |
| Adjuvant Arthritis (Rat Chondrocytes) | 0.3, 3, 10 mg/l | Not Specified | Significant decrease | [11] |
Table 2: Effect of this compound on Ptch1 mRNA Expression
| Cell Line | This compound Concentration | Treatment Duration | Fold Change vs. Control | Reference |
| Pancreatic Cancer (Panc-1) | Dose-dependent | 96 hours | Dose-dependent decrease | [7] |
| Neuroendocrine Carcinoma | Not Specified | Not Specified | Significant downregulation | [9] |
| Adjuvant Arthritis (Rat Chondrocytes) | 0.3, 3, 10 mg/l | Not Specified | Significant decrease | [11] |
Experimental Protocols
To quantify the effect of this compound on gene expression, several techniques can be employed, with quantitative real-time PCR (qPCR) being the most common and accessible method.[12] Other powerful techniques for global gene expression analysis include microarray and RNA sequencing (RNA-Seq).[13][14]
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Prepare a vehicle control (medium with the same concentration of solvent used for this compound).
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture dish using a lysis reagent (e.g., TRIzol).[15]
-
RNA Isolation: Isolate total RNA from the cell lysate according to the manufacturer's protocol of the chosen RNA isolation kit. This typically involves phase separation with chloroform (B151607) and precipitation with isopropanol.[15]
-
RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol (B145695) and resuspend it in nuclease-free water.[15]
-
RNA Quantification and Quality Assessment: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (Gli1, Ptch1) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green or TaqMan).[16]
-
Primer Sequences: Validated primer sequences for human and mouse Hedgehog target genes can be found in the literature or obtained from commercial suppliers.[2]
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, and extension).[16]
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the this compound-treated samples to the vehicle-treated controls.[17]
Overview of Microarray and RNA-Seq Protocols
For a more comprehensive analysis of gene expression changes induced by this compound, microarray and RNA-sequencing (RNA-Seq) are powerful tools.
-
Microarray Analysis: This technique involves hybridizing labeled cDNA or cRNA from control and this compound-treated samples to a microarray chip containing thousands of known gene probes. The fluorescence intensity of each probe is measured to determine the relative abundance of the corresponding mRNA.[13] The process generally includes:
-
RNA labeling and fragmentation.
-
Hybridization to the microarray.
-
Washing and scanning the array.
-
Data extraction and analysis to identify differentially expressed genes.[18]
-
-
RNA-Sequencing (RNA-Seq): RNA-Seq provides a comprehensive and unbiased view of the transcriptome.[14] The general workflow includes:
Conclusion
Quantifying the effect of this compound on gene expression is fundamental to understanding its mechanism of action and evaluating its therapeutic potential. The protocols outlined in this application note provide a robust framework for researchers to accurately measure changes in Hedgehog pathway activity. By employing these methods, scientists and drug development professionals can effectively assess the efficacy of this compound and other Smoothened inhibitors in preclinical models, paving the way for the development of novel cancer therapies.
References
- 1. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound tartrate, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis [jove.com]
- 7. Gli3 mediates cell survival and sensitivity to this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound decreased the expression of Sonic Hedgehog and its downstream genes in colon cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on the Viability of Articular Chondrocytes in Rats with Adjuvant Arthritis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microarray and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Video: Quantitative PCR-based Assay to Measure Sonic Hedgehog Signaling in Cellular Model of Ciliogenesis [jove.com]
- 16. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. mdpi.com [mdpi.com]
- 19. RNAseq analysis of treatment-dependent signaling changes during inflammation in a mouse cutaneous wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Troubleshooting & Optimization
Cyclopamine Solubility: Technical Support & Troubleshooting Guide
This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of cyclopamine in DMSO and ethanol (B145695), along with troubleshooting tips and experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound in DMSO. Is it soluble?
A1: The solubility of this compound in DMSO can be inconsistent. Some sources report it as insoluble, while others provide specific solubility values ranging from 4.12 mg/mL to 6.25 mg/mL[1][2]. The key factor is the quality of the DMSO. Moisture-absorbing or old DMSO can significantly reduce the solubility of this compound[1].
Troubleshooting Steps:
-
Use fresh, anhydrous DMSO: Always use a new, sealed bottle of anhydrous DMSO to prepare your stock solution[1].
-
Apply heat and sonication: Gently warming the solution to 37°C and using an ultrasonic bath can aid in dissolution[3]. Be cautious to avoid overheating, which could degrade the compound[4].
-
Verify the concentration: If you continue to see precipitates, you may be attempting to create a solution that is too concentrated. Refer to the solubility data table below for guidance.
Q2: What is the recommended solvent for preparing this compound stock solutions for biological experiments?
A2: Ethanol is generally considered the best solvent for this compound for biological applications[4]. It typically offers higher and more consistent solubility compared to DMSO[4][5]. For aqueous buffers, it is recommended to first dissolve this compound in ethanol and then dilute it with the desired buffer[5].
Q3: My this compound precipitated out of solution after storage. What should I do?
A3: If this compound crystallizes out of solution upon thawing, you can typically redissolve it by gently warming the vial and sonicating the mixture until the solid is fully dissolved[4]. To prevent this, it's recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles[6].
Q4: How should I store my this compound stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (≥4 years)[5]. Once dissolved in a solvent, stock solutions should be aliquoted and stored at -80°C for up to a year or at -20°C for up to one month to maintain stability[1][6]. Aqueous solutions of this compound are not stable and it is not recommended to store them for more than one day[5].
This compound Solubility Data
The reported solubility of this compound can vary between suppliers. The following table summarizes the available data.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| Ethanol | 2.06 - 28 | ~5 - 68 | Generally the preferred solvent. Sonication can help achieve higher concentrations[3][4][6][7][8]. |
| DMSO | 4.12 - 6.25 | ~10.0 - 15.2 | Solubility is highly dependent on the use of fresh, anhydrous DMSO. Sonication and warming are often required[1][2][3][6]. Some sources report it as insoluble[1]. |
Molecular Weight of this compound is approximately 411.63 g/mol .[7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Ethanol
This protocol is based on achieving a 10 mg/mL stock solution.
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube. For 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Solvent Addition: Add the calculated volume of absolute ethanol to the tube.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming can be applied if necessary[3].
-
Inert Gas (Optional but Recommended): For maximum stability, purge the headspace of the tube with an inert gas like argon or nitrogen before sealing[5].
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to one year)[1][6].
Protocol 2: Preparation of this compound Stock Solution in DMSO
This protocol is based on achieving a 5 mg/mL stock solution.
-
Weighing: Accurately weigh the desired amount of solid this compound. For 1 mL of a 5 mg/mL solution, weigh 5 mg of this compound.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO[1][6].
-
Dissolution: Vortex the solution. Place the tube in an ultrasonic bath and warm it to 37°C until the this compound is completely dissolved. This may take some time[3].
-
Storage: Aliquot the stock solution immediately into single-use volumes. Store sealed at -20°C or -80°C[6].
Visualizations
Caption: Workflow for preparing this compound stock solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Hedgehog antagonist | Smoothened Inhibitor | TargetMol [targetmol.com]
- 3. This compound | CAS:4449-51-8 | Hedgehog (Hh) signaling Inhibitor | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
improving cyclopamine stability in aqueous solutions
Welcome to the technical support center for cyclopamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic molecule with poor solubility in aqueous solutions. Its solubility is significantly better in organic solvents. It is sparingly soluble in aqueous buffers.[1] For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like ethanol (B145695) and then dilute it with the aqueous buffer of choice.[1]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~2 mg/mL | [1] |
| 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
Q2: What are the primary stability concerns when working with this compound in aqueous solutions?
A2: The main stability concern for this compound in aqueous solutions is its degradation under acidic conditions.[2][3] At a pH below 3, this compound can undergo a structural rearrangement to form veratramine (B1683811), which is toxic and does not inhibit the Hedgehog signaling pathway.[3] Due to this instability, it is not recommended to store aqueous solutions of this compound for more than one day.[1]
Q3: What is the degradation pathway of this compound in acidic aqueous solutions?
A3: In acidic aqueous solutions (pH < 2), the spiro-ether linkage in this compound is cleaved, leading to the aromatization of the D-ring and the formation of veratramine.[3] This conversion is a significant concern as it results in the loss of biological activity.
Q4: How can I improve the stability of this compound in my aqueous experimental setup?
A4: To improve the stability of this compound in aqueous solutions, consider the following strategies:
-
pH Control: Maintain the pH of your aqueous solution above 4 to prevent acid-catalyzed degradation.
-
Co-solvents: Prepare a stock solution of this compound in an organic solvent like ethanol or DMSO and dilute it into your aqueous buffer or cell culture medium immediately before use. This minimizes the time this compound is in an aqueous environment.
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within a cyclodextrin molecule can enhance its aqueous solubility and protect it from degradation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Use of Analogues: For some applications, consider using more stable synthetic analogues of this compound, such as IPI-926, which have been developed to have improved acid stability and aqueous solubility.[4]
Troubleshooting Guides
Problem: Precipitation of this compound in Aqueous Buffer or Cell Culture Media
Possible Causes:
-
Low Aqueous Solubility: The concentration of this compound in the final aqueous solution may exceed its solubility limit.
-
Solvent Shock: Rapidly adding a concentrated organic stock solution of this compound to an aqueous medium can cause localized supersaturation and precipitation.
-
Temperature Effects: The solubility of this compound may be temperature-dependent.
-
Media Components: Interactions with components in complex media (e.g., proteins in serum) can affect solubility.
Solutions:
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-solvent
Objective: To prepare a clear, aqueous working solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous ethanol (or DMSO)
-
Sterile aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound in anhydrous ethanol to a final concentration of 10 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution. This is your stock solution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution:
-
Warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your working solution.
-
While gently vortexing the pre-warmed aqueous medium, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.[1]
-
Protocol 2: General Method for Preparing a this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
Objective: To enhance the aqueous solubility and stability of this compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Molar Ratio Determination: A common starting point for the molar ratio of this compound to HP-β-CD is 1:1. This may need to be optimized for maximum solubility and stability.
-
Inclusion Complex Formation (Co-precipitation Method):
-
Dissolve the calculated amount of HP-β-CD in deionized water with stirring to form a clear solution.
-
In a separate container, dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the this compound-ethanol solution to the aqueous HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
The resulting solution should be clear. If any precipitate is present, it may be uncomplexed this compound.
-
-
Isolation of the Complex:
-
Freeze the solution (e.g., at -80°C).
-
Lyophilize the frozen solution to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
-
Characterization (Optional but Recommended):
-
Preparation of Aqueous Solution:
-
The lyophilized powder can be dissolved directly in the aqueous buffer or cell culture medium to the desired final concentration.
-
Stability-Indicating Analysis
Recommended Method: High-Performance Liquid Chromatography (HPLC)
General HPLC Method Parameters:
-
Column: A C18 reversed-phase column is a suitable starting point (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is likely to provide good separation of this compound and the more polar veratramine.[2]
-
Detection: UV detection at a wavelength where both this compound and veratramine have absorbance (e.g., around 210 nm).
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) for reproducibility.
Method Validation: To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting a this compound solution to stress conditions (acidic, basic, oxidative, thermal, and photolytic) and demonstrating that the degradation products are well-resolved from the intact this compound peak.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound Bioactivity by Extraction Method from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chm.bris.ac.uk [chm.bris.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adl.usm.my [adl.usm.my]
- 7. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cyclopamine Ineffectiveness
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the ineffectiveness of cyclopamine in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a natural steroidal alkaloid that acts as a specific inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3][4][5] It functions by directly binding to and inhibiting Smoothened (Smo), a key transmembrane protein in the Hh pathway.[1][5][6][7] In the absence of a Hedgehog ligand, the Patched (Ptch) receptor inhibits Smo.[8][9] When a Hedgehog ligand binds to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of target genes.[8][9] this compound's binding to Smo prevents this activation cascade.[5][7]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors can contribute to the lack of response to this compound in cell lines:
-
Cell Line-Specific Resistance: Not all cell lines are sensitive to Hedgehog pathway inhibition. The targeted cells may lack a constitutively active Hedgehog pathway or may have mutations downstream of Smo, rendering this compound ineffective.[6]
-
Incorrect this compound Concentration: The effective concentration of this compound can vary significantly between cell lines. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line.[10]
-
Suboptimal Experimental Conditions: Factors such as incubation time, serum concentration, and cell density can influence the cellular response to this compound.[10][11]
-
This compound Degradation: this compound is susceptible to degradation, especially in acidic conditions and with repeated freeze-thaw cycles.[10][12] Improper storage or handling can lead to loss of activity.
-
Solubility Issues: this compound has poor water solubility.[2][13] If not properly dissolved, the actual concentration in the cell culture medium may be lower than intended.
Troubleshooting Guides
Guide 1: Cell Line and Experimental Condition Optimization
Problem: No observable effect on cell proliferation or downstream target gene expression (e.g., Gli1) after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Cell line is not dependent on the Hedgehog pathway. | Verify that your cell line expresses the necessary components of the Hedgehog pathway and that the pathway is active. You can do this by checking the literature for your specific cell line or by measuring the baseline expression of Hh target genes like GLI1 and PTCH1.[14][15] |
| Incorrect this compound concentration. | Perform a dose-response experiment to determine the optimal working concentration for your cell line. Typical concentrations range from 1 µM to 20 µM.[16][17][18] |
| Insufficient incubation time. | Conduct a time-course experiment. Effects of this compound on gene expression can sometimes be observed within 24-48 hours, while effects on cell viability may take longer.[10][19] |
| Interference from serum. | Some studies recommend using low-serum conditions (e.g., 0.5% FBS) when treating with this compound, as components in the serum may interfere with its activity.[11] |
Guide 2: this compound Preparation and Handling
Problem: Inconsistent results or loss of this compound activity over time.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Improper storage. | Store lyophilized this compound at -20°C.[2][13] Once dissolved, aliquot the stock solution into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.[6][10][20] |
| Degradation of stock solution. | Prepare fresh stock solutions regularly. Stock solutions in DMSO can be stored at -80°C for up to a year, but stability can vary.[6] Aqueous solutions are not recommended for storage beyond one day.[13] |
| Solubility issues. | This compound is soluble in ethanol (B145695) and DMSO.[2][13][21] To prepare a stock solution, dissolve this compound in 100% ethanol or high-quality, anhydrous DMSO. For cell culture, the stock solution should be further diluted in the culture medium to the final working concentration. Ensure the final solvent concentration is not toxic to the cells (typically <0.1%). |
This compound Solubility Data
| Solvent | Solubility |
| Ethanol | ~10 mg/mL[3][13] |
| DMSO | ~5-6.25 mg/mL[6][21] |
| Methanol | ~0.7 mg/mL[2] |
| Ethanol:PBS (1:3) | ~0.25 mg/mL[3][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO or 100% Ethanol
-
Sterile, single-use microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of 10 mM by dissolving the appropriate amount of this compound in anhydrous DMSO or 100% Ethanol. For example, for a 10 mM stock solution of this compound (MW: 411.6 g/mol ), dissolve 4.12 mg in 1 mL of solvent.
-
Vortex or sonicate briefly to ensure complete dissolution.[2][21]
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Western Blot Analysis of Gli1 Expression
This protocol is to assess the downstream effects of this compound treatment by measuring the protein levels of the Gli1 transcription factor, a common target of the Hedgehog pathway.[22]
-
Cell Seeding and Treatment:
-
Seed your cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24-48 hours. Include a vehicle control (DMSO or ethanol at the same final concentration as the highest this compound dose).
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.[22]
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[22][23]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.[22]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[22][23]
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[22][23]
-
Incubate the membrane with a primary antibody against Gli1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. This compound-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chm.bris.ac.uk [chm.bris.ac.uk]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Identification of novel GLI1 target genes and regulatory circuits in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. This compound is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound reverts acquired chemoresistance and down-regulates cancer stem cell markers in pancreatic cancer cell lines | Swiss Medical Weekly [smw.ch]
- 18. The Hedgehog inhibitor this compound antagonizes chemoresistance of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. This compound | CDK449 Inhibitor | Hello Bio [hellobio.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cyclopamine Dosage for In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of cyclopamine in in vivo experiments. Find answers to frequently asked questions and troubleshoot common issues to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a steroidal alkaloid that functions as a potent inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] It exerts its effect by directly binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh pathway.[1][4][5][6][7] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. However, when the Hh ligand binds to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling and transcription of target genes. This compound's binding to SMO prevents this activation, even in the presence of the Hh ligand, thereby blocking the pathway.[1][5]
Q2: How should I prepare and store this compound for in vivo use?
A2: this compound has poor aqueous solubility and is prone to degradation in acidic conditions.[5][8][9] For in vivo experiments, it is crucial to use a suitable vehicle for solubilization and administration.
-
Solubility: this compound is soluble in ethanol (B145695) (≥20 mg/mL), methanol (B129727) (0.7 mg/mL), and DMSO.[10] For aqueous solutions, it is recommended to first dissolve this compound in ethanol and then dilute with an aqueous buffer like PBS.[11] A 1:3 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/ml.[11] It is not recommended to store aqueous solutions for more than a day.[11]
-
Stability: this compound is unstable at a pH below 2, where it can convert to the toxic but inactive veratramine.[9]
-
Storage: this compound as a solid should be stored at -20°C.[10][11]
Q3: What are the common administration routes for this compound in vivo?
A3: Several administration routes have been used for this compound in animal models, each with its own pharmacokinetic profile and potential for toxicity.[12][13] Common routes include:
-
Intraperitoneal (IP) injection: Frequently used but can be limited by toxicity at higher doses.[12]
-
Subcutaneous (SC) injection: Another common route for localized or systemic delivery.
-
Oral gavage (PO): Can be limited by poor bioavailability and rapid clearance.[12]
-
Osmotic pump (OsP) infusion: This method allows for continuous administration, which can help maintain steady-state serum concentrations and reduce toxicity associated with bolus injections.[12][14]
Q4: What are the reported toxicities of this compound in vivo?
A4: this compound's primary toxicity is its teratogenicity, stemming from its inhibition of the essential Hedgehog signaling pathway during embryonic development.[4][15][16] This can lead to severe craniofacial malformations, including cyclopia.[4][15] In adult animals, toxicity can manifest at higher doses, and bolus administrations via IP injection or oral gavage have been associated with more significant adverse effects compared to continuous infusion.[12][14] Toxicity is dose- and route-dependent.[12][14] For instance, in mice, IP injection of 160 mg/kg was toxic, while infusion at the same daily dose via an osmotic pump showed limited toxicity.[12]
Troubleshooting Guide
Issue 1: Low or no observable effect of this compound in my in vivo model.
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | Consider switching the administration route from oral gavage to intraperitoneal injection or subcutaneous infusion via an osmotic pump to bypass first-pass metabolism and increase systemic exposure.[12] |
| Insufficient Dosage | The administered dose may be too low to achieve a therapeutic concentration in the target tissue. Consult the dosage tables below and consider performing a dose-response study to determine the optimal dose for your specific animal model and disease. |
| Compound Instability | Ensure that the this compound solution was prepared fresh and that the pH of the vehicle is not acidic, which can lead to degradation.[9] |
| Rapid Clearance | Bolus administrations can lead to rapid clearance from the system.[12][14] An osmotic pump can provide continuous delivery to maintain a steady-state concentration.[12] |
Issue 2: Observed toxicity in the experimental animals.
| Possible Cause | Troubleshooting Steps |
| High Bolus Dose | High single doses, particularly via IP injection or oral gavage, can lead to toxicity.[12] |
| - Lower the individual dose and increase the frequency of administration. | |
| - Switch to a continuous infusion method using an osmotic pump to maintain a lower, more consistent serum concentration.[12] | |
| Vehicle Toxicity | The vehicle used to dissolve this compound may be contributing to the observed toxicity. |
| - Run a vehicle-only control group to assess its effects. | |
| - Consider alternative, well-tolerated vehicles such as 45% HPBCD or corn oil.[12] |
Data Presentation
Table 1: Summary of In Vivo this compound Dosages in Mice
| Dosage | Administration Route | Vehicle | Observed Effect | Reference |
| 10 mg/kg/day (7 days) | IP injection | 45% HPBCD | Decreased Gli1 mRNA expression | Palma and Ruiz i Altaba (2004)[12] |
| 10 mg/kg/day (9-10 days) | SC injection | Corn oil | Xenograft tumor cell proliferation inhibition | Karhadkar et al. (2004)[12] |
| 50 mg/kg/day (22-28 days) | SC injection | Corn oil | Xenograft tumor growth inhibition | Karhadkar et al. (2004)[12] |
| 25 mg/kg/3.5 days (5-8 weeks) | IP injection | DMSO | Rescue of Ptc+/- bone marrow cell CFU capacity | Trowbridge et al. (2006)[12] |
| 25 mg/kg/0.5 day (30 days) | Oral gavage | 10% HPBCD | Xenograft tumor growth and metastasis inhibition | Feldmann et al. (2007)[12] |
| 160 mg/kg/day (infused) | Osmotic Pump | N/A | Induced facial defects in embryos | Lipinski et al. (2008)[12][14] |
Table 2: Pharmacokinetic and Toxicity Profile of this compound in Mice
| Administration Route | Dose | Toxicity | Serum Concentration (Css) | Reference |
| IP injection | 10 mg/kg | Minimal | - | Lipinski et al. (2008)[12] |
| IP injection | 50 mg/kg | Minimal | - | Lipinski et al. (2008)[12] |
| IP injection | 160 mg/kg | Toxic (4/4) | Not measured | Lipinski et al. (2008)[12] |
| Oral gavage | 10 mg/kg | Minimal | - | Lipinski et al. (2008)[12] |
| Oral gavage | 50 mg/kg | Minimal | - | Lipinski et al. (2008)[12] |
| Oral gavage | 160 mg/kg | Toxic (4/4) | Not measured | Lipinski et al. (2008)[12] |
| Osmotic Pump | 10 mg/kg/day | Limited | 0.093 µM | Lipinski et al. (2008)[12] |
| Osmotic Pump | 20 mg/kg/day | Limited | 0.38 µM | Lipinski et al. (2008)[12] |
| Osmotic Pump | 160 mg/kg/day | Limited (6/24) | 1.92 µM | Lipinski et al. (2008)[12] |
| Osmotic Pump | 240 mg/kg/day | Consistent (3/3) | - | Lipinski et al. (2008)[12] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration of this compound
-
Preparation of this compound Solution:
-
On the day of administration, dissolve this compound in a suitable solvent (e.g., ethanol) with the aid of sonication if necessary.[10]
-
For aqueous delivery, dilute the stock solution with the desired aqueous buffer (e.g., PBS, 45% HPBCD) to the final concentration. Ensure the final vehicle concentration is well-tolerated by the animals.
-
-
Animal Handling and Administration:
-
Acclimatize animals to the experimental conditions for at least one week prior to the study.
-
Administer the prepared this compound solution via the chosen route (IP, SC, oral gavage, or osmotic pump).
-
For osmotic pump implantation, follow established surgical procedures for subcutaneous placement.
-
-
Monitoring:
-
Monitor animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
At the end of the study, collect tissues for pharmacokinetic analysis (blood) and pharmacodynamic assessment (tumor or target tissue) of Hedgehog pathway inhibition (e.g., by measuring Gli1 mRNA levels).
-
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vismodegib - Wikipedia [en.wikipedia.org]
- 7. stemcell.com [stemcell.com]
- 8. This compound, a naturally occurring alkaloid, and its analogues may find wide applications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chm.bris.ac.uk [chm.bris.ac.uk]
- 10. This compound - LKT Labs [lktlabs.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist this compound in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The teratogenic Veratrum alkaloid this compound inhibits sonic hedgehog signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cyclopamine Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing cyclopamine-related toxicity in animal studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of this compound toxicity in mice?
A1: Overt signs of toxicity in mice administered this compound can include lethargy and dystonia.[1] Researchers should monitor animals regularly following administration for these signs. If such signs are observed, it is recommended to euthanize the animal to prevent unnecessary suffering and ensure tissue quality for analysis.[1]
Q2: How does the route of administration affect this compound toxicity?
A2: The route of administration significantly impacts the toxicity and pharmacokinetic profile of this compound. Bolus administrations, such as intraperitoneal (IP) injection and oral gavage (PO), are associated with higher toxicity and rapid clearance of the compound.[1][2][3][4] Continuous infusion using subcutaneous osmotic pumps (OsP) can circumvent the initial large concentration spikes seen with bolus injections, leading to more stable serum concentrations and reduced toxicity.[1][2]
Q3: What is the primary mechanism of this compound toxicity?
A3: this compound's toxicity stems from its potent inhibition of the Hedgehog (Hh) signaling pathway.[2][3][5] It directly binds to and inhibits the Smoothened (Smo) receptor, a key component of the Hh pathway.[6][7] This pathway is crucial for embryonic development, and its inhibition can lead to severe birth defects, particularly craniofacial malformations like cyclopia and holoprosencephaly.[2][5][7][8] In adult animals, aberrant inhibition of Hh signaling can also lead to adverse effects.
Q4: Are there less toxic alternatives to this compound?
A4: Yes, several this compound derivatives and other Smoothened inhibitors have been developed with improved potency, bioavailability, and potentially different toxicity profiles.[9][10] Examples include vismodegib (B1684315) (GDC-0449), sonidegib (LDE-225), and saridegib (B1684313) (IPI-926).[9] Additionally, chemical modifications to the this compound structure, such as creating derivatives with an exocyclic double bond, have been explored to enhance metabolic stability and reduce the formation of toxic metabolites like veratramine.[11][12][13]
Q5: How can I monitor for this compound-induced toxicity during my study?
A5: Regular and thorough monitoring of animal health is crucial.[14] This includes daily observation for clinical signs of toxicity such as lethargy, dystonia, weight loss, and changes in behavior.[1] For chronic studies, periodic collection of blood samples for hematology and clinical chemistry analysis can provide quantitative measures of organ-specific toxicity.[14] At the end of the study, a full histopathological analysis of major organs is recommended to identify any microscopic lesions.[15]
Troubleshooting Guides
Problem 1: High incidence of animal mortality or severe toxicity after this compound administration.
| Possible Cause | Troubleshooting Step |
| High peak plasma concentration due to bolus administration (IP or PO). | Switch to continuous administration using a subcutaneous osmotic pump to maintain a steady-state serum concentration and avoid high initial spikes.[1][2] |
| Dose is too high for the specific animal model or strain. | Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with lower doses and gradually escalate. |
| Vehicle used for this compound formulation is causing toxicity. | Ensure the vehicle is well-tolerated. For example, a this compound/ethanol/triolein preparation has been reported to cause skin ulcerations at the injection site.[16] Consider alternative, less toxic vehicles. |
| Rapid clearance of the drug necessitates frequent dosing, leading to cumulative toxicity. | Utilize a delivery method that provides sustained release, such as an osmotic pump, to reduce the frequency of administration.[1][2] |
Problem 2: Inconsistent or lack of desired biological effect (e.g., tumor growth inhibition).
| Possible Cause | Troubleshooting Step |
| Suboptimal drug exposure due to poor bioavailability or rapid metabolism. | Consider using a this compound derivative with improved pharmacokinetic properties, such as KAAD-cyclopamine or IPI-926.[11] Ensure proper formulation to enhance solubility and absorption. This compound tartrate, for example, has improved water solubility.[17] |
| Inadequate intratumoral drug distribution. | Co-administration of agents that can disrupt the tumor extracellular matrix may improve the penetration of this compound into the tumor tissue.[18] |
| Development of drug resistance. | In cancer models, resistance to Smoothened inhibitors can occur. Consider combination therapies or investigate downstream targets in the Hedgehog pathway. |
Quantitative Data Summary
Table 1: this compound Pharmacokinetics and Toxicity in C57BL/6J Mice [1][2]
| Administration Route | Dose | Cmax (µM) | Tmax (h) | Toxicity Observed |
| Intraperitoneal (IP) | 10 mg/kg | - | - | Minimal |
| Intraperitoneal (IP) | 50 mg/kg | - | - | Minimal |
| Intraperitoneal (IP) | 160 mg/kg | - | - | Yes (4/4 animals) |
| Oral Gavage (PO) | 10 mg/kg | 0.39 | 1.9 | No |
| Oral Gavage (PO) | 50 mg/kg | 2.07 | 1.9 | Yes (4/6 animals) |
| Osmotic Pump (SC) | 10 mg/kg/day | 0.093 (Css) | - | No |
| Osmotic Pump (SC) | 20 mg/kg/day | 0.38 (Css) | - | No |
| Osmotic Pump (SC) | 160 mg/kg/day | 1.92 (Css) | - | Limited (6/24 animals) |
| Osmotic Pump (SC) | 240 mg/kg/day | - | - | Consistent (3/3 animals) |
Cmax: Maximum serum concentration; Tmax: Time to reach maximum serum concentration; Css: Steady-state serum concentration.
Experimental Protocols
Protocol 1: Administration of this compound via Osmotic Pump in Mice
This protocol is based on methodologies described for establishing a continuous infusion of this compound to minimize toxicity.[1][2]
-
Animal Model: C57BL/6J mice.
-
This compound Preparation: Dissolve this compound in a suitable vehicle, such as a solution of 30% (wt/wt) hydroxypropyl-β-cyclodextrin (HPBCD), to the desired concentration for loading into the osmotic pumps.
-
Pump Selection and Filling: Choose an appropriate osmotic pump model (e.g., Alzet micro-osmotic pumps) based on the desired infusion rate and duration. Fill the pumps with the this compound solution according to the manufacturer's instructions under sterile conditions.
-
Surgical Implantation:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Shave and sterilize the surgical area on the back of the mouse.
-
Make a small subcutaneous incision.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic pump into the pocket.
-
Close the incision with sutures or surgical staples.
-
-
Post-Operative Care: Monitor the animal for recovery from anesthesia and signs of pain or infection. Provide appropriate analgesics as per institutional guidelines.
-
Monitoring: Observe the animals daily for any signs of toxicity, such as lethargy, dystonia, or skin irritation at the implantation site.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist this compound in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. I only have eye for ewe: the discovery of this compound and development of Hedgehog pathway-targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The teratogenic Veratrum alkaloid this compound inhibits sonic hedgehog signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced synophthalmia in sheep: defining a critical window and toxicokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. One Hundred Faces of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chm.bris.ac.uk [chm.bris.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Monitoring animal health during chronic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nationalacademies.org [nationalacademies.org]
- 16. Effect of the Hedgehog-inhibitor this compound on mice with osteosarcoma pulmonary metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tumor shrinkage by this compound tartrate through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound disrupts tumor extracellular matrix and improves the distribution and efficacy of nanotherapeutics in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyclopamine-Based Experiments
Welcome to the technical support center for cyclopamine-based experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls associated with the use of this compound.
Section 1: General Properties & Handling
This section addresses fundamental questions about this compound's properties, including its solubility and stability, which are critical for proper experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naturally occurring steroidal alkaloid inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] Its primary mechanism involves binding directly to the G protein-coupled receptor, Smoothened (Smo).[2][4] In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the Patched (Ptch) receptor inhibits Smo.[5] When a ligand binds to Ptch, this inhibition is relieved, allowing Smo to signal downstream and activate Gli transcription factors.[5][6] this compound directly binds to the heptahelical bundle of Smo, preventing this conformational change and keeping the pathway inactive.[4][]
Q2: I'm having trouble dissolving this compound. What is the recommended solvent and procedure?
A2: this compound's poor aqueous solubility is a major experimental challenge.[5] It is sparingly soluble in aqueous buffers but soluble in organic solvents.[8]
-
Recommended Solvents: The most common solvent is absolute ethanol (B145695).[2][][8] Dimethylformamide (DMF) and DMSO are also used, although some sources report insolubility in DMSO, possibly due to moisture absorption.[][8][9]
-
Procedure for Cell Culture: To prepare a stock solution, dissolve this compound in a solvent like ethanol (e.g., to 10 or 20 mM).[2][] This stock solution should then be diluted into the aqueous cell culture medium immediately before use.[2] It is critical to avoid a final ethanol concentration above 0.1% in your culture, as it can be toxic to cells.[2]
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial to maintain this compound's stability.
-
Powder: The crystalline solid should be stored at -20°C, desiccated, and protected from light.[2] Under these conditions, it is stable for at least four years.[8]
-
Stock Solutions: Prepare stock solutions fresh if possible.[2] If storage is necessary, aliquot the solution into working volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[2][10] Some sources recommend storing in solvent at -80°C for up to a year.[9] Aqueous solutions are not recommended for storage beyond one day.[8]
Data Summary: Solubility
| Solvent | Solubility | Source(s) |
| Ethanol | ~10 mg/mL to 28 mg/mL (approx. 24 mM to 68 mM) | [][8][9] |
| Dimethylformamide (DMF) | ~2 mg/mL to 10 mg/mL (approx. 4.8 mM to 24 mM) | [][8] |
| DMSO | Insoluble to ~6.86 mg/mL (approx. 16.6 mM) | [][9][11][12] |
| Ethanol:PBS (1:3, pH 7.2) | ~0.25 mg/mL (approx. 0.6 mM) | [8] |
| Water | Insoluble | [9] |
Note: Solubility in DMSO can be variable and may be reduced by moisture absorption.[9][12] Always use fresh, high-quality DMSO.
Section 2: Experimental Design & Interpretation
This section covers common pitfalls in designing experiments and interpreting results, from choosing the right concentration to understanding potential off-target effects.
Hedgehog Signaling Pathway with this compound Inhibition
Caption: Mechanism of Hedgehog signaling and this compound's inhibitory action on Smoothened (Smo).
Frequently Asked Questions (FAQs)
Q4: My cells are dying unexpectedly. Could it be this compound toxicity or something else?
A4: While this compound can induce apoptosis in Hh-dependent cancer cells, unexpected cell death may be due to other factors.[9]
-
Solvent Toxicity: As mentioned, the final concentration of the solvent (e.g., ethanol) in your cell culture medium should not exceed 0.1%, as higher levels can be cytotoxic.[2] Always run a vehicle-only control (medium + solvent) to assess solvent toxicity.
-
Off-Target Effects: At high concentrations, this compound may have off-target effects.[11] It's crucial to use the lowest effective concentration possible.
-
Hh-Independence: this compound's effects are pathway-specific. It should not induce cell death in cells that are not dependent on the Hedgehog pathway for survival.[12][13] Including an Hh-independent cell line as a negative control can help confirm specificity.[12]
Q5: I'm not seeing any effect from the this compound treatment. What could be wrong?
A5: A lack of effect can stem from several issues. Use the following workflow to troubleshoot.
Caption: Troubleshooting workflow for experiments where this compound shows no effect.
Q6: What are typical working concentrations and IC50 values for this compound?
A6: The effective concentration of this compound is highly cell-type dependent. A dose-response experiment is always recommended.
-
In Vitro Working Concentrations: For cell-based assays, concentrations typically range from 5 µM to 20 µM.[11][12] Some studies have used up to 50 µM.[14]
-
IC50 Values: The half-maximal inhibitory concentration (IC50) for Hh pathway inhibition is around 46 nM in specific cell assays.[6] However, the IC50 for effects on cell proliferation is much higher and varies significantly.
Data Summary: IC50 Values for Cell Proliferation
| Cell Line | Cancer Type | IC50 Value (µM) | Source(s) |
| MCF-7 | Breast Cancer | ~10.57 | [11][12] |
| Various Thyroid Cancer Lines | Thyroid Cancer | 4.64 - 11.77 | [15] |
| BODIPY-cyclopamine (derivative) | Hh Signaling Inhibition Assay | 0.150 | [4] |
Section 3: Protocols & In Vivo Studies
This section provides a detailed protocol for a common in vitro assay and discusses key considerations for in vivo experiments.
Detailed Protocol: Cell Viability (MTT/MTS) Assay
This protocol outlines a standard procedure to assess the effect of this compound on cancer cell proliferation.
-
Cell Seeding:
-
Culture cells of interest (e.g., MCF-7, an Hh-responsive line) in appropriate medium.
-
Trypsinize and count exponentially growing cells.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[13]
-
-
Compound Preparation:
-
Prepare a fresh 10 mM stock solution of this compound in absolute ethanol.
-
Create a series of dilutions from the stock solution in your complete cell culture medium to achieve final desired concentrations (e.g., 0, 1, 5, 10, 20 µM).
-
Prepare a vehicle control containing the highest concentration of ethanol used in the treatment wells (e.g., 0.1%).
-
-
Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the appropriate this compound concentration or vehicle control to each well. Include triplicate wells for each condition.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator. Effects on proliferation may take several days to become significant.[13]
-
-
Viability Measurement (MTS Assay Example):
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (Vehicle-treated wells = 100% viability).
-
Plot the dose-response curve and calculate the IC50 value.
-
Frequently Asked Questions (FAQs)
Q7: I am planning an in vivo study. What are the major challenges and recommended administration routes?
A7: In vivo studies with this compound are challenging due to its toxicity, rapid clearance, and poor solubility.[16][17]
-
Toxicity: this compound is a known teratogen, causing severe developmental defects like cyclopia and holoprosencephaly.[3][4][18] It can also cause side effects like skin ulcerations depending on the formulation.[19]
-
Pharmacokinetics: Bolus administration via oral gavage or intraperitoneal (IP) injection is limited by rapid clearance from the system.[16][17]
-
Recommended Administration: Continuous infusion via a subcutaneously implanted osmotic pump is a more effective method.[16][17] A dose of 160 mg/kg/day via osmotic pump in mice yielded a steady-state serum concentration of ~2 µM, sufficient to induce teratogenic effects.[16][17] This route helps to circumvent the issues of rapid clearance and provides more consistent exposure.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | CDK449 Inhibitor | Hello Bio [hellobio.com]
- 11. cyclin-d1.com [cyclin-d1.com]
- 12. cyclin-d1.com [cyclin-d1.com]
- 13. This compound is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist this compound in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The teratogenic Veratrum alkaloid this compound inhibits sonic hedgehog signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of the Hedgehog-inhibitor this compound on mice with osteosarcoma pulmonary metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyclopamine and Acidic Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with cyclopamine, focusing on its degradation in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound in acidic solutions?
A1: this compound is known to be unstable under acidic conditions.[1][2] Exposure to acidic environments, such as those with a pH below 7, can lead to its degradation and isomerization, which may result in a loss of its biological activity.[1][2]
Q2: What are the degradation products of this compound in an acidic environment?
A2: Under acidic conditions, this compound can undergo two primary degradation pathways:
-
Isomerization: It can convert into two less potent isomers, referred to as this compound (S) and this compound (X).[1]
-
Conversion to Veratramine (B1683811): A more significant degradation pathway involves the cleavage of the spiro connection of the furan (B31954) oxygen atom to ring D, leading to the formation of veratramine.[3][4] This conversion is particularly noted at a pH below 2 or in the presence of Lewis acids.[3]
Q3: Why is this compound unstable in acidic conditions?
A3: The instability of this compound in acidic conditions is attributed to its chemical structure. Specifically, the presence of a C12-C13 double bond makes the furan oxygen atom allylic. This structural feature facilitates the cleavage of the spiro connection under acidic catalysis, leading to the aromatization of the D ring and the formation of veratramine.[3]
Q4: How does the degradation of this compound affect its biological activity?
A4: The degradation of this compound significantly reduces its efficacy as a Hedgehog signaling pathway inhibitor. The isomers, this compound (S) and this compound (X), have a markedly reduced inhibitory effect on the Hedgehog signaling pathway.[1] Veratramine, the other major degradation product, does not possess the teratogenic effects of this compound and has different biological activities, including potential side effects like hemolysis.[1][3]
Q5: What are the best practices for storing this compound solutions?
A5: To minimize degradation, it is recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at -20°C for up to one month.[5] For aqueous solutions, it is not recommended to store them for more than one day.[5] Solid this compound should be stored at -20°C and protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound Activity in Cell-Based Assays | Degradation of this compound due to acidic components in the cell culture medium or improper storage of stock solutions. | Prepare fresh this compound solutions before each experiment. Ensure the pH of the final working solution in the cell culture medium is not acidic. Store stock solutions in an appropriate solvent (e.g., ethanol (B145695) or DMSO) at -20°C and minimize freeze-thaw cycles. |
| Inconsistent Experimental Results | Partial degradation of this compound during the experimental procedure. | Minimize the exposure of this compound to acidic conditions throughout the experiment. If acidic steps are unavoidable, they should be performed at low temperatures and for the shortest possible duration. Always include a positive control with freshly prepared this compound. |
| Appearance of Unexpected Peaks in HPLC/LC-MS Analysis | Formation of degradation products (veratramine, this compound (S), and this compound (X)). | Analyze a reference standard of veratramine if available. Characterize the unknown peaks using mass spectrometry to confirm their identity as this compound isomers or veratramine. Adjust experimental conditions to minimize degradation. |
| Low Yield of this compound After Extraction from Natural Sources | Use of acidic extraction methods, such as acidic ethanol Soxhlet extraction, which can cause significant degradation. | Employ neutral or alkaline extraction methods to improve the yield of intact this compound. The ethanol soak method has been shown to yield substantially higher quantities of biologically active this compound.[2] |
Quantitative Data on this compound Degradation
Table 1: Illustrative Degradation Kinetics of this compound at 37°C
| pH | Major Degradation Product(s) | Apparent First-Order Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 2.0 | Veratramine | Data not available | Data not available |
| 4.0 | Veratramine, Isomers | Data not available | Data not available |
| 6.0 | Isomers | Data not available | Data not available |
| 7.4 | Minimal degradation | Data not available | Data not available |
| Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental values for this compound degradation. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound and quantify its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Veratramine reference standard (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Buffers of various pH values (e.g., phosphate, citrate)
2. Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or MS in positive ion mode
4. Sample Preparation for Stability Study:
-
Prepare a stock solution of this compound in ethanol or DMSO (e.g., 10 mg/mL).
-
Dilute the stock solution in aqueous buffers of different pH values (e.g., pH 2, 4, 6, and 7.4) to a final concentration of 100 µg/mL.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
Quench the degradation by neutralizing the pH or by immediate dilution in the mobile phase.
-
Inject the samples into the HPLC system.
5. Data Analysis:
-
Identify the peaks for this compound and its degradation products based on their retention times and, if using LC-MS, their mass-to-charge ratios.
-
Calculate the peak areas for each component at each time point.
-
Plot the natural logarithm of the this compound concentration versus time to determine the apparent first-order degradation rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Visualizations
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
Caption: General experimental workflow for assessing the stability of this compound under various pH conditions.
Caption: Degradation pathways of this compound in the presence of acidic conditions.
References
- 1. Hedgehog antagonist this compound isomerizes to less potent forms when acidified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Bioactivity by Extraction Method from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chm.bris.ac.uk [chm.bris.ac.uk]
- 4. Convergent Total Synthesis of (−)-Cyclopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Ensuring Consistent Cyclopamine Activity
Frequently Asked Questions (FAQs)
Q1: What is cyclopamine and how does it work?
A1: this compound is a natural steroidal alkaloid known for its ability to inhibit the Hedgehog (Hh) signaling pathway.[1][2] It functions by directly binding to and inhibiting Smoothened (Smo), a G protein-coupled receptor that is a key component of the Hh pathway.[1][2][3] In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the receptor Patched (Ptch) inhibits Smo.[4][5] When a ligand binds to Ptch, this inhibition is released, allowing Smo to activate downstream signaling and Gli transcription factors.[4][5] this compound's binding to Smo prevents this activation, effectively blocking the pathway.[3][6]
Q2: Why am I observing different levels of Hedgehog pathway inhibition with new batches of this compound?
A2: Batch-to-batch variability is a common issue and can stem from several factors:
-
Purity and Impurity Profile: Even minor differences in purity or the presence of inactive isomers or synthetic byproducts can significantly alter the effective concentration and activity of the compound.[7][8]
-
Solubility Issues: this compound has poor aqueous solubility.[9] Variations in the physical properties of the powder (e.g., crystallinity, particle size) between batches can affect how well it dissolves, leading to a lower-than-expected concentration in your experiments.[10]
-
Degradation: The compound can degrade if not stored correctly. Exposure to light, acidic conditions, or repeated freeze-thaw cycles can reduce its potency.[2][9][11]
-
Inaccurate Quantification: Errors in weighing the compound or in the calibration of equipment can lead to incorrect stock solution concentrations.
Q3: How should I properly prepare and store this compound stock solutions?
A3: Proper handling is critical for maintaining this compound's activity.
-
Solvent Selection: Use absolute ethanol (B145695) or DMSO to prepare stock solutions.[10] Ethanol is often preferred for biological use.[10]
-
Dissolution: To achieve complete dissolution, sonication may be necessary. Avoid excessive heating, which can degrade the compound.[10] If precipitation is observed upon thawing, gently warm and sonicate the solution to redissolve the this compound.[10]
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][12] Protect solutions from light.[2] It is recommended to use freshly prepared solutions whenever possible.[2][13]
Q4: What is a reliable method to validate the activity of a new batch of this compound?
A4: The most reliable method is to perform a dose-response experiment using a validated cell-based assay and compare the half-maximal inhibitory concentration (IC50) of the new batch to a previously validated "gold standard" batch. A common and effective method is a Gli-luciferase reporter assay using a cell line like Shh-LIGHT2, which contains a Gli-responsive firefly luciferase reporter.[14][15][16]
Hedgehog Signaling Pathway & this compound's Mechanism of Action
Caption: this compound directly inhibits Smoothened (Smo), blocking Hedgehog (Hh) signaling.
Troubleshooting Guide: Inconsistent this compound Activity
This guide provides a systematic approach to diagnosing the root cause of variability between this compound batches.
Step 1: Verify Solution Preparation and Storage
-
Question: Was the new batch of this compound dissolved and stored correctly?
-
Action: Review your protocol for preparing stock solutions. Ensure the correct solvent (ethanol or DMSO) was used and that the compound was fully dissolved, using sonication if necessary.[10] Confirm that stock solutions were aliquoted and stored at -20°C, protected from light and repeated freeze-thaw cycles.[2][13]
-
Rationale: Improper solubilization or degradation during storage is a primary cause of reduced potency.[9][11]
Step 2: Perform a Comparative Dose-Response Assay
-
Question: Does the new batch show a different IC50 value compared to a trusted reference batch?
-
Action: Conduct a parallel dose-response experiment. Test the new batch, a previously validated "good" batch (if available), and a vehicle control. Use a reliable cell-based assay, such as a Gli-luciferase reporter assay in Shh-LIGHT2 cells.[14][15]
-
Data Analysis: Calculate the IC50 for each batch. A significant shift (>2-3 fold) in the IC50 value for the new batch indicates a potency issue.
-
Rationale: A direct, side-by-side comparison is the most definitive way to confirm a difference in biological activity.[8]
Step 3: Assess Purity and Integrity
-
Question: Is the purity of the new batch different from previous batches?
-
Action: If available, review the Certificate of Analysis (CofA) for each batch, paying close attention to the purity data (e.g., HPLC, LC-MS). If you have access to analytical equipment, consider running your own analysis to confirm purity and check for degradation products.[16]
-
Rationale: Impurities or degradation products can compete with the active compound or have off-target effects, altering the experimental outcome.[7]
Quantitative Data Summary
The following tables provide key quantitative data for this compound to aid in experimental design and troubleshooting.
Table 1: this compound Solubility
| Solvent | Maximum Concentration | Reference |
|---|---|---|
| Ethanol | ~5 mM (2.06 mg/mL) | |
| Ethanol | ≤ 20 mM | [2] |
| Ethanol | ≥ 20 mg/mL | [10] |
| DMSO | Soluble, but less than ethanol | [10] |
| Water | Insoluble |[10] |
Table 2: Reported IC50 Values for this compound
| Cell Line/Assay | IC50 Value | Reference |
|---|---|---|
| Hh Cell Assay | 46 nM | [12][17] |
| Shh Signaling Inhibition (BODIPY-cyclopamine) | 150 nM | [3] |
| Thyroid Cancer Cell Lines | 4.64 µM - 11.77 µM | [18] |
| Glioblastoma Cells (U87-MG) | > 5 µM for significant inhibition | [19] |
| Pancreatic Tumor Cell Lines | ~3 µM for growth inhibition |[20] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions.
Experimental Protocols
Protocol: Validating this compound Activity using a Gli-Luciferase Reporter Assay
This protocol describes a method to determine the IC50 of this compound using the Shh-LIGHT2 cell line, which stably expresses a Gli-responsive firefly luciferase reporter.[14][15]
Materials:
-
Shh-LIGHT2 cells (NIH/3T3 derivative)
-
Growth Medium: DMEM, 10% Calf Serum (CS), 1% Penicillin-Streptomycin[14]
-
Assay Medium: DMEM, 0.5% Calf Serum (CS), 1% Penicillin-Streptomycin[15]
-
Smoothened Agonist (SAG) or Sonic Hedgehog (Shh)-conditioned medium[14][15]
-
This compound batches (new and reference standard)
-
96-well white, opaque cell culture plates[14]
-
Dual-Luciferase® Reporter Assay System[14]
-
Luminometer
Workflow Diagram for QC Assay
Caption: Experimental workflow for validating this compound activity using a reporter assay.
Procedure:
-
Cell Seeding: Seed Shh-LIGHT2 cells into a 96-well opaque plate at a density of 20,000-30,000 cells per well in 100 µL of Growth Medium.[14] Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the new and reference this compound batches in Assay Medium. Also, prepare a vehicle control (e.g., ethanol or DMSO diluted to the highest concentration used).
-
Treatment: After 24 hours, replace the Growth Medium with the Assay Medium containing the this compound dilutions.
-
Pathway Activation: Add the Hh pathway agonist (e.g., 100 nM SAG) to all wells except for the negative control wells.[14]
-
Incubation: Incubate the plate for an additional 30-48 hours.[15][16]
-
Lysis and Luminescence Reading: Carefully remove the medium. Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol for the dual-luciferase assay system.
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for cell viability and transfection efficiency.
-
Plot the normalized luciferase activity against the log of the this compound concentration.
-
Use a non-linear regression model (four-parameter variable slope) to fit the dose-response curve and determine the IC50 value for each batch.
-
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting inconsistent this compound activity.
References
- 1. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of oncogenic mutations in Smoothened and Patched can be reversed by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound - LKT Labs [lktlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | CDK449 Inhibitor | Hello Bio [hellobio.com]
- 14. benchchem.com [benchchem.com]
- 15. Small molecule modulation of Smoothened activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Bioactivity by Extraction Method from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | CAS:4449-51-8 | Hedgehog (Hh) signaling Inhibitor | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Poor Bioavailability of Cyclopamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopamine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound for my in vitro experiments. What is the recommended solvent?
A1: this compound is known for its poor aqueous solubility.[1] For biological experiments, ethanol (B145695) is the recommended solvent.[2] You can prepare a stock solution by sonicating this compound in ethanol to a concentration of up to 28 mg/mL.[2] If the this compound crystallizes out of solution upon thawing, it can be redissolved by gentle heating or sonication.[2] While other organic solvents like DMSO and methanol (B129727) can be used, the solubility is significantly lower.[1][2] For aqueous buffers, it is recommended to first dissolve this compound in ethanol and then dilute it with the aqueous buffer of choice to a final concentration of approximately 0.25 mg/ml in a 1:3 ethanol:PBS (pH 7.2) solution.[1]
Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Ethanol | ≥20 mg/mL | [2] |
| Dimethylformamide (DMF) | ~2 mg/mL | [1] |
| Methanol | ~0.7 mg/mL | [2] |
| Water | Insoluble | [2][3] |
| DMSO | ≥6.86 mg/mL | [4] |
Q2: My in vivo experiments with this compound are showing inconsistent results and poor efficacy. What could be the reason?
A2: The primary reason for inconsistent in vivo results with this compound is its poor bioavailability, which is a consequence of its low aqueous solubility and potential instability in acidic environments.[5][6] This can lead to low absorption from the gastrointestinal tract and rapid clearance from the body. To address this, several strategies have been developed to enhance this compound's bioavailability and efficacy.
Troubleshooting Guide: Enhancing this compound Bioavailability
If you are experiencing issues with this compound's performance, consider the following strategies to improve its bioavailability:
Nanoparticle-Based Drug Delivery Systems
Encapsulating this compound within nanoparticles can significantly improve its solubility, stability, and pharmacokinetic profile.
-
Polymeric Micelles: These can prolong the blood circulation of this compound, minimize degradation, and increase its concentration in tumor tissues.[3]
-
Liquid-Lipid Nanoparticles (LLPs): Solubilizing this compound in an LLP system for intravenous injection has been shown to have desirable pharmacokinetic properties and increased anticancer efficacy.[7]
Synthesis of this compound Analogues and Prodrugs
Modifying the chemical structure of this compound can lead to derivatives with improved pharmaceutical properties.[8][9]
-
Semisynthetic Analogues: Researchers have developed analogues with improved in vitro potency and oral bioavailability.[8][9] For instance, IPI-926 is a novel semisynthetic this compound analogue with substantially improved potency and a favorable pharmacokinetic profile.[5]
-
Prodrugs: Designing prodrugs that are activated at the target site can enhance drug delivery and reduce systemic toxicity.[10][11] For example, peptide-cyclopamine conjugates have been designed to be cleaved by prostate-specific antigen (PSA), releasing the active drug within prostate cancer cells.[10][11]
Glycosylation
Conjugating this compound with non-metabolic sugars, a process known as neoglycosylation, has been shown to improve both its solubility and anticancer activity.[12] This strategy can significantly increase the solubility of the this compound scaffold.[12]
Comparison of Strategies to Enhance this compound Bioavailability
| Strategy | Advantages | Disadvantages | Key Experimental Outcome | References |
| Nanoparticle Formulation | Improved solubility, prolonged circulation, enhanced tumor accumulation. | Requires expertise in nanoparticle fabrication and characterization. | Increased cytotoxicity and enhanced radiation therapy response in pancreatic cancer models. | |
| Analogues Synthesis | Improved potency and oral bioavailability. | Requires significant medicinal chemistry expertise for synthesis and optimization. | Discovery of analogues with EC50 values ranging from 10 to 1000 nM. | [8][9] |
| Prodrug Approach | Targeted drug release, reduced systemic toxicity. | Efficacy is dependent on the presence and activity of the activating enzyme. | Mu-SSKYQ-Cyclopamine prodrug showed a half-life of 3.2 hours upon incubation with PSA. | [10][11] |
| Glycosylation | Markedly improved solubility and enhanced anticancer activity. | May alter the mechanism of action or introduce new metabolic pathways. | Neoglycosides showed a 3.5 to 12 times lower GI50 value compared to the parent this compound. | [12] |
Signaling Pathway and Experimental Workflow Diagrams
To further aid in your research, the following diagrams illustrate the Hedgehog signaling pathway targeted by this compound and a general workflow for addressing its poor bioavailability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. This compound-loaded Core-crosslinked Polymeric Micelles Enhance Radiation Response in Pancreatic Cancer and Pancreatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyclin-d1.com [cyclin-d1.com]
- 5. chm.bris.ac.uk [chm.bris.ac.uk]
- 6. This compound, a naturally occurring alkaloid, and its analogues may find wide applications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Semisynthetic this compound analogues as potent and orally bioavailable hedgehog pathway antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted inhibition of hedgehog signaling by this compound prodrugs for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted inhibition of hedgehog signaling by this compound prodrugs for advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of this compound via Conjugation with Non-metabolic Sugars - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclopamine Activity and Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the use of cyclopamine, focusing on the critical impact of serum concentration on its experimental activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a naturally occurring steroidal alkaloid known for its teratogenic and anti-tumor properties.[1][2] It functions as a specific antagonist of the Hedgehog (Hh) signaling pathway.[3][4] Its mechanism involves direct binding to the heptahelical bundle of the Smoothened (Smo) protein, a key signal transducer in the Hh pathway.[1][5] In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the Patched (PTC) receptor inhibits Smo activity. When Shh binds to PTC, this inhibition is relieved, allowing Smo to signal downstream to the Gli family of transcription factors.[5] this compound's binding to Smo prevents its activation, even in the presence of Hh ligand, thereby blocking the entire downstream signaling cascade.[1][6]
Q2: Why is serum concentration a critical factor in my this compound experiments?
Serum contains a high concentration of proteins, most notably albumin, which can bind to small, lipophilic molecules. This compound, being a steroidal alkaloid, is lipophilic and is therefore susceptible to sequestration by these serum proteins.[7] This binding reduces the concentration of free, biologically available this compound that can interact with its target, the Smo protein on the cell surface. Consequently, the observed potency (e.g., IC50) of this compound can be significantly lower in the presence of high serum concentrations compared to serum-free or low-serum conditions.
Q3: What is the recommended serum concentration for in vitro assays with this compound?
There is no single universal concentration, as the optimal level depends on the cell type and experimental goals. However, a common strategy observed in the literature is to culture cells in their standard growth medium (often containing 10% serum) and then switch to a low-serum medium (e.g., 0.5% bovine calf serum) for the duration of the this compound treatment.[1][8][9] This minimizes the confounding effects of serum protein binding while keeping the cells viable for the experiment. Some studies have successfully used this compound in the presence of 10% fetal calf serum, but this may require using higher concentrations of the inhibitor to achieve the desired biological effect.[10]
Q4: How does serum affect the effective concentration and IC50 of this compound?
Increasing serum concentration generally leads to a higher apparent IC50 value for this compound. This is because a larger fraction of the drug is bound to serum proteins and is not available to inhibit the Smo protein. For example, studies on glioblastoma cells performed in low (0.5%) serum required this compound concentrations of 5 µM or higher for significant pathway inhibition.[8] In contrast, experiments with breast cancer cells in 10% fetal calf serum used concentrations of 10 µM and 20 µM to observe significant effects on proliferation.[10] Therefore, a dose-response experiment is crucial to determine the optimal concentration for your specific cell type and serum conditions.
Troubleshooting Guide
Problem: I'm not observing any effect of this compound on my cells, which are cultured in 10% Fetal Bovine Serum (FBS). Is my this compound inactive?
Answer: While compound inactivity is a possibility, it is more likely that experimental conditions are masking its effect. Here are several factors to consider and troubleshoot:
-
Issue 1: Serum Protein Binding: The high protein content in 10% FBS can sequester this compound, drastically reducing its free concentration and bioavailability.
-
Issue 2: Insufficient Concentration: The effective concentration of this compound can vary significantly between cell lines and depends on the level of Hh pathway activation. The required dose might be higher than anticipated, especially in high-serum conditions.
-
Issue 3: Cell Line Insensitivity: Your cell line may not have an active Hedgehog signaling pathway, or its proliferation may not depend on this pathway.
-
Solution: Before conducting functional assays, confirm Hh pathway activity in your cells. Measure the baseline expression of Hh target genes, such as Gli1, using RT-qPCR. Hh-dependent cells should show a decrease in Gli1 mRNA levels after effective this compound treatment.[8]
-
Problem: My results show high variability between experiments when using this compound.
Answer: High variability can often be traced to inconsistencies in reagents or protocol execution.
-
Issue 1: Serum Lot Variability: Different lots of FBS can have varying compositions of proteins and growth factors, which can affect both cell growth and this compound bioavailability.
-
Solution: Whenever possible, use a single, large batch of FBS for a complete set of experiments to ensure consistency.
-
-
Issue 2: this compound Solubility and Stability: this compound is a hydrophobic molecule and can precipitate out of aqueous culture medium if not prepared correctly. It is also sensitive to acidic conditions (pH < 2), which can cause it to rearrange into the inactive compound veratramine.[6]
-
Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like ethanol (B145695) or DMSO. When making working dilutions, add the stock solution to the culture medium and mix thoroughly to avoid precipitation. Prepare fresh dilutions for each experiment and store the stock solution desiccated at -20°C.[13]
-
Data Presentation
Table 1: Effective Concentrations of this compound in Various In Vitro Models
| Cell Type/Model | Serum Concentration | Effective this compound Concentration | Observed Effect | Reference |
| Shh-Light II (Reporter Cells) | 0.5% Bovine Calf Serum | IC50 ≈ 150 nM (for BODIPY-cyclopamine) | Inhibition of Shh signaling | [1] |
| Mouse Whole-Embryo Culture | Not specified | 2.0 µM | Induction of dysmorphogenesis | [14][15] |
| Glioblastoma Multiforme (GBM) Cells | 0.5% Serum | 5-10 µM | Inhibition of Gli1 expression and cell growth | [8] |
| Breast Cancer Cells (MCF-7, MDA-MB-231) | 10% Fetal Calf Serum | 10-20 µM | Reduced proliferation, G1 cell cycle arrest | [10] |
| Renal Cancer Cells (RenCa) | Not specified | 5 µM | Maximum inhibition of cell proliferation | [11] |
| Human Pulmonary Arterial Smooth Muscle Cells | Not specified | 5-20 µM | Reduction of hypoxia-induced cell viability | [12] |
Experimental Protocols
Protocol 1: Hedgehog Pathway Reporter Assay
This protocol is adapted for Shh-Light II cells, which contain a stably transfected Gli-responsive luciferase reporter.[9][16]
-
Cell Seeding: Plate Shh-Light II cells in a 96-well, white, clear-bottom plate at a density that will result in a confluent monolayer the next day. Culture in DMEM supplemented with 10% bovine calf serum, 0.4 mg/mL geneticin, and 0.15 mg/mL Zeocin™.[9]
-
Cell Starvation: Once cells are confluent, gently aspirate the growth medium. Wash once with sterile PBS. Replace the medium with low-serum DMEM (containing 0.5% bovine calf serum).[9][16]
-
Treatment:
-
Prepare serial dilutions of this compound in the 0.5% serum DMEM.
-
Add the desired concentration of a Hh pathway agonist (e.g., recombinant Shh protein or a Smoothened agonist like SAG) to all wells except the negative controls.
-
Add the this compound dilutions to the appropriate wells. Include vehicle-only (e.g., ethanol or DMSO) controls.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Luciferase Measurement: Aspirate the medium. Lyse the cells and measure luciferase activity using a commercial kit (e.g., Dual-Glo® Luciferase Assay System) according to the manufacturer's instructions and a plate-reading luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Plot the normalized luciferase activity against the log of this compound concentration to determine the IC50 value.
Protocol 2: Cell Proliferation (MTT) Assay
This protocol assesses the effect of this compound on cell viability and proliferation.[10]
-
Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to attach overnight in their standard growth medium (e.g., DMEM with 10% FCS).[10]
-
Serum Adjustment (Optional but Recommended): If desired, replace the growth medium with a low-serum medium (e.g., 0.5% FCS) a few hours before treatment.
-
Treatment: Prepare dilutions of this compound in the appropriate culture medium. Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well. Express the results as a percentage of the vehicle-treated control cells. Plot the percent viability against this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: The Sonic Hedgehog (Hh) signaling pathway and the inhibitory action of this compound on Smoothened (Smo).
Caption: Recommended experimental workflow for testing this compound activity, highlighting the serum adjustment step.
References
- 1. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C27H41NO2 | CID 442972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chm.bris.ac.uk [chm.bris.ac.uk]
- 7. Serum protein binding displacement: theoretical analysis using a hypothetical radiopharmaceutical and experimental analysis with 123I-N-isopropyl-p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Bioactivity by Extraction Method from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sapphire Bioscience [sapphirebioscience.com]
- 14. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist this compound in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
long-term storage and handling of cyclopamine
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in the long-term storage, handling, and experimental application of cyclopamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for long-term storage of solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1] When stored under these conditions, it is stable for at least four years.
Q2: How should I prepare and store a stock solution of this compound?
To prepare a stock solution, dissolve solid this compound in an appropriate organic solvent such as ethanol (B145695) or Dimethyl Sulfoxide (DMSO).[2] For cell culture applications, it is recommended to prepare a high-concentration stock solution, for example, 10 mM in DMSO.[3] Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When stored at -80°C, the stock solution is stable for up to 6 months, and at -20°C, for up to 1 month.[4]
Q3: What are the best practices for handling this compound safely in the laboratory?
This compound should be handled with care. It is recommended to use personal protective equipment, including gloves and safety glasses. Work with this compound in a well-ventilated area or a fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.
Troubleshooting Guides
Issue 1: this compound precipitates out of my stock solution or cell culture medium.
Possible Causes:
-
Low Solubility in Aqueous Media: this compound has poor water solubility.[2]
-
Improper Dissolution: The compound may not have been fully dissolved when preparing the stock solution.
-
High Final Concentration of Organic Solvent: While organic solvents are necessary to dissolve this compound, high concentrations can be toxic to cells and can also cause the compound to precipitate when diluted into aqueous media.[5]
-
Temperature Fluctuations: Repeated freeze-thaw cycles or storage at improper temperatures can lead to precipitation.[6]
Solutions:
-
Proper Stock Solution Preparation: Ensure this compound is completely dissolved in the organic solvent before further dilution. Gentle warming or sonication can aid in dissolution.[7]
-
Minimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium as low as possible, typically below 0.5%.[8]
-
Two-Step Dilution for Aqueous Solutions: For use in aqueous buffers or media, first dissolve this compound in a small amount of ethanol and then dilute this solution into the aqueous medium.[1]
-
Freshly Prepare Working Solutions: It is best to prepare working solutions fresh for each experiment to minimize the chances of precipitation. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Issue 2: I am observing high levels of cytotoxicity or unexpected cell death in my experiments.
Possible Causes:
-
High this compound Concentration: At high concentrations, this compound can induce off-target effects and cytotoxicity that are independent of the Hedgehog signaling pathway.[9][10] Some studies have shown that high doses can induce apoptosis through mechanisms unrelated to Smoothened (Smo) inhibition.[8]
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at high concentrations.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound and the solvents used.
Solutions:
-
Perform a Dose-Response Experiment: Determine the optimal, non-toxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT or CCK-8 assay).[11][12]
-
Control for Solvent Effects: Always include a vehicle control (cell culture medium with the same concentration of the solvent used for this compound) in your experiments to distinguish between the effects of the compound and the solvent.
-
Lower this compound Concentration: Use the lowest concentration of this compound that effectively inhibits the Hedgehog pathway to minimize off-target effects.
Issue 3: this compound is not inhibiting the Hedgehog signaling pathway in my assay.
Possible Causes:
-
Degraded Compound: Improper storage or handling of the solid compound or stock solution may have led to its degradation.
-
Incorrect Concentration: Errors in calculation or pipetting can result in a final concentration that is too low to be effective.
-
Cell Line Insensitivity: The cell line you are using may not have an active Hedgehog signaling pathway, or the pathway activation may be independent of Smoothened.[2]
-
Assay Issues: Problems with the assay itself, such as the reporter construct or measurement technique, could be the source of the issue.
Solutions:
-
Use a Fresh Aliquot: Always use a fresh aliquot of a properly stored stock solution for your experiments.
-
Verify Calculations and Pipetting: Double-check all calculations and ensure your pipettes are calibrated correctly.
-
Use a Positive Control Cell Line: Confirm your experimental setup with a cell line known to be responsive to this compound.
-
Validate Pathway Activity: Ensure that the Hedgehog pathway is active in your cell line of choice before conducting inhibition experiments.
-
Include a Positive Control for Inhibition: Use a known activator of the Hedgehog pathway (e.g., SAG) to confirm that your assay can detect pathway modulation.[13]
Data Presentation
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| Ethanol | ≥20 mg/mL | [7] |
| DMSO | ≥6.86 mg/mL | [2] |
| Methanol | 0.7 mg/mL | [7] |
| Water | Insoluble | [2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | [4] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | [4] |
| Aqueous Solution | 4°C | Not recommended for >1 day | [1] |
Experimental Protocols
Protocol 1: Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition
This assay quantifies the activity of the Hedgehog pathway by measuring the transcriptional activity of the Gli transcription factor.
Materials:
-
NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Low serum DMEM (e.g., 0.5% FBS).
-
Hedgehog pathway agonist (e.g., SAG).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Methodology:
-
Cell Plating: Seed the Gli-luciferase reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.[14]
-
Compound Addition: Prepare serial dilutions of this compound in low serum DMEM. Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and a positive control for inhibition (a known concentration of this compound).
-
Pathway Activation: Immediately after adding the compounds, add the Hedgehog pathway agonist (e.g., SAG) to all wells except for the unstimulated control wells.[14]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[13]
-
Cell Lysis and Luciferase Assay:
-
Equilibrate the plate and the Dual-Luciferase® Reporter Assay System reagents to room temperature.
-
Remove the culture medium and add the luciferase assay reagent to each well as per the manufacturer's instructions.
-
Incubate for the recommended time to allow for cell lysis and signal generation.[14]
-
-
Data Acquisition and Analysis:
-
Measure the firefly and Renilla luciferase activities using a luminometer.[13]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value of this compound.
-
Protocol 2: Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest.
-
Complete culture medium.
-
This compound stock solution.
-
96-well tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).[15]
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.[15]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[15]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Visualizations
Caption: The Hedgehog signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for a Gli-luciferase reporter assay.
Caption: A logical troubleshooting guide for common issues in this compound experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cyclin-d1.com [cyclin-d1.com]
- 3. broadpharm.com [broadpharm.com]
- 4. This compound-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound Inhibition of Human Breast Cancer Cell Growth Independent of Smoothened (Smo) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Cyclopamine's Hedgehog Pathway Inhibition: A Comparative Validation Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cyclopamine's efficacy in inhibiting the Hedgehog (Hh) signaling pathway against other notable inhibitors. Supported by experimental data, this document details the methodologies of key validation assays and presents quantitative comparisons to aid in the selection of appropriate research tools.
The Hedgehog signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. This compound, a naturally occurring steroidal alkaloid, was one of the first identified inhibitors of this pathway. It exerts its effect by directly binding to and inhibiting Smoothened (SMO), a key signal transducer in the Hh cascade. This guide validates this compound's inhibitory action and compares its performance with other well-established and emerging Hh pathway inhibitors.
Mechanism of Action: Targeting Smoothened
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor, Patched (PTCH). In the absence of the ligand, PTCH inhibits the activity of SMO. Upon ligand binding, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then translocate to the nucleus to induce the expression of Hh target genes, which are involved in cell proliferation and survival.
This compound and many other synthetic inhibitors act as SMO antagonists. By binding to SMO, they prevent its activation and subsequent downstream signaling, leading to the suppression of Hh target gene expression.[1][2]
Quantitative Comparison of Inhibitor Potency
The efficacy of Hedgehog pathway inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of an inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the reported potencies of this compound and several alternative inhibitors in various cell-based assays.
| Inhibitor | Target | Assay Type | Cell Line/System | IC50 / EC50 |
| This compound | SMO | Hh cell assay | Not Specified | 46 nM[3] |
| Shh-LIGHT2 reporter assay | NIH-3T3 | 300 nM[4] | ||
| Proliferation Assay | Thyroid Cancer Cells | ~5.0 - 11.0 µM[5] | ||
| Vismodegib (B1684315) (GDC-0449) | SMO | Gli-luciferase reporter assay | Not Specified | ~3 nM |
| Sonidegib (LDE225) | SMO | Gli-luciferase reporter assay | Not Specified | ~1.4 nM |
| Saridegib (IPI-926) | SMO | Gli-luciferase reporter assay | Murine and human cell lines | ~30-fold more potent than this compound |
| Taladegib (LY2940680) | SMO | Not Specified | Not Specified | Not Specified |
| Glasdegib (PF-04449913) | SMO | Not Specified | Not Specified | Not Specified |
| BMS-833923 | SMO | Not Specified | Not Specified | Not Specified |
| GANT61 | GLI1/GLI2 | Gli-luciferase reporter assay | NIH-3T3 | ~5 µM[6][7] |
| Cell Viability Assay | Neuroblastoma Cell Lines | 5.8 - 13 µM[8] |
Supporting Experimental Data
Validation of Hedgehog pathway inhibition relies on demonstrating a downstream effect on target gene expression and subsequent cellular processes.
Downregulation of Hedgehog Target Genes
Treatment of cancer cells with this compound leads to a significant reduction in the mRNA levels of key Hedgehog target genes, GLI1 and PTCH1. For instance, in pancreatic cancer cell lines, this compound treatment resulted in a noticeable downregulation of both Gli1 and Ptch mRNA.[9] Similarly, in glioblastoma cells, this compound administration inhibited endogenous Gli1 mRNA expression by 21% at 5 µM and 51% at 10 µM.[10] Vismodegib has also been shown to downmodulate GLI1 expression in skin biopsies of patients.[11][12]
Inhibition of Cell Proliferation and Viability
By blocking the pro-proliferative signals of the Hedgehog pathway, inhibitors like this compound can effectively reduce cancer cell growth. In glioblastoma cell lines with high baseline levels of Gli1, 10 µM this compound almost completely abolished cell growth.[13] In thyroid cancer cell lines, this compound demonstrated IC50 values for proliferation ranging from approximately 5.0 to 11.0 µM.[5]
Experimental Protocols
To facilitate the independent validation of these findings, detailed protocols for three key assays are provided below.
Gli-Luciferase Reporter Assay
This cell-based assay is a standard method for quantifying the activity of the Hedgehog pathway at the level of GLI transcription factor activity.[5][14][15][16][17][18][19]
-
Materials:
-
NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay medium (e.g., DMEM with 0.5% FBS).
-
Hedgehog pathway agonist (e.g., SAG).
-
Test inhibitors (e.g., this compound).
-
96-well white, clear-bottom plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
-
-
Protocol:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density that will achieve confluency on the day of the assay. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in assay medium. Add the diluted inhibitor to the cells and incubate for 1-2 hours.
-
Pathway Activation: Add the Hedgehog pathway agonist (e.g., SAG at a final concentration of 100 nM) to all wells except the negative control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the reporter assay system manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
-
Quantitative Real-Time PCR (qPCR) for Hedgehog Target Genes
This assay measures the effect of inhibitors on the mRNA expression levels of downstream Hedgehog target genes.[20][21]
-
Materials:
-
Cancer cell line of interest.
-
Test inhibitors.
-
RNA isolation kit.
-
cDNA synthesis kit.
-
qPCR primers for target genes (e.g., GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH).
-
qPCR master mix.
-
Real-time PCR system.
-
-
Protocol:
-
Cell Treatment: Culture cells to a desired confluency and treat with the test inhibitor at various concentrations for a specified time (e.g., 24-48 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated to untreated samples.
-
Cell Proliferation/Viability Assay (e.g., MTT Assay)
This assay determines the effect of Hedgehog pathway inhibitors on the growth and viability of cancer cells.[10][22]
-
Materials:
-
Cancer cell line of interest.
-
Test inhibitors.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor and incubate for a desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Conclusion
The experimental data robustly validates this compound as a potent inhibitor of the Hedgehog signaling pathway. Its ability to directly target SMO, downregulate downstream target genes like GLI1 and PTCH1, and inhibit the proliferation of various cancer cell lines is well-documented. While this compound remains a valuable tool for in vitro and preclinical research, a number of synthetic SMO inhibitors, such as Vismodegib and Sonidegib, have been developed with improved potency and pharmacokinetic properties, leading to their clinical approval for certain cancers. For researchers investigating the Hedgehog pathway, the choice of inhibitor will depend on the specific experimental context, with this compound serving as a foundational benchmark and the newer generation of inhibitors offering enhanced potency for translational studies.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.direct [scholars.direct]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Blockade of Hedgehog Signaling Inhibits Pancreatic Cancer Invasion and Metastases: A New Paradigm for Combination Therapy in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Profile of vismodegib and its potential in the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. web.stanford.edu [web.stanford.edu]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. med.emory.edu [med.emory.edu]
- 20. benchchem.com [benchchem.com]
- 21. QPCR Protocol [protocols.io]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to Hedgehog Pathway Inhibitors: Cyclopamine, Vismodegib, and Sonidegib
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has emerged as a significant therapeutic target in oncology due to its aberrant reactivation in various malignancies.[1] This guide provides a detailed, objective comparison of three key inhibitors of the Hh pathway: the naturally derived steroidal alkaloid cyclopamine, and the two FDA-approved synthetic small molecules, vismodegib (B1684315) and sonidegib. This comparison is supported by experimental data to aid researchers and drug development professionals in their understanding and application of these compounds.
Mechanism of Action: Targeting the Smoothened Receptor
The canonical Hh signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon ligand binding, this inhibition is relieved, activating SMO and triggering a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors, which then drive the expression of Hh target genes.[2][3]
This compound, vismodegib, and sonidegib all function as antagonists of the SMO receptor.[4][5][6] By binding to SMO, they prevent its activation and subsequent downstream signaling, effectively shutting down the Hh pathway.[5][7] While all three bind to SMO, vismodegib and sonidegib were developed as more potent and clinically viable alternatives to this compound, which has limitations due to its toxicity and poor physicochemical properties.[8][9]
Chemical Structures
The chemical structures of this compound, vismodegib, and sonidegib are distinct, reflecting their different origins and development pathways.
| Inhibitor | Chemical Structure |
| This compound | |
| Vismodegib | |
| Sonidegib |
Chemical structures are provided for informational purposes.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound, vismodegib, and sonidegib in inhibiting the Hh pathway, typically measured through a GLI-luciferase reporter assay.
| Inhibitor | IC50 (approx.) | Cell Line/Assay Condition |
| This compound | ~200 - 500 nM | Varies across different cell lines |
| Vismodegib (GDC-0449) | ~3 nM | Human embryonic palatal mesenchyme (HEPM) cells |
| Sonidegib (LDE-225) | ~1.3 - 2.5 nM | Varies across different cell lines |
Note: IC50 values can vary depending on the cell line, assay conditions, and specific publication. The values presented here are approximations for comparative purposes.
Pharmacokinetic Properties
The pharmacokinetic profiles of these inhibitors are crucial for their clinical utility, influencing dosing, efficacy, and potential for drug-drug interactions.
| Parameter | This compound | Vismodegib | Sonidegib |
| Administration | Oral (limited by poor solubility) | Oral | Oral |
| Bioavailability | Low and variable | ~31.8% (single dose) | ~7% (continuous dosing) |
| Plasma Protein Binding | High | >99% | >97% |
| Elimination Half-life | Not well-defined in humans | ~4 days (continuous dosing) | ~28 days |
| Metabolism | Hepatic | Primarily via oxidation and glucuronidation | Primarily via oxidation |
Clinical Efficacy in Basal Cell Carcinoma (BCC)
Vismodegib and sonidegib are both approved for the treatment of advanced basal cell carcinoma (BCC), a cancer type heavily reliant on aberrant Hh signaling.[2][10]
| Parameter | Vismodegib | Sonidegib |
| Indication | Locally advanced and metastatic BCC | Locally advanced BCC |
| Objective Response Rate (ORR) - Locally Advanced BCC | 43% | 44% |
| Objective Response Rate (ORR) - Metastatic BCC | 30% | Not indicated |
Data from pivotal clinical trials (ERIVANCE for vismodegib and BOLT for sonidegib).[11][12][13]
Safety and Tolerability
A significant consideration in the clinical use of Hh inhibitors is their side-effect profile, which is largely considered a class effect.
| Adverse Event | Vismodegib (Frequency) | Sonidegib (Frequency) |
| Muscle Spasms | ~72% | ~54% |
| Alopecia (Hair Loss) | ~64% | ~49% |
| Dysgeusia (Taste Alteration) | ~55% | ~46% |
| Weight Decrease | ~45% | ~32% |
| Fatigue | ~40% | ~39% |
| Nausea | ~30% | ~39% |
Frequencies are approximate and based on data from pivotal clinical trials.[14][15][16] Some studies suggest that sonidegib may be associated with a slightly lower incidence of muscle spasms, alopecia, and dysgeusia compared to vismodegib.[14][17]
Experimental Protocols
GLI-Luciferase Reporter Assay for Hh Pathway Inhibition
Objective: To quantitatively measure the inhibitory activity of a compound on the Hedgehog signaling pathway.
Materials:
-
NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay medium: DMEM with 0.5% FBS.
-
Sonic Hedgehog (Shh) conditioned media or recombinant Shh protein.
-
Test compounds (this compound, Vismodegib, Sonidegib) dissolved in DMSO.
-
96-well white, clear-bottom cell culture plates.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of growth medium and incubate overnight.
-
Compound Treatment: The following day, replace the growth medium with 90 µL of assay medium. Add 10 µL of the test compound at various concentrations (prepared in assay medium). Include a vehicle control (DMSO).
-
Pathway Activation: After 1-2 hours of compound incubation, add 10 µL of Shh agonist to each well to stimulate the Hh pathway.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Measurement: Following incubation, measure firefly and Renilla luciferase activities using a luminometer according to the Dual-Luciferase® Reporter Assay System manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.[18]
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of Hh inhibitors on cancer cells.
Materials:
-
Cancer cell line with an active Hh pathway (e.g., Daoy medulloblastoma cells).
-
Complete growth medium.
-
Test compounds dissolved in DMSO.
-
96-well clear cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate spectrophotometer.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).[18][19]
Visualizations
Caption: The canonical Hedgehog signaling pathway.
Caption: Mechanism of action of SMO inhibitors.
Caption: Experimental workflow for inhibitor evaluation.
References
- 1. This compound modulates smoothened receptor activity in a binding position dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Hedgehog Signaling for the Treatment of Basal Cell Carcinoma and the Development of Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. A Review of Hedgehog Inhibitors Sonidegib and Vismodegib for Treatment of Advanced Basal Cell Carcinoma - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 13. targetedonc.com [targetedonc.com]
- 14. Evaluation of the Tolerability of Hedgehog Pathway Inhibitors in the Treatment of Advanced Basal Cell Carcinoma: A Narrative Review of Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Using drug scheduling to manage adverse events associated with hedgehog pathway inhibitors for basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Natural Product Inhibitors of the Hedgehog Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant reactivation in adults is a key driver in the development and progression of several cancers, including basal cell carcinoma and medulloblastoma. This has spurred the discovery and development of Hh pathway inhibitors as a promising therapeutic strategy. While synthetic inhibitors have seen clinical success, natural products continue to be a valuable source of novel inhibitory scaffolds.
This guide provides a data-driven, objective comparison of cyclopamine, the archetypal natural product Hh inhibitor, with other naturally derived compounds that modulate this pathway. We present quantitative data on their inhibitory potency, detail the experimental protocols for their evaluation, and illustrate their mechanisms of action.
Quantitative Comparison of Inhibitor Potency
The potency of Hedgehog pathway inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). The following table summarizes the reported values for this compound and other notable natural product inhibitors. It is important to note that IC50 values can vary depending on the specific cell line and assay conditions used.
| Inhibitor | Natural Source | Target | Assay Type | Cell Line/System | IC50 / Kd |
| This compound | Veratrum californicum (corn lily) | Smoothened (SMO) | Gli-luciferase reporter assay | Shh-LIGHT2 cells | ~200 nM[1] |
| Gli-luciferantagonismse reporter assay | U87-MG cells | ~5 µM[2] | |||
| Cell Viability (MTS) | Pancreatic Cancer Cell Lines | 8.79 to > 30 µM[3] | |||
| Jervine (B191634) | Veratrum species | Smoothened (SMO) | Hedgehog pathway inhibition | - | 500-700 nM[4][5][6] |
| Itraconazole | Aspergillus species (fungus) | Smoothened (SMO) | Gli-luciferase reporter assay | Shh-LIGHT2 cells | ~800 nM[7] |
| Gli1 mRNA transcription | Medulloblastoma spheres | ~100 nM[8] | |||
| Robotnikinin (B1679495) | Synthetic (inspired by natural products) | Sonic Hedgehog (Shh) ligand | Direct binding to ShhN | - | Kd of 3.1 µM[9][10][11][12] |
| Resveratrol (B1683913) | Grapes, berries, peanuts | Gli1 mRNA expression | TRAMP-C2 cells | <1 µM[13][14] | |
| Cell Viability (MTT) | SGC-7901 cells | 54.92 ± 2.52 µM[15] | |||
| Curcumin | Curcuma longa (turmeric) | Downregulation of Shh, Gli1, Ptch1 | Medulloblastoma cells | Not specified[16] | |
| Gli1 mRNA expression | TRAMP-C2 cells | Not specified[13][14] | |||
| Genistein (B1671435) | Soybeans | Hedgehog-Gli1 pathway | Prostate and gastric cancer cells | Not specified[17] |
Signaling Pathway and Mechanisms of Inhibition
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In its unbound state, PTCH1 inhibits the activity of the G protein-coupled receptor Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream, culminating in the activation of the GLI family of transcription factors. Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes that promote cell proliferation and survival.
Most natural product inhibitors, including this compound, jervine, and itraconazole, target SMO. This compound and jervine are steroidal alkaloids that directly bind to the seven-transmembrane domain of SMO, locking it in an inactive conformation.[18] Itraconazole, an antifungal agent, also targets SMO but appears to act at a site distinct from that of this compound.[7][16] A notable exception is robotnikinin, which functions upstream of SMO by directly binding to the Shh ligand itself, preventing it from activating PTCH1.[9][10][11][12] Other compounds, such as resveratrol and curcumin, have been shown to inhibit the pathway downstream, affecting the expression and activity of GLI transcription factors.[13][14][16]
Caption: The canonical Hedgehog signaling pathway and the points of inhibition for various natural products.
Experimental Protocols
Accurate and reproducible data are paramount in the evaluation of potential drug candidates. Below are detailed protocols for key in vitro assays used to characterize Hedgehog pathway inhibitors.
Gli-Luciferase Reporter Assay
This cell-based assay is a standard method for quantifying the activity of the Hedgehog pathway at the level of GLI transcription factor activity.
Objective: To determine the dose-dependent inhibition of Hedgehog pathway activity by a test compound.
Materials:
-
NIH/3T3 or Shh-LIGHT2 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS) or Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium or a small molecule agonist like SAG)
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the dual-reporter cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Inhibitor Treatment: Once the cells are confluent, replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% CS). Treat the cells with a serial dilution of the test compound. Include appropriate vehicle-treated controls.
-
Pathway Activation: Add the Hedgehog pathway agonist to all wells except for the unstimulated control.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a passive lysis buffer provided with the dual-luciferase reporter assay system.
-
Luminescence Measurement: Following the manufacturer's instructions, measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: A typical experimental workflow for evaluating Hedgehog pathway inhibitors using a dual-luciferase reporter assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.
Objective: To determine the effect of a test compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, medulloblastoma)
-
Complete growth medium
-
Test compound and vehicle control
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value for cytotoxicity.
Conclusion
Natural products represent a rich and diverse source of Hedgehog pathway inhibitors. This compound, the first-in-class natural product inhibitor, has been instrumental in elucidating the role of the Hh pathway in cancer and serves as a benchmark for the development of new therapeutics. Other natural products, such as jervine and itraconazole, also demonstrate potent inhibition of SMO, while compounds like robotnikinin offer a unique mechanism by targeting the Shh ligand directly. The data and protocols presented in this guide provide a foundation for researchers to objectively compare and further investigate these and other natural product inhibitors for their potential in cancer therapy. The continued exploration of nature's chemical diversity promises to yield novel and effective strategies for targeting the Hedgehog pathway in human disease.
References
- 1. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gli3 mediates cell survival and sensitivity to this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Jervine, Hedgehog (Hh) signaling inhibitor (CAS 469-59-0) | Abcam [abcam.com]
- 6. Jervine | CAS:469-59-0 | Hedgehog signaling Inhibitor | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Robotnikinin | 1132653-79-2 | Hedgehog (Hh) | MOLNOVA [molnova.com]
- 12. A small molecule that binds Hedgehog and blocks its signaling in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Common botanical compounds inhibit the hedgehog signaling pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resveratrol inhibits the hedgehog signaling pathway and epithelial-mesenchymal transition and suppresses gastric cancer invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Curcumin inhibits the Sonic Hedgehog signaling pathway and triggers apoptosis in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sonic hedgehog pathway mediates genistein inhibition of renal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Assays for Confirming Cyclopamine's Binding to Smoothened
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key experimental assays used to validate the direct binding of cyclopamine to its molecular target, the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. The methodologies detailed below are fundamental for researchers investigating Hedgehog signaling, developing novel SMO modulators, and characterizing drug-target interactions.
The steroidal alkaloid this compound is a pivotal tool in developmental biology and cancer research due to its specific inhibition of the Hedgehog signaling pathway. Its discovery and the subsequent confirmation of its direct interaction with SMO have paved the way for the development of targeted cancer therapies. This guide will delve into the primary assays employed to confirm this binding, presenting quantitative data, detailed protocols, and visual diagrams to facilitate understanding and experimental design.
Quantitative Comparison of Binding Assays
The following table summarizes quantitative data from various assays, offering a comparative look at the binding affinities and inhibitory concentrations of this compound and its derivatives for the Smoothened receptor.
| Assay Type | Ligand/Compound | Cell Line/System | Measured Value (Affinity/Potency) | Reference |
| Photoaffinity Cross-linking | PA-cyclopamine | Shh-LIGHT2 (mouse cultured cells) | IC₅₀ ≈ 150 nM | [1] |
| Photoaffinity Cross-linking | This compound | Shh-LIGHT2 (mouse cultured cells) | IC₅₀ ≈ 300 nM | [1] |
| Fluorescent Binding (BODIPY) | BODIPY-cyclopamine | Smo-expressing COS-1 cells | IC₅₀ = 150 nM (for Shh inhibition) | [1] |
| Competition Binding (BODIPY) | KAAD-cyclopamine | Smo-expressing COS-1 cells | Apparent Kᵢ ≈ 23 nM | [1] |
| Competition Binding (BODIPY) | SAG (Smo Agonist) | Smo-expressing Cos-1 cells | Apparent Kᵢ ≈ 59 nM | [2] |
| Competition Binding (BODIPY) | SANT-1 (Antagonist) | Smo-expressing Cos-1 cells | Apparent Kᵢ ≈ 4 nM | [2] |
| Radioligand Competition | [³H]-cyclopamine | Membranes from Smo-expressing cells | Kᵢ for SANT-1 ≈ 1.3 nM | [3] |
| NanoBRET Binding Assay | BODIPY-cyclopamine | ΔSMO HEK293 cells (Nluc-SMO) | Kₔ (Site 1) ≈ 35 nM | [4] |
| NanoBRET Binding Assay | BODIPY-cyclopamine | ΔSMO HEK293 cells (ΔCRD Nluc-SMO) | Kₔ (Site 2) ≈ 371 nM | [4] |
Key Experimental Assays and Protocols
Fluorescent Ligand Binding Assay using BODIPY-cyclopamine
This assay is a widely used method that relies on a fluorescent derivative of this compound, BODIPY-cyclopamine, to visualize and quantify binding to cells expressing the SMO receptor. It is adaptable for fluorescence microscopy, flow cytometry, and high-throughput screening.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture COS-1 or HEK293 cells in DMEM supplemented with 10% fetal bovine serum.
-
Transfect cells with a vector expressing the full-length Smoothened protein. For control experiments, use cells transfected with an empty vector or a non-binding mutant of SMO (e.g., SmoA1).[1]
-
-
Cell Preparation for Assay:
-
After 24-48 hours of transfection, harvest the cells using trypsin.
-
For assays with fixed cells, resuspend cells in a solution of 4% paraformaldehyde for 10 minutes at room temperature.[2]
-
Wash the cells with a suitable buffer (e.g., PBS or phenol (B47542) red-free DMEM with 0.5% bovine calf serum).
-
-
Binding Reaction:
-
Incubate the prepared cells with a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM).[2]
-
For competition assays, co-incubate with varying concentrations of unlabeled this compound or other test compounds.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Collect the cells by centrifugation.
-
Analyze the cell-associated fluorescence using a flow cytometer.
-
The specific binding is determined by the difference in fluorescence between SMO-expressing cells and control cells. For competition assays, the IC₅₀ value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration. The Kᵢ can then be calculated using the Cheng-Prusoff equation.
-
Workflow for a BODIPY-cyclopamine competition binding assay.
Photoaffinity Cross-linking Assay
This biochemical technique provides direct evidence of binding by covalently linking this compound to SMO. It utilizes a photoaffinity derivative of this compound (PA-cyclopamine) that, upon exposure to UV light, forms a covalent bond with nearby amino acid residues in the SMO binding pocket.
Experimental Protocol:
-
Probe Synthesis: Synthesize a photoaffinity reagent such as PA-cyclopamine, which can be radiolabeled (e.g., with ¹²⁵I) for detection.[1]
-
Cell Culture: Use cells expressing SMO, such as NIH-3T3 cells, which endogenously express the receptor, or a transiently transfected cell line for higher expression levels.[1]
-
Binding and Cross-linking:
-
Incubate the live cells with the radiolabeled PA-cyclopamine probe.
-
For competition experiments, include a potent, unlabeled this compound derivative like KAAD-cyclopamine at a concentration sufficient to inhibit binding (e.g., 20 nM).[1]
-
Expose the cells to UV light to activate the photoaffinity label and induce cross-linking.
-
-
Analysis:
-
Lyse the cells and immunoprecipitate the SMO protein using a specific antibody.
-
Separate the proteins by SDS-PAGE.
-
Detect the radiolabeled, cross-linked SMO protein by autoradiography. A reduction in the radioactive signal in the presence of the competitor confirms specific binding.
-
NanoBRET-based Binding Assay
This is a highly sensitive, real-time assay performed in living cells. It measures Bioluminescence Resonance Energy Transfer (BRET) between SMO tagged with NanoLuc luciferase (Nluc-SMO) and a fluorescent ligand like BODIPY-cyclopamine.
Experimental Protocol:
-
Construct Generation: Create an expression vector for SMO that is N-terminally tagged with Nanoluciferase (Nluc-SMO).[5][6]
-
Cell Culture and Transfection:
-
Use a cell line with no endogenous SMO expression (e.g., ΔSMO HEK293 cells) to reduce background signal.[4]
-
Transfect these cells with the Nluc-SMO construct.
-
-
Assay Performance:
-
Plate the transfected cells in a white, 96-well plate.
-
Add the Nluc substrate (furimazine) to the cells.
-
Add BODIPY-cyclopamine at various concentrations to perform saturation binding experiments, or a fixed concentration for competition assays.
-
For competition experiments, add varying concentrations of unlabeled test compounds.
-
-
Data Acquisition:
-
Measure the emissions at two wavelengths simultaneously: one for the Nluc donor (e.g., ~460 nm) and one for the BODIPY-cyclopamine acceptor (e.g., ~525 nm).
-
The NanoBRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET ratio against the ligand concentration to determine binding affinity (Kₔ) or inhibitory constants (IC₅₀). This assay is particularly powerful for kinetic analysis of ligand binding in real-time.[5]
-
Hedgehog Signaling Pathway and this compound's Mechanism of Action
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is linked to several types of cancer. The pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to the 12-pass transmembrane receptor Patched (PTCH). In the absence of a Hh ligand, PTCH represses the activity of the 7-transmembrane protein Smoothened (SMO).[7][8] Upon Hh binding, this inhibition is relieved, allowing SMO to become active. Activated SMO then triggers a downstream cascade involving the Suppressor of fused (SUFU) and ultimately leads to the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of Hh target genes.[8][9]
This compound acts as a direct antagonist of SMO. By binding to the heptahelical bundle of SMO, it stabilizes the receptor in an inactive conformation, thereby preventing the downstream signaling cascade even in the presence of Hh ligand or in cases of PTCH inactivation.[1]
The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
References
- 1. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Cyclopamine Derivatives: Unveiling Potency and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The steroidal alkaloid cyclopamine, initially identified as a teratogen, has emerged as a pivotal tool in cancer research due to its specific inhibition of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant Hh signaling is a known driver in various malignancies, making its inhibition a promising therapeutic strategy.[3][4] However, the clinical utility of this compound itself is hampered by its low potency, poor solubility, and metabolic instability.[5][6] This has spurred the development of a range of this compound derivatives with improved pharmacological properties. This guide provides an objective comparison of the performance of key this compound derivatives, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of this compound and Its Derivatives
The efficacy of this compound and its derivatives is primarily assessed by their ability to inhibit the Hedgehog signaling pathway, often quantified by the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The data presented below summarizes the inhibitory potency of several key derivatives compared to the parent compound, this compound.
| Compound | Derivative Type | Cell Line/Assay | IC50 (nM) | Fold Improvement vs. This compound | Reference |
| This compound | Natural Product | Shh-LIGHT2 | 300 | - | [7] |
| Hh cell assay | 46 | - | [8] | ||
| KAAD-Cyclopamine | Semisynthetic | Shh-LIGHT2 | 20 | 15x | [7] |
| Purmorphamine-induced pathway activation | 3 | 100x (vs. Shh-LIGHT2) | [9] | ||
| Saridegib (B1684313) (IPI-926) | Semisynthetic | C3H10T1/2 (WT SMO) | 9 | ~33x (vs. Shh-LIGHT2) | [10] |
| C3H10T1/2 (D473H SMO mutant) | 244 | - | [10] | ||
| Vismodegib (B1684315) (GDC-0449) | Synthetic | - | Potency is generally higher than this compound, but direct IC50 comparison in the same assay is not readily available in the provided results. | - | [11][12] |
| Sonidegib (LDE-225) | Synthetic | - | Similar to Vismodegib, it has higher potency than this compound, with some studies suggesting comparable or slightly better efficacy than Vismodegib in certain contexts. | - | [11][13] |
Note: IC50 values can vary depending on the cell line, assay conditions, and the specific agonist used to stimulate the Hedgehog pathway. The fold improvement is an approximation based on the available data.
Key Derivatives and Their Advantages
KAAD-Cyclopamine: This derivative demonstrates a significant increase in potency, being approximately 15 to 100 times more effective than this compound in inhibiting the Hh pathway.[5][7][14] Its improved efficacy makes it a valuable tool for in vitro studies requiring potent and specific pathway inhibition.
Saridegib (IPI-926): As a semisynthetic derivative, saridegib not only shows enhanced potency but also exhibits activity against certain drug-resistant mutants of Smoothened (SMO), the molecular target of these inhibitors.[10][15] This suggests a potentially broader therapeutic window and a means to overcome some forms of acquired resistance.
Vismodegib and Sonidegib: These fully synthetic derivatives have successfully translated into clinically approved drugs for the treatment of basal cell carcinoma.[16][17] They offer improved oral bioavailability and pharmacokinetic profiles compared to this compound, making them suitable for systemic administration in patients.[11][13] While their efficacy is comparable, there are some differences in their pharmacokinetic properties and approved indications.[16][17][18]
Experimental Protocols
A fundamental technique for quantifying the activity of this compound derivatives is the Gli-Luciferase Reporter Assay . This assay measures the transcriptional activity of the Gli family of transcription factors, which are the downstream effectors of the Hedgehog pathway.
Gli-Luciferase Reporter Assay Protocol
Objective: To determine the dose-dependent inhibition of Hedgehog pathway activity by a test compound.
Materials:
-
NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.
-
Test compounds (e.g., this compound, KAAD-cyclopamine, saridegib) dissolved in a suitable solvent (e.g., DMSO).
-
Hedgehog pathway agonist (e.g., Sonic Hedgehog (Shh) conditioned media or Purmorphamine).
-
Dual-Luciferase® Reporter Assay System.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NIH-3T3 Gli-luciferase reporter cells into a 96-well plate at a density that will result in a confluent monolayer on the day of treatment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: On the day of the experiment, replace the growth medium with a low-serum medium containing the desired concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Pathway Activation: After a pre-incubation period with the test compound (e.g., 1-2 hours), add the Hedgehog pathway agonist (e.g., Shh conditioned media or Purmorphamine) to the wells.
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
Cell Lysis: Aspirate the medium and lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[19][20][21]
Visualizing the Molecular Landscape
To understand the context of this comparative analysis, it is essential to visualize the Hedgehog signaling pathway and the experimental workflow.
Caption: The Hedgehog Signaling Pathway and the point of inhibition by this compound derivatives.
Caption: Workflow for determining the IC50 of Hedgehog pathway inhibitors.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. ajosr.org [ajosr.org]
- 6. This compound, a naturally occurring alkaloid, and its analogues may find wide applications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Sonidegib and vismodegib in the treatment of patients with locally advanced basal cell carcinoma: a joint expert opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chm.bris.ac.uk [chm.bris.ac.uk]
- 15. Saridegib - Wikipedia [en.wikipedia.org]
- 16. targetedonc.com [targetedonc.com]
- 17. A Review of Hedgehog Inhibitors Sonidegib and Vismodegib for Treatment of Advanced Basal Cell Carcinoma - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 18. A Matching-Adjusted Indirect Comparison of Sonidegib and Vismodegib in Advanced Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. web.stanford.edu [web.stanford.edu]
- 21. benchchem.com [benchchem.com]
Validating Cyclopamine's Specificity for the Hedgehog Pathway: A Comparative Guide
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and for adult tissue maintenance.[1][2] Aberrant activation of this pathway is implicated in the development and progression of several cancers, including basal cell carcinoma and medulloblastoma, making it a significant target for therapeutic intervention.[2][3] Cyclopamine, a naturally occurring steroidal alkaloid, was one of the first identified inhibitors of the Hh pathway and has been an invaluable tool in dissecting its function.[4][5] This guide provides an objective comparison of this compound's specificity against other alternatives, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their work.
Mechanism of Action: this compound's Role in Hedgehog Signaling
The canonical Hedgehog pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) binds to the transmembrane receptor Patched (PTCH).[6][7] In the absence of a ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO), preventing downstream signaling.[7][8] Upon SHH binding, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3).[8][9] These factors then translocate to the nucleus to induce the expression of Hh target genes.[2]
This compound exerts its inhibitory effect by directly binding to the heptahelical bundle of SMO.[6][10][11] This action locks SMO in an inactive state, effectively blocking the entire downstream signaling cascade, even in the presence of Hh ligands or inactivating mutations in PTCH.[4][11]
Comparative Analysis of Hedgehog Pathway Inhibitors
While this compound is a potent inhibitor, its therapeutic potential is limited by factors such as low solubility and potential off-target effects at higher concentrations.[3][5] This has led to the development of synthetic SMO inhibitors with improved pharmacological properties. A comparison with other well-known inhibitors is crucial for evaluating specificity.
| Inhibitor | Primary Target | IC50 / EC50 (Hedgehog Pathway) | Known Off-Target Effects & Common Side Effects |
| This compound | Smoothened (SMO) | ~46 nM - 300 nM in specific cell assays.[10][12] Can be in the µM range in other cell lines.[13] | Modulates MAPK/ERK pathway, suppresses NF-κB, downregulates estrogen receptor-α.[1] General cytotoxicity at higher concentrations.[3] |
| Vismodegib (B1684315) (GDC-0449) | Smoothened (SMO) | ~3 nM | Muscle spasms, alopecia (hair loss), dysgeusia (taste alteration), weight loss, fatigue.[14][15][16] |
| Sonidegib (LDE225) | Smoothened (SMO) | ~1.3 - 2.5 nM | Muscle spasms, alopecia, dysgeusia, nausea, increased creatine (B1669601) kinase (CK), fatigue.[17][18] Shown to have limited off-target activity in broad panel screens.[17] |
| JK184 | Gli-dependent transcription | ~30 nM[19] | Acts downstream of SMO, offering an alternative for SMO-mutant cancers.[4][19] |
Experimental Protocols for Validating Specificity
To rigorously validate the specificity of this compound or any inhibitor for the Hedgehog pathway, a series of well-defined experiments are necessary.
Gli-Responsive Luciferase Reporter Assay
This cell-based assay is the gold standard for quantifying Hh pathway activity by measuring the transcriptional activity of GLI.
-
Principle: Cells are co-transfected with a firefly luciferase reporter plasmid under the control of a GLI-responsive promoter and a Renilla luciferase plasmid for normalization. Inhibition of the Hh pathway leads to a decrease in firefly luciferase expression.
-
Methodology:
-
Cell Culture and Transfection: Plate Shh-responsive cells (e.g., Shh-LIGHT2 cells, which are NIH-3T3 cells stably transfected with the reporters) in a 96-well plate.[20]
-
Inhibitor Treatment: After 24 hours, treat cells with varying concentrations of this compound or other inhibitors. A vehicle control (e.g., DMSO) must be included.
-
Pathway Activation: Concurrently, stimulate the pathway with a Smoothened agonist (e.g., SAG) or recombinant SHH ligand.[19]
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[19]
-
Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle-treated, pathway-activated control.
-
Target Gene Expression Analysis by qPCR
This assay confirms that the inhibitor affects the downstream transcriptional output of the Hh pathway.
-
Principle: Measures the mRNA levels of Hh target genes, such as GLI1 and PTCH1, which should decrease upon pathway inhibition.
-
Methodology:
-
Cell Treatment: Treat Hh-responsive cells (e.g., mouse embryonic fibroblasts or specific cancer cell lines) with the inhibitor at desired concentrations for 24-72 hours.[21][22]
-
RNA Extraction: Isolate total RNA from the cells using a standard method (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in target gene expression using the ΔΔCt method.
-
Cell Viability and Cytotoxicity Assays
These assays distinguish between specific pathway inhibition and general cytotoxicity. The effects of this compound should ideally be observed only in cell lines with active Hh signaling.[21]
-
Principle: An MTT or similar assay measures the metabolic activity of cells, which correlates with cell viability.
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate. It is critical to use both Hh-dependent (e.g., U87-MG glioma cells) and Hh-independent cell lines.[21]
-
Inhibitor Treatment: Treat cells with a range of inhibitor concentrations for a set period (e.g., 48-72 hours).
-
MTT Reagent Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Plot cell viability against inhibitor concentration to determine the IC50 for growth inhibition and compare the values between Hh-dependent and Hh-independent cell lines.
-
Counterscreening Assays
To confirm that the inhibitor's effect is not due to non-specific transcriptional repression, a counterscreen using a constitutively active, Hh-independent reporter is essential.
-
Principle: An assay utilizing a reporter driven by a strong, constitutive promoter (e.g., SV40) should be unaffected by a specific Hh pathway inhibitor.[20]
-
Methodology:
-
Transfection: Transfect cells with a plasmid containing a luciferase gene driven by an SV40 or similar promoter.
-
Treatment and Analysis: Treat the cells with the inhibitor at concentrations that were effective in the Gli-luciferase assay.
-
Evaluation: A specific Hh inhibitor should not significantly reduce the luciferase activity in this assay.[20]
-
Conclusion
This compound is a foundational tool for studying the Hedgehog pathway, acting as a specific antagonist of Smoothened.[10][23] Its specificity is supported by its ability to inhibit Hh signaling at nanomolar concentrations in various assays and its lack of cytotoxicity in cells that do not rely on the pathway.[1][12][21] However, researchers must be cautious, as off-target effects on other signaling pathways, such as MAPK/ERK, and general cell growth have been reported, particularly at higher concentrations that may be required in some experimental models.[1][3][8] For therapeutic applications, newer synthetic inhibitors like vismodegib and sonidegib offer greater potency and improved pharmacological profiles. Rigorous validation using a combination of on-target, off-target, and functional assays is paramount to accurately interpret experimental results and advance the development of targeted cancer therapies.
References
- 1. This compound is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. I only have eye for ewe: the discovery of this compound and development of Hedgehog pathway-targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ajosr.org [ajosr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigations on Inhibitors of Hedgehog Signal Pathway: A Quantitative Structure-Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibition of Human Breast Cancer Cell Growth Independent of Smoothened (Smo) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Adverse events associated with vismodegib: insights from a real-world pharmacovigilance study using the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Side Effects and Tips | Erivedge® (vismodegib) [erivedge.com]
- 17. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experience with sonidegib in patients with advanced basal cell carcinoma: case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. pnas.org [pnas.org]
- 21. This compound-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of Hedgehog Signaling Inhibitors with Relevant Human Exposure by Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cancer-research-network.com [cancer-research-network.com]
A Comparative Guide to the Efficacy of Cyclopamine and Synthetic Smoothened Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is a known driver in a variety of cancers, including basal cell carcinoma and medulloblastoma. The G protein-coupled receptor, Smoothened (SMO), is a key transducer in this pathway, making it a prime target for therapeutic intervention. This guide provides an objective comparison of the naturally occurring SMO inhibitor, cyclopamine, and various synthetic SMO inhibitors, supported by experimental data to inform research and drug development decisions.
The Hedgehog Signaling Pathway and SMO Inhibition
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits the activity of SMO. Ligand binding to PTCH relieves this inhibition, allowing SMO to become active and trigger a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors. Activated GLI proteins then translocate to the nucleus to induce the expression of Hh target genes responsible for cell proliferation and survival. Both this compound and synthetic SMO inhibitors exert their effects by binding to and antagonizing SMO, thereby blocking the entire downstream signaling cascade.[1][2]
Quantitative Comparison of SMO Inhibitor Efficacy
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. The following table summarizes the IC50 values for this compound and a selection of synthetic SMO inhibitors from various in vitro assays. Lower IC50 values indicate higher potency.
| Inhibitor | Target | Assay Type | Cell Line | IC50 (nM) | Reference(s) |
| Natural Product | |||||
| This compound | SMO | Hh Cell Assay | TM3Hh12 | 46 | [3] |
| SMO | Shh-LIGHT2 Assay | NIH-3T3 | 300 | [4] | |
| SMO | Proliferation Assay | Thyroid Cancer Cells | 4640 - 11770 | [5] | |
| Synthetic Inhibitors | |||||
| Vismodegib (B1684315) (GDC-0449) | SMO | Cell-free Hh pathway assay | - | 3 | [6] |
| SMO | Gli-luciferase assay | - | 80 | [7] | |
| Sonidegib (LDE225) | SMO | Cell-free assay (mouse) | - | 1.3 | [6] |
| SMO | Cell-free assay (human) | - | 2.5 | [6] | |
| Saridegib (IPI-926) | SMO | Gli-luciferase reporter assay | Murine and Human cell lines | ~30-fold more potent than this compound | [8] |
| Glasdegib (PF-04449913) | SMO | Hh signaling assay | - | 5 | [6] |
| Taladegib (LY2940680) | SMO | Hh signaling assay | - | - | [6] |
| SANT-1 | SMO | Cell-based assay | - | 20 | [9] |
| MRT-81 | SMO | Shh-light2 cells | - | 41 | [6] |
| HH-13 | SMO | Reporter assay | - | <100 | [10][11] |
| HH-20 | SMO | Reporter assay | - | <100 | [10][11] |
Note: IC50 values can vary depending on the specific assay conditions, cell line used, and the method of pathway activation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor efficacy. Below are methodologies for two key assays used to characterize SMO inhibitors.
Gli-Luciferase Reporter Assay
This cell-based assay is a widely used method to quantify the activity of the Hedgehog signaling pathway.[12][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the Hedgehog signaling pathway.
Materials:
-
Cell Line: Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Assay Medium: Low-serum DMEM (e.g., 0.5% FBS).
-
Pathway Agonist: Smoothened Agonist (SAG) or Sonic Hedgehog (Shh) conditioned medium.
-
Test Compounds: this compound and synthetic SMO inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Lysis Buffer: Passive Lysis Buffer.
-
Luciferase Assay Reagents: Dual-Luciferase® Reporter Assay System.
-
Instrumentation: Luminometer.
Procedure:
-
Cell Seeding: Seed Shh-LIGHT2 cells into 96-well plates at a density that ensures they are 70-80% confluent on the day of the assay. Incubate for 16-24 hours.
-
Compound Treatment: Replace the growth medium with low-serum DMEM. Add serial dilutions of the test compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pathway Activation: Add a Smoothened agonist (e.g., 100 nM SAG) to all wells except for the negative control wells to induce Hedgehog pathway activation.[12]
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Remove the medium, wash the cells with PBS, and then add Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
BODIPY-Cyclopamine Competitive Binding Assay
This assay is used to determine if a test compound directly binds to the Smoothened receptor by competing with a fluorescently labeled ligand.[4][14]
Objective: To assess the binding affinity of a SMO inhibitor by measuring its ability to displace a fluorescently labeled ligand.
Materials:
-
Cell Line: HEK293 cells transiently or stably overexpressing the SMO receptor.
-
Fluorescent Ligand: BODIPY-cyclopamine.
-
Test Compounds: Unlabeled this compound (as a positive control) and synthetic SMO inhibitors.
-
Buffer: Phosphate-buffered saline (PBS) or other suitable binding buffer.
-
Instrumentation: Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Preparation: Harvest the SMO-expressing HEK293 cells and resuspend them in the binding buffer.
-
Competition Reaction: In a multi-well plate, incubate a fixed concentration of BODIPY-cyclopamine with increasing concentrations of the unlabeled test compound and the SMO-expressing cells.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium.
-
Washing (optional): Depending on the assay format, unbound fluorescent ligand may be removed by washing the cells.
-
Fluorescence Detection: Measure the fluorescence intensity of the cell-bound BODIPY-cyclopamine using a flow cytometer or a fluorescence plate reader.
-
Data Analysis:
-
A decrease in fluorescence intensity with increasing concentrations of the test compound indicates competitive binding to SMO.
-
Plot the fluorescence intensity against the logarithm of the competitor concentration.
-
Fit the data to a competition binding curve to determine the IC50 value, which represents the concentration of the inhibitor that displaces 50% of the fluorescent ligand.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the efficacy of SMO inhibitors.
Discussion and Conclusion
The naturally occurring steroidal alkaloid this compound was instrumental in identifying SMO as a druggable target within the Hedgehog pathway.[15] However, it possesses several limitations, including poor solubility, metabolic instability, and potential for off-target effects.[7][8]
Synthetic SMO inhibitors have been developed to overcome these limitations, offering significantly improved potency, selectivity, and pharmacokinetic properties.[8][16] As evidenced by the IC50 data, many synthetic inhibitors such as vismodegib and sonidegib are orders of magnitude more potent than this compound in cell-based assays.[6] These synthetic agents have demonstrated clinical efficacy, leading to the FDA approval of vismodegib and sonidegib for the treatment of advanced basal cell carcinoma.[16][17]
However, the development of resistance to SMO inhibitors, often through mutations in the SMO drug-binding pocket, remains a significant clinical challenge. Newer generations of synthetic inhibitors are being designed to be effective against these resistant mutants.[10]
References
- 1. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Hedgehog inhibitor this compound antagonizes chemoresistance of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ajosr.org [ajosr.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. targetedonc.com [targetedonc.com]
- 16. Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Cyclopamine's In Vivo Anti-Cancer Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-cancer effects of cyclopamine, a well-established Hedgehog (Hh) signaling pathway inhibitor, with other emerging alternatives. The data presented is collated from various preclinical studies, offering a valuable resource for researchers investigating novel cancer therapies targeting the Hh pathway.
The Hedgehog Signaling Pathway and this compound's Mechanism of Action
The Hedgehog signaling pathway is a crucial regulator of embryonic development and is aberrantly activated in several human cancers, including medulloblastoma, pancreatic cancer, and certain types of prostate cancer.[1][2][3] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor. Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation and nuclear translocation of Gli transcription factors, which regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[1][3]
This compound, a naturally occurring steroidal alkaloid, exerts its anti-cancer effects by directly binding to and inhibiting SMO.[1][3] This action prevents the downstream activation of the Hh pathway, thereby suppressing tumor growth.
References
Assessing the Potency of New Cyclopamine Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potency of novel cyclopamine analogs against the parent compound. We present key experimental data, detailed methodologies for crucial assays, and visual representations of the underlying biological pathways and experimental workflows to aid in the evaluation of next-generation Hedgehog signaling inhibitors.
This compound, a naturally occurring steroidal alkaloid, has been instrumental in understanding the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Its ability to inhibit this pathway by directly binding to the Smoothened (SMO) receptor has made it a valuable tool in cancer research, particularly in malignancies driven by aberrant Hh signaling.[1] However, the therapeutic potential of this compound itself is limited by its poor solubility and metabolic instability. This has spurred the development of numerous analogs designed to overcome these limitations while retaining or enhancing inhibitory potency. This guide offers a comparative analysis of several of these new this compound analogs.
Quantitative Comparison of this compound Analog Potency
The inhibitory potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values are commonly determined using in vitro cell-based assays, such as the Gli1-dependent luciferase reporter assay in Shh-LIGHTII cells. The following table summarizes the reported potency of several this compound analogs in comparison to the parent compound.
| Compound | Target | IC50/EC50 (in Shh-LIGHTII cells) | Key Structural Features / Properties |
| This compound | Smoothened (SMO) | ~300 - 5000 nM | Parent compound, moderate potency, low metabolic stability.[1][2] |
| Bis-exo-cyclopamine | Smoothened (SMO) | 200 nM | 25-fold more potent than this compound, stable at pH 1.[2][3] |
| Exo-cyclopamine | Smoothened (SMO) | 500 nM | 10-fold more potent than this compound, acid-stable.[3] |
| 25-epi-exo-cyclopamine | Smoothened (SMO) | 3.29 µM | Reduced activity compared to exo-cyclopamine, highlighting stereochemistry's role in potency.[2] |
| Saridegib (IPI-926) | Smoothened (SMO) | 7 nM | Expanded D-ring, substantially improved potency and pharmacokinetic properties.[3] |
| 18-hydroxythis compound | Smoothened (SMO) | Not specified | A naturally occurring analog with modifications on rings D-F.[4] |
| 24R-hydroxythis compound | Smoothened (SMO) | Not specified | Another naturally occurring analog with modifications on rings D-F.[4] |
| JK184 | Gli Transcription Factors | ~30 nM | A synthetic inhibitor targeting downstream of SMO, more potent than this compound in cell-based assays.[5] |
Experimental Protocols
Accurate assessment of the potency of new this compound analogs relies on standardized and well-defined experimental protocols. Below are detailed methodologies for two key assays commonly employed in this field.
GLI-Luciferase Reporter Assay
This assay quantitatively measures the activity of the Hedgehog pathway by detecting the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.
Materials:
-
NIH/3T3 Shh-Light II cells (stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics
-
Hedgehog pathway agonist (e.g., Smoothened Agonist - SAG)
-
Test compounds (this compound analogs)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed NIH/3T3 Shh-Light II cells into a 96-well white, clear-bottom plate at a density of 2.5 x 10^4 cells per well in 100 µL of culture medium. Incubate for 16-24 hours to allow for cell attachment.[6]
-
Compound Preparation: Prepare serial dilutions of the test compounds in culture medium.
-
Treatment: Add the desired concentration of the Hedgehog pathway agonist (e.g., 100-200 nM SAG) to all wells except the unstimulated control wells. Immediately add the serially diluted test compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-30 hours at 37°C in a 5% CO2 incubator.[7]
-
Cell Lysis: Equilibrate the plate and the Dual-Luciferase® Reporter Assay reagents to room temperature. Remove the medium, wash the cells with PBS, and add 20-25 µL of 1X Passive Lysis Buffer to each well.[6]
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of this compound analogs on the viability and proliferation of cancer cells with a constitutively active Hedgehog pathway.
Materials:
-
Cancer cell line with an active Hedgehog pathway
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate overnight.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percent viability against the logarithm of the compound concentration.
Visualizing the Mechanism and Workflow
To better understand the context of these assessments, the following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for evaluating new this compound analogs.
Caption: The Hedgehog signaling pathway and the point of intervention for this compound and its analogs.
Caption: A generalized workflow for the assessment of new this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound analogs bearing exocyclic methylenes are highly potent and acid-stable inhibitors of hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxylated this compound analogues from Veratrum californicum and their hedgehog pathway inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparative studies of cyclopamine in different cancer types
A detailed analysis of the inhibitory effects and mechanisms of cyclopamine, a potent Hedgehog signaling pathway inhibitor, reveals varying efficacy across different cancer types. This guide provides a comparative overview of this compound's performance, supported by experimental data, to aid researchers and drug development professionals in oncology.
This compound, a naturally occurring steroidal alkaloid, has been a subject of extensive research due to its ability to specifically inhibit the Hedgehog (Hh) signaling pathway, a critical regulator of cell growth and differentiation that is often aberrantly activated in various cancers. By binding directly to the Smoothened (Smo) receptor, this compound effectively blocks the downstream signaling cascade, leading to the suppression of tumor growth. However, the sensitivity to this compound varies significantly among different cancer types and even between different cell lines of the same cancer. This guide synthesizes available data to provide a comparative perspective on this compound's efficacy and underlying mechanisms of action.
Comparative Efficacy of this compound
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound. The following table summarizes the reported IC50 values of this compound in various human cancer cell lines, showcasing the differential sensitivity.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Pancreatic Cancer | Panc-1 | >30 | [1] |
| HPAF-2 | ~15 | [1] | |
| MiaPaCa-2 | 11.3 | [2] | |
| L3.6pl | 21.6 | [2] | |
| Capan-1 | ~12 | [1] | |
| AsPC-1 | ~10 | [1] | |
| BxPC-3 | ~9 | [1] | |
| Hs766T | ~8.8 | [1] | |
| Glioblastoma | C6 (rat) | 4.8 | [3] |
| Adherent GBM cells | >10 | [4] | |
| Neurosphere-forming GBM cells | <1 | [4] | |
| Melanoma | A375 | Inhibitory at 5-40 µM | [5] |
| Multiple Myeloma | RPMI-8226 | Resistant | [6] |
| SKO-007 | Resistant | [6] | |
| Lung Cancer | Various NSCLC lines | Variable sensitivity | [7] |
| Breast Cancer | MCF-7 | Not specified | |
| MDA-MB-231 | Not specified |
Note: The variability in IC50 values can be attributed to differences in experimental conditions, including cell density, treatment duration, and the specific assay used.
Mechanisms of Action and Signaling Pathways
The primary mechanism of action for this compound across all susceptible cancer types is the inhibition of the Hedgehog signaling pathway.
Beyond the canonical Hedgehog pathway, this compound's effects can be modulated by crosstalk with other signaling pathways. For instance, in breast cancer, the MAPK/ERK pathway has been implicated in mediating this compound's effects on cell cycle arrest.
In pancreatic cancer, this compound has been shown to reverse chemoresistance to gemcitabine.[8] This is achieved by down-regulating the expression of Hedgehog signaling components and markers associated with cancer stem cells, such as CD44 and CD133.[8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions (a vehicle control with DMSO should be included). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Hedgehog Pathway Proteins
This protocol is used to detect changes in the expression of key proteins in the Hedgehog pathway, such as Gli1 and Smoothened, following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Gli1, anti-Smoothened, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Gli1, Smoothened, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Logical Relationship of this compound's Comparative Effects
The differential response to this compound across various cancer types highlights the complexity of tumor biology and the influence of the specific genetic and molecular context of each cancer.
References
- 1. Gli3 mediates cell survival and sensitivity to this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-loaded Core-crosslinked Polymeric Micelles Enhance Radiation Response in Pancreatic Cancer and Pancreatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound cooperates with EGFR inhibition to deplete stem-like cancer cells in glioblastoma-derived spheroid cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Hedgehog Signaling Pathway on the Proliferation and Apoptosis of Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound sensitizes multiple myeloma cells to circularly permuted TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound tartrate, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reverts acquired chemoresistance and down-regulates cancer stem cell markers in pancreatic cancer cell lines [smw.ch]
- 9. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to Utilizing Radiolabeled Cyclopamine and its Alternatives for Smoothened Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for studying the binding of ligands to the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. We objectively evaluate the use of radiolabeled cyclopamine against alternative techniques, offering supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
The Hedgehog signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in a variety of cancers, making the SMO receptor a prime target for therapeutic intervention. This compound, a naturally occurring steroidal alkaloid, was one of the first identified inhibitors of this pathway and functions by directly binding to SMO.[1] Understanding the kinetics and affinity of this and other ligand-SMO interactions is crucial for the development of novel therapeutics.
Comparison of Ligand Binding Assay Methodologies for Smoothened
The selection of a binding assay methodology is contingent on various factors, including the specific research question, available instrumentation, throughput requirements, and safety considerations. Here, we compare three primary approaches: radiolabeled ligand binding assays, fluorescent ligand binding assays, and label-free competitive binding assays.
| Methodology | Probe | Principle | Key Parameters | Advantages | Disadvantages |
| Radiolabeled Binding Assay | e.g., [¹²⁵I]IBOC (a radiolabeled this compound analog)[2] | Measures the direct binding of a radiolabeled ligand to the receptor. | Kd: ~10 nM[2] | High sensitivity and specificity. Considered a "gold standard" for affinity determination.[3] | Requires handling of radioactive materials, specialized equipment for detection, and disposal protocols. Lower throughput. |
| Fluorescent Binding Assay | BODIPY-cyclopamine | Measures the binding of a fluorescently tagged ligand. | IC₅₀: ~150 nM[4] | Safer alternative to radiolabeling. Enables various detection methods (microscopy, flow cytometry).[4] Amenable to high-throughput screening. | Potential for steric hindrance from the fluorophore affecting binding affinity. Photobleaching can be a concern. |
| NanoBRET™ Assay | BODIPY-cyclopamine & Nluc-SMO | Measures Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged receptor and a fluorescent ligand.[5][6] | Kd: ~171 nM (one-site fit for full-length SMO)[6] | High sensitivity and superior signal-to-background ratio compared to standard fluorescence assays.[5] Allows for real-time kinetic analysis in live cells.[5][6] | Requires specific instrumentation and genetically engineered cell lines. |
| Competitive Binding Assay | Unlabeled Ligands (e.g., SANT-1, KAAD-cyclopamine) | Measures the ability of an unlabeled test compound to displace a labeled ligand (radiolabeled or fluorescent).[5][7] | Kd (KAAD-cyclopamine): ~23 nM[4] | Enables the determination of binding affinity for a wide range of unlabeled compounds. Versatile and widely used.[7] | Indirect measurement of affinity. Requires a suitable labeled ligand. |
Experimental Protocols
Radiolabeled this compound Binding Assay (Filtration-Based)
This protocol is a general framework adapted from standard radioligand binding assays and specific information on a radiolabeled this compound analog.[2][3][8]
Objective: To determine the binding affinity (Kd) of a radiolabeled this compound analog to the SMO receptor.
Materials:
-
Cells or cell membranes expressing the SMO receptor.
-
Radiolabeled this compound analog (e.g., [¹²⁵I]IBOC).
-
Unlabeled this compound (for determining non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation fluid.
-
Scintillation counter.
-
Cell harvester (optional).
Procedure:
-
Membrane Preparation: Prepare cell membranes from SMO-expressing cells by homogenization and centrifugation. Resuspend the membrane pellet in ice-cold assay buffer. Determine protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Increasing concentrations of the radiolabeled this compound analog.
-
For non-specific binding control wells, add a high concentration of unlabeled this compound (e.g., 10-20 µM).
-
Initiate the binding reaction by adding the membrane preparation (20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter pre-soaked in assay buffer. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the radioligand concentration and fit the data using a non-linear regression model to determine the Kd and Bmax (receptor density).
Fluorescent this compound Binding Assay (NanoBRET™)
This protocol is based on the NanoBRET™-based binding assay for Smoothened.[5][6][9]
Objective: To determine the binding affinity and kinetics of BODIPY-cyclopamine to SMO in live cells.
Materials:
-
HEK293 cells engineered to express N-terminally tagged Nanoluciferase-SMO (Nluc-SMO).
-
BODIPY-cyclopamine.
-
NanoBRET™ Nano-Glo® Substrate and buffer (Promega).
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer capable of measuring dual-filtered luminescence.
Procedure:
-
Cell Seeding: Seed the Nluc-SMO expressing HEK293 cells into the assay plates and incubate overnight.
-
Ligand Preparation: Prepare serial dilutions of BODIPY-cyclopamine in the appropriate assay buffer.
-
Assay Setup:
-
Add the NanoBRET™ Nano-Glo® Substrate to the cells and incubate according to the manufacturer's instructions.
-
Add the various concentrations of BODIPY-cyclopamine to the wells.
-
-
Detection: Measure the luminescence at two wavelengths (donor emission, ~460 nm; acceptor emission, ~525 nm) using a compatible luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the concentration of BODIPY-cyclopamine and fit the data to a saturation binding curve to determine the Kd. For competitive binding, co-incubate with a fixed concentration of BODIPY-cyclopamine and varying concentrations of an unlabeled competitor.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for a competitive binding assay.
Caption: The Hedgehog signaling pathway with and without ligand activation, and the inhibitory action of this compound on Smoothened.
Caption: A generalized experimental workflow for a competitive binding assay.
Caption: A comparison of the logical flow for different Smoothened binding assay methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. NanoBRET and NanoBiT/BRET-Based Ligand Binding Assays Permit Quantitative Assessment of Small Molecule Ligand Binding to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action: Targeting the Pathway at Different Nodes
A Head-to-Head Comparison of Cyclopamine and GANT61 in Hedgehog Signaling Inhibition
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2] Its aberrant activation is implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[1][3] Among the numerous inhibitors developed to target this pathway, this compound and GANT61 are two of the most extensively studied small molecules. While both effectively block Hh signaling, they do so by targeting distinct components of the pathway, offering unique advantages and applications for researchers.
This guide provides an objective, data-driven comparison of this compound and GANT61, focusing on their mechanisms of action, experimental performance, and methodological considerations for their use in research.
The canonical Hh signaling cascade is initiated when a Hedgehog ligand (such as Sonic Hedgehog, Shh) binds to the transmembrane receptor Patched (Ptch).[4][5] This binding relieves the inhibition that Ptch exerts on Smoothened (Smo), a G protein-coupled receptor-like protein.[5][6] The activation of Smo leads to a complex series of intracellular events that prevent the proteolytic cleavage of the Gli family of zinc-finger transcription factors (Gli1, Gli2, Gli3).[4][5] As a result, full-length Gli proteins translocate to the nucleus, where they act as transcriptional activators for Hh target genes, including GLI1 and PTCH1, driving cell proliferation and survival.[3][5]
This compound is a natural steroidal alkaloid that acts as a direct antagonist of Smo.[7][8][9] It binds to the seven-transmembrane (heptahelical) bundle of the Smo protein, effectively locking it in an inactive conformation similar to that induced by Ptch.[7][9] This upstream inhibition prevents the signal from being transduced downstream to the Gli transcription factors.
GANT61 is a synthetic small molecule that acts further downstream in the pathway.[7][10] It directly targets the Gli transcription factors.[11][12] Studies have shown that GANT61 binds to a site on the GLI1 protein between its second and third zinc fingers, a region independent of the DNA-binding domain.[3][13] This interaction inhibits the transcriptional activity of both Gli1 and Gli2, blocking the expression of target genes even in cases where Smo is mutated or the pathway is activated downstream of Smo.[3][10]
Comparative Data Summary
The fundamental differences in the mechanism of action between this compound and GANT61 lead to distinct biochemical and cellular effects. The following table summarizes their key characteristics.
| Feature | This compound | GANT61 |
| Target | Smoothened (Smo)[7][9] | Glioma-Associated Oncogene (Gli) Transcription Factors[3][11] |
| Binding Site | Heptahelical transmembrane bundle of Smo[7][9] | Between zinc fingers 2 and 3 of Gli1[3][13] |
| Mechanism | Allosteric inhibition of Smo, preventing its activation[14][15] | Prevents Gli-mediated transcriptional activation[11][12] |
| Origin | Natural Product (from Veratrum californicum)[9] | Synthetic Compound (hexahydropyrimidine derivative)[11] |
| IC50 Range | ~4.6 µM to 11.8 µM in thyroid cancer cells[16]; ~10-30 µM in medulloblastoma[7] | 10 µM to 20 µM is often required to induce cell death[13]; IC50 ranges from 36 µM to 110.6 µM in oral squamous carcinoma cells[11] |
| Key Advantage | Effective inhibitor of ligand-dependent Hh signaling. | Effective in cells with Smo mutations or pathway activation downstream of Smo.[10][17] |
| Potential for Resistance | Resistance can occur via mutations in the Smo binding pocket. | Can overcome resistance to Smo inhibitors.[12][18] |
Comparative Experimental Performance
Direct comparisons in cancer cell lines highlight the differential efficacy of these inhibitors based on the specific genetic context of Hh pathway activation.
In studies on prostate cancer (22Rv1) and pancreatic cancer (PANC1) cells, where Hh pathway activation can occur downstream of Smo, GANT61 was shown to be more effective at reducing the expression of Hh target genes GLI1 and PTCH1 compared to this compound.[10] Similarly, in xenograft models, GANT61 treatment led to tumor regression, whereas this compound only managed to inhibit further tumor growth.[17]
The following table summarizes results from a study comparing the effects of the inhibitors on cell proliferation in Hh-dependent cancer cells.
| Cell Line | Treatment (10 µM) | Effect on Proliferation (BrdU Incorporation) | Reference |
| Ptch1-/- MEFs | This compound | ~40-60% reduction | [17] |
| Ptch1-/- MEFs | GANT61 | ~40-60% reduction | [17] |
| Sufu-/- MEFs | This compound | No significant effect on target gene expression | [17] |
| Sufu-/- MEFs | GANT61 | Significant reduction in Gli1 and Hip1 expression | [17] |
These data underscore a critical point for researchers: this compound is ineffective when Hh signaling is activated downstream of Smo, as is the case in Sufu knockout cells.[17] In contrast, GANT61 remains effective in these scenarios, making it an indispensable tool for studying Smo-independent Hh pathway activation.
Experimental Protocols
Accurate comparison of inhibitor efficacy requires robust and standardized experimental protocols. Below is a representative methodology for assessing cell viability using a Thiazolyl Blue Tetrazolium Bromide (MTT) assay.
Protocol: Cell Viability Assessment via MTT Assay
1. Materials:
-
Cancer cell line of interest (e.g., PANC-1, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
GANT61 (stock solution in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
2. Cell Culture and Treatment:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound and GANT61 in complete medium. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired inhibitor concentrations or vehicle control (DMSO).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[11][18]
3. Assay Procedure:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for each inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. oncotarget.com [oncotarget.com]
- 14. This compound modulates smoothened receptor activity in a binding position dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validating the Downstream Effects of Cyclopamine on Gli Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to validate the downstream effects of cyclopamine on Gli transcription factors, key players in the Hedgehog (Hh) signaling pathway. We present supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate assays for their studies.
Introduction to this compound and the Hedgehog Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Its aberrant activation is implicated in various cancers.[2][3] The steroidal alkaloid this compound was one of the first identified inhibitors of this pathway.[3] It exerts its effects by directly binding to and inhibiting Smoothened (SMO), a seven-transmembrane protein.[1][4] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of SMO.[1] This allows SMO to transduce a signal downstream, culminating in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[2][5] Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes that promote cell proliferation and survival.[1][2] this compound's inhibition of SMO prevents this cascade, leading to a reduction in the expression of Hh target genes like GLI1 and PTCH1.[1]
Mechanism of this compound Action
This compound directly binds to the heptahelical bundle of the SMO receptor.[2][4] This binding locks SMO in an inactive conformation, preventing its ciliary localization and subsequent activation of the downstream signaling cascade.[6] The result is the suppression of the transcriptional activity of GLI proteins.
Figure 1: Hedgehog signaling pathway and this compound's mechanism of action.
Experimental Validation of this compound's Effects on Gli Targets
Several robust methods can be employed to validate the downstream effects of this compound on Gli-mediated transcription. The choice of assay depends on the specific research question, available resources, and desired throughput.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
Principle: qPCR is used to measure the mRNA expression levels of Gli target genes, such as GLI1 and PTCH1. A reduction in the expression of these genes following this compound treatment indicates successful inhibition of the Hedgehog pathway.[7][8]
Experimental Workflow:
Figure 2: Experimental workflow for qPCR analysis of Gli target genes.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).[9]
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[9]
-
qPCR: Perform qPCR using primers specific for the target genes (GLI1, PTCH1) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.[10]
Comparative Data:
| Cell Line | Treatment | Target Gene | Fold Change vs. Control | Reference |
| Glioblastoma (U87-MG) | 5 µM this compound | GLI1 | ~0.79 | [7] |
| Glioblastoma (U87-MG) | 10 µM this compound | GLI1 | ~0.49 | [7] |
| Pancreatic Cancer (Panc-1) | 30 µM this compound | GLI1 | ~0.33 | [11] |
| Pancreatic Cancer (Panc-1) | 30 µM this compound | PTCH1 | ~0.33 | [11] |
| Salivary Pleomorphic Adenoma | 10 µmol/l this compound | Gli2 | Significantly Lower | [10] |
Western Blotting for Gli Protein Levels
Principle: Western blotting is used to detect and quantify the protein levels of GLI1. A decrease in GLI1 protein expression upon this compound treatment provides further evidence of pathway inhibition.[12]
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).[13]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[4][13]
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific for GLI1. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize the results.[12]
Comparative Data:
| Cell Line | Treatment | Protein Target | Outcome | Reference |
| Endometrial Hyperplasia | This compound | GLI1 | Time-dependent decrease | [12] |
| Glioblastoma | This compound + TMZ | SOX-2, OCT-4 | Increased expression | [9] |
| Pancreatic Cancer (HPAF-2) | This compound | Cleaved Caspase-3 | Increased | [11] |
Luciferase Reporter Assay for Gli Transcriptional Activity
Principle: This cell-based assay quantifies the transcriptional activity of GLI proteins by using a reporter plasmid containing a luciferase gene under the control of a GLI-responsive promoter.[14][15] A decrease in luciferase activity reflects the inhibition of GLI-mediated transcription by this compound.[16]
Protocol:
-
Cell Transfection: Co-transfect cells with a Gli-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).[15][16]
-
Inhibitor Treatment: After transfection, treat the cells with various concentrations of this compound.
-
Pathway Activation: Stimulate the Hedgehog pathway using an agonist like Sonic Hedgehog conditioned medium or a Smoothened agonist (e.g., SAG), except in the negative control wells.[15]
-
Luminescence Measurement: After incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[1][14]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in luciferase activity relative to the vehicle-treated control.[15]
Comparative Data:
| Inhibitor | Assay Type | Cell Line | IC50 / EC50 | Reference |
| This compound | Gli-responsive luciferase reporter | Not specified | ~46 nM | [17] |
| HhAntag | Gli-responsive luciferase reporter | Not specified | Not specified | [1] |
| Vismodegib (B1684315) (GDC-0449) | Not specified | Not specified | Not specified | [18][19] |
| Sonidegib (LDE-225) | Not specified | Not specified | Not specified | [18][19] |
Chromatin Immunoprecipitation (ChIP) Assay for Gli-DNA Binding
Principle: ChIP is a powerful technique used to determine whether GLI proteins directly bind to the promoter regions of their target genes in vivo.[20] A decrease in the association of GLI1 with target gene promoters after this compound treatment confirms the inhibition of its transcriptional function.
Protocol:
-
Cross-linking and Chromatin Preparation: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Lyse the cells and shear the chromatin into smaller fragments by sonication or enzymatic digestion.[20]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for GLI1 to immunoprecipitate the GLI1-DNA complexes.[21]
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA associated with GLI1.
-
DNA Analysis: Quantify the amount of target promoter DNA (e.g., GLI1 or PTCH1 promoter) in the immunoprecipitated sample by qPCR.[22]
Comparative Data:
Comparison with Other SMO Inhibitors
This compound is a foundational tool for studying the Hedgehog pathway. However, several synthetic SMO inhibitors with improved pharmacological properties have been developed and are used in clinical settings.[18][23]
| Inhibitor | Type | Key Features |
| This compound | Natural steroidal alkaloid | "Proof of concept" SMO inhibitor; useful for in vitro and preclinical studies.[2][3] Limited clinical use due to poor solubility and stability.[23] |
| Vismodegib (GDC-0449) | Synthetic small molecule | FDA-approved for the treatment of basal cell carcinoma.[18][24] Structurally distinct from this compound.[24] |
| Sonidegib (LDE-225) | Synthetic small molecule | FDA-approved for the treatment of locally advanced basal cell carcinoma.[18] An oral bioavailable SMO antagonist.[19] |
| KAAD-cyclopamine | Semi-synthetic derivative | More potent than this compound with a better pharmacokinetic profile.[19] |
Conclusion
Validating the downstream effects of this compound on Gli targets is essential for understanding its mechanism of action and for the development of novel cancer therapies. The experimental approaches outlined in this guide—qPCR, Western blotting, luciferase reporter assays, and ChIP—provide a comprehensive toolkit for researchers. The choice of method will depend on the specific experimental goals, with each offering unique insights into the inhibition of the Hedgehog signaling pathway by this compound. For comparative studies, including more clinically relevant SMO inhibitors like vismodegib and sonidegib can provide valuable context for preclinical findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of Hedgehog signaling by direct binding of this compound to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chm.bris.ac.uk [chm.bris.ac.uk]
- 7. This compound-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Hedgehog signaling inhibitor this compound induces apoptosis by decreasing Gli2 and Bcl2 expression in human salivary pleomorphic adenoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gli3 mediates cell survival and sensitivity to this compound in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. origene.com [origene.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Hedgehog Signaling and Response to this compound Differ in Epithelial and Stromal Cells in Benign Breast and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. ajosr.org [ajosr.org]
- 19. researchgate.net [researchgate.net]
- 20. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
- 21. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
- 23. The use of hedgehog antagonists in cancer therapy: a comparison of clinical outcomes and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Basal Cell Carcinoma and Hedgehog Pathway Inhibitors: Focus on Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Cyclopamine
For researchers, scientists, and professionals in drug development, ensuring safety during the handling of potent compounds like Cyclopamine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. This includes respiratory, eye, hand, and body protection.
Summary of Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | ANSI approved safety glasses or goggles must be worn.[1] |
| Hand Protection | Gloves | Nitrile or chloroprene (B89495) gloves are recommended. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1] It is advisable to consult the glove manufacturer's chemical resistance guide. |
| Body Protection | Lab Coat | A properly sized, buttoned lab coat with full-length sleeves is required to prevent skin exposure.[1] |
| Clothing | Full-length pants and closed-toe shoes are mandatory in the laboratory.[1] | |
| Respiratory Protection | Fume Hood | All work with this compound should be conducted in a certified ducted fume hood.[1] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to minimize the risk of exposure and ensure the stability of the compound.
Handling:
-
Always wear the full complement of prescribed personal protective equipment.[1]
-
Ensure adequate ventilation by working within a certified chemical fume hood.[1]
-
Avoid the formation of dust.[1]
-
Do not breathe dust or allow the substance to come into contact with eyes, skin, or clothing.[1]
-
Refrain from eating, drinking, or smoking in the handling area.[2]
-
Wash hands thoroughly before breaks and immediately after handling the product.[1]
Storage:
-
Store in a tightly closed primary container within secondary containment.[1]
-
The storage location, as well as the primary and secondary containers, must be labeled with a "Reproductive Toxicant" warning.[1]
-
Keep containers in a dry, cool, and well-ventilated place.[1] Some sources recommend storing in a freezer.[3]
Emergency and First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing during transport to the hospital and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[1] |
Spill and Disposal Management
Proper management of spills and disposal of this compound waste is essential to prevent environmental contamination and accidental exposure.
Spill Response:
-
For small spills, use appropriate tools to carefully sweep up the solid material and place it in a suitable, sealed container for disposal.
-
For large spills, evacuate the area and prevent entry. If it can be done without risk, stop the leak. Avoid getting water inside the container. Use a water spray to reduce vapors. Dike the area to prevent entry into sewers or confined spaces. Call for assistance with disposal.
Disposal:
-
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[3]
-
Contaminated gloves and other disposable PPE should be disposed of as hazardous waste.[1]
Operational Workflow for Handling this compound
To ensure a systematic and safe approach to working with this compound, the following workflow should be implemented.
Caption: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
